Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 4-formyl-1-methylpyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-9-4-6(5-10)3-7(9)8(11)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSZDESAIZEFGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383995 | |
| Record name | Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67858-47-3 | |
| Record name | Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Guide to Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate: Synthesis and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate, a substituted pyrrole derivative. Below, we delve into its synthesis, offering detailed experimental protocols, and explore its context within the broader landscape of pyrrole chemistry and its potential biological significance.
Initial Discovery and First Synthesis
While a definitive "discovery" paper outlining the initial synthesis of this compound is not readily apparent in a singular, seminal publication, its preparation is rooted in established organic chemistry principles, particularly the Vilsmeier-Haack reaction. This reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The synthesis of this specific molecule has been more recently detailed in academic and patent literature, indicating its utility as a building block in medicinal chemistry and materials science. A notable detailed protocol is provided in a 2021 doctoral dissertation from Auburn University, which outlines a specific synthetic route.[1] Furthermore, a 2018 article in the Journal of Medicinal Chemistry also describes its preparation as part of a broader study on pyrrole-containing macrocycles.[2][3] A European patent also refers to the compound as a commercially available starting material, underscoring its established presence in the chemical landscape.[4][5]
Synthetic Pathways
The primary route for the synthesis of this compound involves the N-methylation of a pyrrole ester followed by formylation. The formylation of the pyrrole ring, an electrophilic aromatic substitution, is typically achieved using a Vilsmeier-Haack type reagent.
A logical synthetic pathway can be visualized as follows:
Caption: General synthetic route to this compound.
Experimental Protocols
Two key experimental procedures for the synthesis of this compound are detailed below.
Method 1: Formylation using Dichloromethyl Methyl Ether
This protocol is adapted from a 2021 doctoral dissertation.[1]
Starting Material: Ethyl 1-methyl-1H-pyrrole-2-carboxylate
Reagents and Solvents:
-
Dichloromethyl methyl ether
-
Nitromethane
-
1,2-Dichloroethane
-
Anhydrous conditions
Procedure:
-
A solution of ethyl 1-methyl-1H-pyrrole-2-carboxylate (1 equivalent) in nitromethane and 1,2-dichloroethane is cooled to -30 °C.
-
Dichloromethyl methyl ether (1 equivalent) dissolved in 1,2-dichloroethane is added to the cooled solution.
-
The reaction mixture is stirred at -30 °C and monitored for completion.
-
Upon completion, the reaction is quenched and worked up using standard aqueous and organic extraction procedures.
-
The crude product is purified by chromatography to yield this compound.
Method 2: Vilsmeier-Haack Formylation
This approach is based on the methodology described for similar pyrroles.[2][3][6]
Starting Material: Methyl 1-methyl-1H-pyrrole-2-carboxylate
Reagents and Solvents:
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Appropriate solvent (e.g., dichloromethane)
-
Aqueous base for work-up (e.g., sodium bicarbonate)
Procedure:
-
The Vilsmeier reagent is prepared in situ by the dropwise addition of phosphorus oxychloride to N,N-dimethylformamide at 0 °C.
-
A solution of Methyl 1-methyl-1H-pyrrole-2-carboxylate in a suitable solvent is then added to the Vilsmeier reagent.
-
The reaction mixture is stirred, and the temperature is controlled. The reaction progress is monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is carefully poured into a cold aqueous basic solution to hydrolyze the intermediate iminium salt.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification by column chromatography affords the desired product, this compound.
The Vilsmeier-Haack reaction on N-substituted pyrroles can yield a mixture of 2- and 3-formylated products, with the regioselectivity influenced by steric and electronic factors.[7] For 1-substituted pyrroles, formylation generally occurs at the 2-position, but substitution at the 2-position, as in the starting material, directs formylation to other available positions on the pyrrole ring.
Quantitative Data
| Parameter | Value | Reference |
| Molecular Formula | C₈H₉NO₃ | |
| Molecular Weight | 167.16 g/mol | |
| CAS Number | 67858-48-5 | |
| Appearance | White solid | [8] |
| Yield (Method 1) | Not explicitly stated | [1] |
| Yield (similar prep.) | 88% | [8] |
Biological Context and Potential Applications
While specific biological activity or signaling pathway involvement for this compound is not extensively documented in publicly available literature, the broader class of pyrrole-containing compounds is of significant interest to medicinal chemists. Pyrrole scaffolds are present in a wide array of biologically active natural products and synthetic drugs.[9][10]
Substituted pyrrole-2-carboxaldehydes and their derivatives have been investigated for a range of therapeutic applications, including as:
-
Anticancer agents: Pyrrole derivatives have been designed as inhibitors of various kinases and other targets in oncology.
-
Antimicrobial agents: The pyrrole nucleus is a key feature in several natural and synthetic compounds with antibacterial and antifungal properties.[11]
-
Antiviral compounds: Certain pyrrole-based molecules have shown promise as antiviral agents.
The presence of both an aldehyde and an ester functional group on the pyrrole ring of this compound makes it a versatile intermediate for the synthesis of more complex molecules with potential biological activities. The aldehyde can be readily converted into other functional groups or used in condensation reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.
The logical flow for utilizing this compound in drug discovery can be represented as follows:
Caption: Workflow for the use of the title compound in drug discovery.
Given the interest in N-methylated heterocyclic compounds in drug discovery for modulating selectivity and pharmacokinetic properties, this compound represents a valuable scaffold for further investigation.[12]
References
- 1. holocron.lib.auburn.edu [holocron.lib.auburn.edu]
- 2. Insights on Structure–Passive Permeability Relationship in Pyrrole and Furan-Containing Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. EP3538528B1 - Pyrrole amides as alpha v integrin inhibitors - Google Patents [patents.google.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. scribd.com [scribd.com]
- 8. usherbrooke.scholaris.ca [usherbrooke.scholaris.ca]
- 9. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 11. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A hit to lead discovery of novel N-methylated imidazolo-, pyrrolo-, and pyrazolo-pyrimidines as potent and selective mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Spectroscopic and Synthetic Profile of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a detailed synthetic protocol for Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate (CAS No. 67858-47-3), a key heterocyclic building block in medicinal chemistry and materials science.
Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound.
Table 1: Mass Spectrometry Data
| Technique | Ionization Mode | m/z | Fragment |
| Electrospray Ionization (ESI) | Positive | 168.2 | [M+H]+ |
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C8H9NO3 |
| Molecular Weight | 167.16 g/mol |
| Melting Point | 100 °C |
| CAS Number | 67858-47-3 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved via the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic and heterocyclic compounds.[1][2][3][4] The following protocol is a representative procedure based on this methodology.
Reaction Scheme:
Materials:
-
Methyl 1-methyl-1H-pyrrole-2-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
Formylation Reaction: Dissolve Methyl 1-methyl-1H-pyrrole-2-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion of the reaction, cool the mixture back to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of a cold, saturated aqueous solution of sodium acetate. This step should be performed with caution as it is an exothermic process. Stir the resulting mixture vigorously for 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer three times with dichloromethane. Combine the organic layers.
-
Purification: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Final Purification: The crude product can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and characterization of the target compound.
References
Physical and chemical properties of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document details its known characteristics, outlines a probable synthetic pathway, and discusses the broader biological context of related compounds.
Core Physical and Chemical Properties
This compound is a solid organic compound. The key quantitative data for this molecule are summarized in the table below, providing a clear reference for laboratory and research applications.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₃ | [1] |
| Molecular Weight | 167.16 g/mol | [1] |
| Melting Point | 96 - 100 °C | [2] |
| Boiling Point (Predicted) | 293.1 ± 25.0 °C | [3][4] |
| Density (Predicted) | 1.16 ± 0.1 g/cm³ | [3] |
| CAS Number | 67858-47-3 | [5] |
Synthesis and Purification
The synthesis of this compound can be logically achieved through the formylation of a suitable precursor. The Vilsmeier-Haack reaction is a well-established and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles.[2][3] This reaction utilizes a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the pyrrole ring.[3]
Proposed Experimental Protocol: Vilsmeier-Haack Formylation
This protocol outlines the likely synthetic route starting from Methyl 1-methyl-1H-pyrrole-2-carboxylate.
Diagram of Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis and purification of the target compound.
Methodology:
-
Vilsmeier Reagent Preparation: In a cooled, inert atmosphere, phosphorus oxychloride is added dropwise to dimethylformamide with stirring. This exothermic reaction forms the electrophilic Vilsmeier reagent.
-
Formylation: The precursor, Methyl 1-methyl-1H-pyrrole-2-carboxylate, dissolved in a suitable solvent, is then added to the Vilsmeier reagent. The electron-rich pyrrole ring attacks the electrophile, leading to the formation of an iminium salt intermediate. The regioselectivity of this reaction is crucial, with the formyl group being directed to the C4 or C5 position. For pyrrole-2-carboxylates, formylation can often be directed to the 4-position.[7]
-
Hydrolysis: The reaction mixture is then carefully quenched with an aqueous solution (e.g., sodium bicarbonate or sodium acetate solution) to hydrolyze the iminium salt, yielding the desired aldehyde product.
-
Purification: The crude product can be isolated by extraction with an organic solvent. Further purification is typically achieved by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the final product in high purity.
Spectral Data
While specific spectra for this compound are not publicly available, data for the closely related compound, methyl 4-formyl-1H-pyrrole-2-carboxylate, can be found in the PubChem database (CID 640310).[8] This includes ¹H NMR and ¹³C NMR spectra which can serve as a reference for the characterization of the target molecule. Researchers synthesizing this compound should perform standard analytical techniques (NMR, IR, Mass Spectrometry) to confirm its structure and purity.
Biological Context and Potential Applications
Pyrrole-2-carboxaldehyde derivatives are found in various natural products and have been shown to exhibit a range of biological activities.[9] These activities include potential roles in the management of diabetes, as some of these compounds are related to advanced glycation end products (AGEs).[9] Furthermore, various synthetic pyrrole derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.
The presence of both a formyl and a carboxylate group on the pyrrole ring of this compound makes it a versatile intermediate for the synthesis of more complex molecules. These functional groups provide handles for a variety of chemical transformations, allowing for the construction of diverse molecular libraries for drug discovery and development.
Logical Relationship of Functional Groups to Biological Activity:
Caption: The relationship between the compound's functional groups and its potential applications.
At present, there is no specific information available in the public domain detailing the involvement of this compound in any particular biological signaling pathways. Further research would be required to elucidate its specific mechanism of action and biological targets.
This guide serves as a foundational resource for professionals working with this compound. The provided data and proposed experimental methodologies are intended to facilitate further research and development in the fields of chemical synthesis and drug discovery.
References
- 1. This compound – Biotuva Life Sciences [biotuva.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. 错误页 [amp.chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. methyl 4-formyl-1H-pyrrole-2-carboxylate | C7H7NO3 | CID 640310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate (CAS 67858-47-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate (CAS 67858-47-3). While direct experimental data on the biological activity of this specific compound is limited in publicly available literature, this guide also explores the known activities of structurally related 2-formylpyrrole natural products to offer insights into its potential applications in drug discovery and development.
Chemical Identity and Properties
This compound is a substituted pyrrole, a class of heterocyclic compounds prevalent in many natural products and pharmaceuticals. Its structure features a pyrrole ring with a methyl ester at position 2, a formyl group at position 4, and a methyl group on the nitrogen atom.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 67858-47-3 |
| IUPAC Name | This compound |
| Molecular Formula | C8H9NO3 |
| InChI Key | GXSZDESAIZEFGZ-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=C1C(=O)OC)C=O |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 167.16 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 100 °C | [3] |
| Boiling Point | 293.1 ± 25.0 °C (Predicted) | [3] |
| Density | 1.16 ± 0.1 g/cm³ (Predicted) | [3] |
| pKa | -9.84 ± 0.70 (Predicted) | [3] |
| Storage Conditions | Under inert gas (nitrogen or Argon) at 2-8°C | [3] |
Synthesis and Structure
The synthesis of this compound has been described in the patent literature. The structure of the final product is confirmed through analytical methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Synthetic Protocol
A documented method for the synthesis of this compound involves the formylation of a precursor, methyl 1-methyl-1H-pyrrole-2-carboxylate.[3]
Reactants:
-
Methyl 1-methyl-1H-pyrrole-2-carboxylate (10 g, 71.86 mmol)
-
1,1-Dichlorodimethyl ether (8.26 g, 71.86 mmol)
-
Aluminum chloride (AlCl3) (21.08 g, 158.1 mmol)
-
1,2-Dichloroethane (100 mL)
-
Nitromethane (100 mL)
Procedure:
-
In a mixed solvent of 1,2-dichloroethane and nitromethane, methyl 1-methyl-1H-pyrrole-2-carboxylate and 1,1-dichlorodimethyl ether are combined.
-
The mixture is cooled to -25°C, and aluminum chloride is slowly added.
-
The reaction mixture is stirred at -25°C for 30 minutes.
-
The reaction is quenched by carefully pouring the mixture into ice water (100 mL).
-
The product is extracted with dichloromethane (100 mL) and water (100 mL).
-
The organic layer is separated, dried with anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (eluent: ethyl acetate/petroleum ether = 1/1) to yield the final product as a yellow solid (11.77 g, 98% yield).[3]
Analytical Data:
-
Mass Spectrometry (EI+, m/z): 168.2 [M+H]+[3]
-
1H NMR (400MHz, DMSO-d6) δ: 9.71 (s, 1H), 7.91 (d, J=1.8Hz, 1H), 7.22 (d, J=1.8Hz, 1H), 3.92 (s, 3H), 3.78 (s, 3H)[3]
General Synthetic Methodologies: The Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a fundamental and versatile method for preparing substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia, often under neutral or mildly acidic conditions.[1][4] This reaction proceeds through the formation of a hemiaminal intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrrole ring.[4]
General Protocol for Paal-Knorr Synthesis:
-
A 1,4-dicarbonyl compound is dissolved in a suitable solvent (e.g., ethanol, methanol, or acetic acid).
-
A primary amine (or ammonia source) is added to the solution.
-
A catalyst, such as a protic acid (e.g., HCl, acetic acid) or a Lewis acid, may be added.[2]
-
The reaction mixture is heated (conventionally or using microwave irradiation) until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC).[2]
-
Upon completion, the reaction is worked up by quenching, extraction with an organic solvent, and washing.
-
The crude product is purified by column chromatography or recrystallization.[2]
Potential Biological Activity and Signaling Pathways (Hypothetical)
While no specific biological activities have been reported for this compound, the broader class of 2-formylpyrrole natural products exhibits a range of interesting biological effects, including hepatoprotective, immunostimulatory, antiproliferative, and antioxidant properties. These activities suggest that the title compound could be a valuable scaffold for the development of novel therapeutic agents.
Based on the known anti-inflammatory and antioxidant effects of related compounds, a hypothetical signaling pathway that could be modulated by this class of molecules is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. This pathway is a critical regulator of cellular defense against oxidative stress.
References
Potential biological activity of substituted pyrrole-2-carboxylates
An In-depth Technical Guide to the Potential Biological Activity of Substituted Pyrrole-2-Carboxylates
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of substituted pyrrole-2-carboxylates. The pyrrole ring is a fundamental scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[1][2] Specifically, derivatives of pyrrole-2-carboxylic acid have emerged as a versatile class of compounds exhibiting a wide range of biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.[3][4] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical pathways and workflows to support ongoing research and development in this promising area.
The synthesis of substituted pyrrole-2-carboxylate derivatives often involves multi-step reactions. A common approach begins with a commercially available pyrrole-2-carboxylic acid or its ester, which is then modified through various chemical reactions. For instance, the synthesis of pyrrole-2-carboxamides can be achieved by coupling the corresponding carboxylic acid with various amines.[5] Another key strategy is the Suzuki coupling reaction, used to introduce aryl or heteroaryl substituents onto the pyrrole ring, allowing for a diverse range of derivatives.[6]
Below is a generalized workflow for the synthesis and initial evaluation of novel pyrrole-2-carboxylate derivatives.
References
- 1. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 2. biolmolchem.com [biolmolchem.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Reactivity Profile of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Possessing both an electrophilic aldehyde and a nucleophilically susceptible ester group on a substituted pyrrole core, this molecule serves as a versatile building block for the construction of complex molecular architectures, including pharmacologically active agents. This technical guide provides a comprehensive overview of the reactivity profile of this compound, focusing on key transformations of the formyl group. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and drug development.
Core Reactivity of the Aldehyde Functional Group
The primary site of reactivity on this compound is the aldehyde group at the C4 position. This functional group is susceptible to a variety of nucleophilic additions and condensation reactions, making it a valuable handle for molecular elaboration. Key reactions include Knoevenagel condensation, Wittig olefination, and reductive amination.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration, to yield an α,β-unsaturated product. This reaction is fundamental for carbon-carbon bond formation and is widely used in the synthesis of fine chemicals and pharmaceutical intermediates.[1] While a specific protocol for this compound is not extensively documented in publicly available literature, a general procedure can be adapted from similar aromatic and heterocyclic aldehydes.
General Experimental Protocol (Adapted from Methyl 4-formylbenzoate):
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, 1.0 eq) in a suitable solvent such as ethanol.
-
Add a catalytic amount of a weak base, typically piperidine (0.1 eq).[1]
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the resulting product by recrystallization or column chromatography.
Table 1: Representative Knoevenagel Condensation Reactions with Aromatic Aldehydes
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Methyl 4-formylbenzoate | Malononitrile | Piperidine | Ethanol | Reflux | 2 h | 92 | [1] |
| Methyl 4-formylbenzoate | Ethyl Cyanoacetate | DIPEAc | Hexane | 65-70 | 3-6 h | 95 | [1] |
| Methyl 4-formylbenzoate | 2-Cyanoacetamide | Ammonium Acetate | Solvent-free (MW) | 160-320W | 30-60 s | 90 | [1] |
Note: Yields are for isolated products. DIPEAc = Diisopropylethylammonium acetate. MW = Microwave irradiation.
Below is a generalized workflow for the Knoevenagel condensation.
Caption: Generalized workflow for the Knoevenagel condensation.
Wittig Reaction
General Experimental Protocol (Adapted from a related pyrrole carboxaldehyde):
-
Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF at low temperature.
-
To the ylide solution, add a solution of this compound (1.0 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the resulting alkene by column chromatography to separate it from the triphenylphosphine oxide byproduct.
A one-carbon homologation of a similar pyrrole carboxaldehyde has been achieved via a Wittig reaction using methoxymethyl)triphenylphosphonium chloride, followed by mild hydrolysis of the resulting vinyl ether to yield the homologated aldehyde.[2]
Caption: Simplified mechanism of the Wittig reaction.
Reductive Amination
Reductive amination is a powerful method for the synthesis of amines from aldehydes or ketones. The reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ by a suitable reducing agent. This transformation is of paramount importance in drug discovery for the introduction of amine functionalities.
General Experimental Protocol:
-
Dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.0-1.2 eq) in a suitable solvent (e.g., methanol, dichloromethane, or dichloroethane).
-
Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). A mild acid catalyst like acetic acid may be added to facilitate imine formation.
-
Stir the reaction at room temperature until the starting aldehyde is consumed, as indicated by TLC.
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Substrates | Key Features |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, ketones | Mild, selective, tolerates a wide range of functional groups. |
| Sodium cyanoborohydride (NaBH₃CN) | Aldehydes, ketones | Effective at acidic pH, but toxic cyanide byproduct. |
| Polymethylhydrosiloxane (PMHS) | Aldehydes, ketones | Non-toxic, inexpensive, requires an activator.[3] |
| 1-Hydrosilatrane | Aldehydes, ketones | Air- and moisture-stable, easily prepared.[3] |
Synthesis and Applications in Medicinal Chemistry
This compound and its derivatives are valuable precursors in the synthesis of various biologically active compounds. The pyrrole scaffold is a common motif in many natural products and pharmaceuticals.[4]
Precursor to Fused Heterocyclic Systems
The reactivity of the formyl and ester groups can be harnessed to construct fused ring systems. For instance, derivatives of this molecule could potentially serve as starting materials for the synthesis of pyrrolo[3,2-c]pyridines and related heterocyclic frameworks, which are known to be core structures in various kinase inhibitors and other therapeutic agents.[5][6]
Role in the Synthesis of Bioactive Molecules
Pyrrole-2-carboxamide derivatives have been investigated as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3) for the treatment of drug-resistant tuberculosis.[7] Additionally, 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been synthesized and evaluated as potent and selective inhibitors of phosphodiesterase 4B (PDE4B), which is a target for central nervous system diseases. The title compound represents a key starting material for accessing such scaffolds.
The general workflow for utilizing a functionalized pyrrole in the synthesis of a potential drug candidate is depicted below.
Caption: Synthetic utility in drug discovery.
Conclusion
This compound is a versatile and valuable building block for organic synthesis and medicinal chemistry. Its reactivity is dominated by the chemistry of the aldehyde group, which readily undergoes a variety of transformations to enable the construction of more complex and functionally diverse molecules. The protocols and data presented in this guide, adapted from closely related systems, provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. Further investigation into the specific reaction kinetics and substrate scope for this particular molecule will undoubtedly expand its utility and lead to the discovery of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. An Overview on the Synthesis of Lamellarins and Related Compounds with Biological Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 67858-47-3 [amp.chemicalbook.com]
- 6. methyl 4-formyl-1H-pyrrole-2-carboxylate | C7H7NO3 | CID 640310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound – Biotuva Life Sciences [biotuva.com]
Navigating the Thermochemical Landscape of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Thermochemical Data of Related Pyrrole Compounds
To establish a baseline for estimating the thermochemical properties of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate, it is instructive to review the known data for simpler, structurally related pyrroles. The following table summarizes key thermochemical values for pyrrole and 1-methylpyrrole. These values, obtained through experimental measurements, provide a valuable reference point for computational predictions and for understanding the influence of substituents on the pyrrole ring's thermodynamic stability.
| Compound | Formula | ΔfH°(gas, 298.15 K) (kJ/mol) | S°(gas, 298.15 K) (J/mol·K) | Ref. |
| Pyrrole | C₄H₅N | 108.3 ± 0.5 | Data not readily available | [1] |
| 1-Methylpyrrole | C₅H₇N | Data not readily available | Data not readily available |
Note: A comprehensive search of the available literature did not yield specific experimental values for the standard molar entropy of gaseous pyrrole or the standard enthalpy of formation and entropy of 1-methylpyrrole.
Experimental Determination of Thermochemical Properties
The acquisition of precise thermochemical data relies on well-established experimental techniques. For a solid crystalline compound like this compound, the following protocols are recommended.
Combustion Calorimetry
This is the primary method for determining the standard enthalpy of formation of organic compounds.[2]
Methodology:
-
A precisely weighed sample of the compound is placed in a crucible within a "bomb" calorimeter.
-
The bomb is pressurized with a high-purity oxygen atmosphere.
-
The sample is ignited, and the complete combustion reaction is initiated.
-
The temperature change of the surrounding water bath is meticulously measured.
-
The energy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system.
-
The standard enthalpy of formation is then derived from the energy of combustion using Hess's law, requiring knowledge of the standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).
A logical workflow for this process is illustrated below.
Knudsen Effusion Method
This technique is employed to determine the vapor pressure of a solid or low-volatility liquid as a function of temperature. This data is essential for calculating the enthalpy of sublimation.
Methodology:
-
The sample is placed in a thermostated effusion cell with a small, well-defined orifice.
-
The cell is heated under high vacuum.
-
The rate of mass loss due to the effusion of vapor through the orifice is measured.
-
The vapor pressure is calculated from the rate of effusion using the Knudsen equation.
-
By measuring the vapor pressure at different temperatures, the enthalpy of sublimation can be determined from the slope of a ln(p) vs. 1/T plot (the Clausius-Clapeyron equation).
Computational Prediction of Thermochemical Data
In the absence of experimental data, computational chemistry provides a powerful tool for predicting thermochemical properties.[3] High-level quantum chemical methods can yield accurate estimations of enthalpies of formation, entropies, and heat capacities.
Recommended Computational Protocol
-
Geometry Optimization and Frequency Calculation: The molecular geometry of this compound is optimized using a reliable density functional theory (DFT) method, such as B3LYP, with a suitable basis set (e.g., 6-311+G(d,p)). Vibrational frequency calculations are then performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy and thermal contributions to the enthalpy and entropy.
-
High-Level Single-Point Energy Calculation: To improve the accuracy of the electronic energy, a more sophisticated method, such as the Complete Basis Set (CBS-QB3) or G4 theory, is employed.[4] These composite methods are designed to approximate the results of very high-level calculations at a more manageable computational cost.
-
Calculation of Thermochemical Properties: The standard enthalpy of formation in the gas phase is typically calculated using an atomization or isodesmic reaction scheme. The standard entropy and heat capacity are calculated using statistical mechanics based on the optimized geometry and vibrational frequencies.
The logical flow of this computational approach is depicted in the following diagram.
Synthetic and Reactivity Considerations
Understanding the synthesis and potential reactions of this compound provides context for its thermochemical properties. While a specific signaling pathway involving this molecule is not documented, its structure suggests reactivity patterns common to substituted pyrroles.
Plausible Synthetic Pathway
A plausible synthesis of this compound can be envisioned starting from a suitable pyrrole precursor. The Vilsmeier-Haack reaction is a common method for introducing a formyl group onto a pyrrole ring.[5][6]
General Reactivity: Electrophilic Substitution
Pyrroles are electron-rich aromatic heterocycles that readily undergo electrophilic substitution reactions.[5] The formyl and carboxylate groups are electron-withdrawing and will direct incoming electrophiles to the remaining unsubstituted position on the pyrrole ring.
References
An In-depth Technical Guide on the Early Research into the Synthesis of N-Methylpyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research on the synthesis of N-methylpyrrole derivatives. It focuses on the seminal works of the late 19th and early 20th centuries that established the core methodologies for constructing the pyrrole ring and subsequently modifying it to include the N-methyl group. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a detailed understanding of the historical context and experimental underpinnings of N-methylpyrrole synthesis.
Introduction
The pyrrole ring is a fundamental heterocyclic scaffold present in a vast array of biologically active molecules, including heme, chlorophyll, and numerous alkaloids. The introduction of a methyl group on the pyrrole nitrogen significantly influences the molecule's physical, chemical, and biological properties. Early investigations into the synthesis of N-methylpyrrole derivatives laid the groundwork for the development of a diverse range of compounds with applications in medicine and materials science. This guide delves into the three cornerstone classical methods for pyrrole synthesis—the Paal-Knorr, Hantzsch, and Knorr syntheses—with a specific focus on their application to the preparation of N-methylated derivatives, alongside early methods for the direct N-methylation of the pyrrole ring.
Core Synthetic Methodologies
The early synthesis of substituted pyrroles was dominated by three named reactions, each offering a unique approach to the construction of the pyrrole ring.
The Paal-Knorr Pyrrole Synthesis (1884)
Independently reported by Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is a straightforward and widely applicable method for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[1] The use of methylamine as the amine source directly yields N-methylpyrrole derivatives. The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan byproducts.[2]
Detailed Experimental Protocol: Synthesis of 1,2,5-Trimethylpyrrole
This protocol is based on the principles of the Paal-Knorr synthesis for N-methylated pyrroles.
-
Reactants:
-
Acetonylacetone (2,5-hexanedione)
-
Aqueous solution of methylamine (CH₃NH₂)
-
Glacial acetic acid (optional, as a catalyst)
-
-
Procedure:
-
In a round-bottom flask, a mixture of acetonylacetone and an excess of an aqueous solution of methylamine is prepared.
-
A small amount of glacial acetic acid can be added to catalyze the reaction.
-
The mixture is heated under reflux for several hours.
-
After cooling, the reaction mixture is diluted with water.
-
The oily product, 1,2,5-trimethylpyrrole, is separated.
-
Purification is achieved by steam distillation followed by fractional distillation of the dried oily layer.
-
Quantitative Data:
| 1,4-Dicarbonyl Compound | Amine | Product | Reported Yield | Reference |
| Acetonylacetone | Methylamine | 1,2,5-Trimethylpyrrole | Good | General Method |
Note: Early publications often reported yields qualitatively (e.g., "good," "quantitative") rather than with precise percentages.
Reaction Workflow:
Paal-Knorr Synthesis Workflow
The Knorr Pyrrole Synthesis (1884)
Also developed by Ludwig Knorr in 1884, this synthesis involves the reaction of an α-amino-ketone with a compound containing an active methylene group, such as a β-ketoester.[3][4][5][6][7] To generate N-methylpyrrole derivatives, an α-(N-methylamino)ketone can be utilized. Due to the instability of α-amino ketones, they are often generated in situ.[4]
Detailed Experimental Protocol: Synthesis of Diethyl 1,5-dimethylpyrrole-2,4-dicarboxylate
This protocol is a conceptual adaptation of the Knorr synthesis for an N-methylated derivative.
-
Reactants:
-
Ethyl acetoacetate
-
Ethyl α-(N-methylamino)acetoacetate (or generated in situ)
-
Zinc dust
-
Glacial acetic acid
-
-
Procedure:
-
The α-(N-methylamino)ketone is either prepared beforehand or generated in situ. For in situ generation, an oximino derivative of a β-ketoester can be reduced in the presence of the other carbonyl component.
-
A solution of ethyl acetoacetate in glacial acetic acid is prepared in a flask.
-
The α-(N-methylamino)acetoacetate is added to the flask.
-
Zinc dust is added portion-wise with stirring. The reaction is exothermic and may require cooling.
-
After the reaction is complete, the mixture is poured into water to precipitate the product.
-
The crude product is collected by filtration and recrystallized from a suitable solvent like ethanol.
-
Quantitative Data:
| α-Amino Ketone | Active Methylene Compound | Product | Reported Yield | Reference |
| Ethyl α-aminoacetoacetate | Ethyl acetoacetate | Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate | Good | [4] |
Note: The original Knorr synthesis focused on N-unsubstituted pyrroles. The synthesis of N-methylated derivatives using this method was a later development.
Reaction Scheme:
Knorr Pyrrole Synthesis
The Hantzsch Pyrrole Synthesis (1890)
The Hantzsch pyrrole synthesis, reported by Arthur Hantzsch in 1890, involves the reaction of a β-ketoester with an α-haloketone and ammonia or a primary amine.[5][8] The use of methylamine allows for the direct synthesis of N-methylpyrrole derivatives.
Detailed Experimental Protocol: Synthesis of Ethyl 1,2-dimethyl-5-phenylpyrrole-3-carboxylate
This is a representative protocol based on the principles of the Hantzsch synthesis.
-
Reactants:
-
Ethyl acetoacetate
-
α-Bromoacetophenone
-
Methylamine
-
Ethanol (as solvent)
-
-
Procedure:
-
Ethyl acetoacetate and methylamine are dissolved in ethanol.
-
α-Bromoacetophenone, dissolved in a small amount of ethanol, is added to the mixture.
-
The reaction mixture is heated under reflux for a few hours.
-
The solvent is removed under reduced pressure.
-
The residue is treated with water to precipitate the crude product.
-
The product is purified by recrystallization from a suitable solvent.
-
Quantitative Data:
| β-Ketoester | α-Haloketone | Amine | Product | Reported Yield | Reference |
| Ethyl acetoacetate | Chloroacetone | Ammonia | Ethyl 2,4-dimethylpyrrole-3-carboxylate | Moderate | [9] |
Note: Early reports on the Hantzsch synthesis often described moderate yields and focused on ammonia as the amine source.
Logical Relationship Diagram:
Decision Logic in Hantzsch Synthesis
Direct N-Methylation of Pyrrole
In addition to constructing the N-methylated ring directly, early researchers also investigated the direct methylation of the pyrrole NH group. This typically involves the deprotonation of pyrrole with a base, followed by reaction with a methylating agent.
Detailed Experimental Protocol: Synthesis of N-Methylpyrrole
-
Reactants:
-
Pyrrole
-
Potassium
-
Methyl iodide (CH₃I)
-
Anhydrous ether (as solvent)
-
-
Procedure:
-
In a flask equipped with a reflux condenser and a dropping funnel, and protected from moisture, small pieces of potassium are added to anhydrous ether.
-
A solution of pyrrole in anhydrous ether is added dropwise. The reaction is evidenced by the evolution of hydrogen gas.
-
After the potassium has completely reacted to form potassium pyrrolide, a solution of methyl iodide in anhydrous ether is added dropwise.
-
The mixture is gently warmed for a period to complete the reaction.
-
The resulting potassium iodide is removed by filtration.
-
The ether is distilled off from the filtrate, and the remaining liquid is fractionally distilled to yield pure N-methylpyrrole.
-
Quantitative Data:
| Pyrrole Substrate | Base | Methylating Agent | Product | Reported Yield | Reference |
| Pyrrole | Potassium | Methyl iodide | N-Methylpyrrole | Good | General Method |
Note: The use of strong bases like metallic potassium was common in early organic synthesis.
Early Biological Context
While the extensive pharmacological potential of pyrrole derivatives is a subject of modern research, early investigations were more focused on the fundamental chemistry. However, the structural similarity of pyrroles to components of natural products like alkaloids hinted at their potential biological activity. Early pharmacological studies in the late 19th and early 20th centuries were often descriptive, and specific signaling pathway interactions were not understood. N-methylpyrrole itself was likely investigated for its general physiological effects, though detailed records of these early studies are sparse. The primary interest for the audience of drug development professionals lies in the understanding that these foundational synthetic methods enabled the creation of a vast chemical space of N-methylpyrrole derivatives, which later proved to be a rich source of bioactive compounds.
Conclusion
The early research on the synthesis of N-methylpyrrole derivatives, spearheaded by the pioneering work of Paal, Knorr, and Hantzsch, established robust and versatile methods for the construction of this important heterocyclic scaffold. These classical syntheses, along with early methods of direct N-methylation, provided the chemical tools necessary to explore the structure and reactivity of this class of compounds. This technical guide has provided a detailed look at the experimental protocols and data from this foundational period, offering valuable insights for modern researchers engaged in the synthesis and development of novel pyrrole-based therapeutics. A thorough understanding of these core synthetic principles remains essential for the innovation and advancement in the field of medicinal chemistry.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. synarchive.com [synarchive.com]
- 4. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 5. Hantzsch pyrrole synthesis [ouci.dntb.gov.ua]
- 6. mindat.org [mindat.org]
- 7. scispace.com [scispace.com]
- 8. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 9. Hantzsch pyrrole synthesis on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Formyl-pyrrole compounds, a class of heterocyclic organic molecules, are widespread in nature, frequently resulting from non-enzymatic reactions between sugars and amino compounds. These molecules, often associated with the Maillard reaction, are not only indicators of thermal processing in food but also exhibit a range of bioactive properties, including antioxidant, anti-inflammatory, and cytotoxic effects. This technical guide provides an in-depth exploration of the natural occurrence of related formyl-pyrrole compounds, detailing their formation, quantification in various matrices, and methodologies for their isolation and characterization. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, food science, and drug discovery.
Introduction
Formyl-pyrroles are a diverse group of pyrrole-containing compounds characterized by the presence of a formyl group (-CHO) attached to the pyrrole ring. Their prevalence in both terrestrial and marine environments has garnered significant scientific interest. While some formyl-pyrrole derivatives are true secondary metabolites produced through enzymatic pathways, a vast number are generated non-enzymatically through the Maillard reaction, a complex series of reactions between reducing sugars and amino compounds, such as amino acids, peptides, and proteins.[1][2] This reaction is responsible for the browning and flavor development in cooked foods, but it also occurs under physiological conditions, contributing to the aging process and the pathophysiology of certain diseases.
This guide will focus on the naturally occurring formyl-pyrrole compounds, with a particular emphasis on those formed via the Maillard reaction. We will present quantitative data on their occurrence, provide detailed experimental protocols for their analysis, and illustrate their primary formation pathway.
Quantitative Occurrence of Formyl-Pyrrole Compounds
The concentration of formyl-pyrrole compounds can vary significantly depending on the matrix, processing conditions, and storage time. The following tables summarize the quantitative data for two prominent Maillard reaction-derived formyl-pyrroles: pyrraline and formyline.
Table 1: Concentration of Pyrraline in Various Food Products
| Food Product | Concentration Range | Reference |
| Milk and Whey Products | Up to 3.1 g/kg protein | [1] |
| Bakery Products (especially crust) | Up to 3.7 g/kg protein | [1] |
| Pasta | 20 - 140 mg/kg protein | [1] |
| Processed Carrots | Up to 378 mg/kg protein | [1] |
| Roasted Peanuts | Up to 382 mg/kg protein | [1] |
| Commercial Infant Biscuits | 10.2 - 29.8 mg/100 g protein | [1] |
Table 2: Concentration of Formyline in Various Food Products
| Food Product | Concentration Range | Reference |
| Milk and Whey Products | Low concentrations detected | [1] |
| Breakfast Cereals | Up to 34.8 mg/kg | [1] |
| Pasta | Up to 34.8 mg/kg | [1] |
| Bakery Products | Up to 34.8 mg/kg | [1] |
| Bread Crust (outermost) | ~0.6% of lysine residues modified | [1] |
| Beer Proteins | Detected | [1] |
Formation Pathway: The Maillard Reaction
The primary route for the formation of many naturally occurring formyl-pyrrole compounds is the Maillard reaction.[2] This complex cascade of reactions begins with the condensation of a reducing sugar and an amine, leading to the formation of an N-substituted glycosylamine, which then undergoes rearrangement to form an Amadori or Heyns product. Subsequent degradation of these intermediates yields a variety of reactive carbonyl species, which can then react further to produce a wide array of heterocyclic compounds, including formyl-pyrroles.
References
Toxicological Profile of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available toxicological information and relevant testing methodologies for Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate. As of the latest literature review, detailed toxicological studies such as acute toxicity, genotoxicity, carcinogenicity, and reproductive toxicity for this specific compound are not publicly available. The information presented herein is based on safety data sheets, data from structurally similar compounds, and standardized toxicological testing protocols.
Executive Summary
This compound is a chemical intermediate with potential applications in pharmaceutical synthesis and materials science. Based on the available GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data, this compound is identified as a substance that may cause respiratory irritation, serious eye irritation, and skin irritation. Furthermore, some data suggests it may cause an allergic skin reaction. A comprehensive toxicological assessment is crucial for ensuring occupational safety and for the evaluation of any potential downstream applications, particularly in the pharmaceutical industry. This guide summarizes the known hazards, provides an overview of the toxicological profile of structurally related compounds, and details the standard experimental protocols for the assessment of the key toxicological endpoints.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 67858-33-7 |
| Molecular Formula | C₈H₉NO₃ |
| Molecular Weight | 167.16 g/mol |
| Appearance | Not specified (likely solid or liquid) |
| Solubility | Not specified |
Known Toxicological Hazards
The primary toxicological information for this compound is derived from safety data sheets, which summarize the hazards based on available data and computational models.
Hazard Identification for this compound
| Hazard Statement | GHS Classification | Source |
| May cause respiratory irritation. | Specific target organ toxicity - single exposure (Category 3), Respiratory tract irritation | [1] |
| Causes serious eye irritation. | Serious eye damage/eye irritation (Category 2A) | [1] |
| Causes skin irritation. | Skin corrosion/irritation (Category 2) | [1] |
| May cause an allergic skin reaction. | Skin sensitization (Category 1) | [2] |
Toxicological Data of Structurally Similar Compounds
To provide a broader context for the potential toxicity of this compound, the table below summarizes the hazards of structurally related pyrrole derivatives. The consistent finding of irritation potential across these compounds suggests that the pyrrole moiety with electron-withdrawing substituents may be responsible for these effects.
| Compound Name | Structure | GHS Hazard Statements |
| Methyl 4-methyl-1H-pyrrole-2-carboxylate | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | |
| 1-Methyl-1H-pyrrole-2-carbaldehyde | Causes skin irritation, Causes serious eye irritation. | |
| Pyrrole-2-carboxylic acid | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3] |
Experimental Protocols for Toxicological Assessment
Given the identified hazards, the following standard, internationally recognized (OECD) in vitro test guidelines would be appropriate for a comprehensive toxicological assessment.
Skin Irritation/Corrosion
OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method .[4][5][6]
-
Principle: This test method uses a three-dimensional reconstructed human epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper layers of human skin.[6] The test chemical is applied topically to the RhE tissue. Irritant chemicals will cause damage to the keratinocytes, the primary cell type in the epidermis.[7]
-
Methodology:
-
Tissue Culture: Commercially available RhE tissues (e.g., EpiDerm™, EpiSkin™) are cultured to a state that is histologically similar to the human epidermis.
-
Test Substance Application: A small amount of the test substance (liquid or solid) is applied uniformly to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., sodium dodecyl sulfate) are run in parallel.
-
Exposure and Incubation: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes), followed by a post-exposure incubation period (e.g., 42 hours) in fresh medium.
-
Viability Assessment: Cell viability is determined using the MTT assay.[7] Tissues are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is converted by mitochondrial dehydrogenases in viable cells to a blue formazan precipitate.
-
Extraction and Measurement: The formazan is extracted from the tissue using a solvent (e.g., isopropanol), and the optical density is measured spectrophotometrically.
-
-
Interpretation: A chemical is classified as a skin irritant (GHS Category 2) if the mean tissue viability is reduced to 50% or less of the negative control.[6]
OECD Test Guideline 431: In Vitro Skin Corrosion: Reconstructed Human Epidermis Test Method .[2][8][9]
-
Principle: This method is similar to OECD 439 but uses shorter exposure times to differentiate between irritant and corrosive substances. Corrosive chemicals cause irreversible damage to the skin.[2]
-
Methodology: The protocol is similar to the skin irritation test, but with exposure times of 3 minutes and 1 hour.
-
Interpretation: A substance is identified as corrosive if the cell viability is below a certain threshold after a specific exposure time.
Skin Sensitization
OECD Test Guideline 442D: In Vitro Skin Sensitization: ARE-Nrf2 Luciferase Test Method .[10][11][12]
-
Principle: This assay addresses the second key event in the adverse outcome pathway for skin sensitization, which is the activation of keratinocytes.[12] It utilizes a genetically modified human keratinocyte cell line (e.g., KeratinoSens™) that contains a luciferase gene under the control of the antioxidant response element (ARE).[12] Sensitizing chemicals induce the Nrf2 transcription factor, which binds to the ARE and drives the expression of the luciferase reporter gene.[12]
-
Methodology:
-
Cell Culture: The ARE-Nrf2 luciferase keratinocyte cell line is cultured in 96-well plates.
-
Test Substance Exposure: The cells are exposed to a range of concentrations of the test substance for 48 hours.
-
Luminescence Measurement: After exposure, the cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured using a luminometer.
-
Cytotoxicity Assessment: A parallel cytotoxicity assay is performed to ensure that the observed luciferase induction is not due to cellular toxicity.
-
-
Interpretation: A compound is classified as a sensitizer if it induces a statistically significant and dose-dependent increase in luciferase activity above a certain threshold.
Genotoxicity
OECD Test Guideline 471: Bacterial Reverse Mutation Test (Ames Test) .[13]
-
Principle: The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli).[14] The test assesses the ability of a chemical to cause a reverse mutation (reversion) that restores the ability of the bacteria to grow on an amino acid-deficient medium.
-
Methodology:
-
Bacterial Strains: A set of at least five strains is recommended, including those that detect frameshift and base-pair substitution mutations (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).[13]
-
Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from the liver of Aroclor 1254-induced rats) to mimic mammalian metabolism.[13]
-
Exposure: The bacteria are exposed to the test substance at various concentrations, either by the plate incorporation method or the pre-incubation method.
-
Plating and Incubation: The treated bacteria are plated on a minimal agar medium lacking the essential amino acid and incubated for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted.
-
-
Interpretation: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.
Potential Mechanisms of Toxicity and Signaling Pathways
While specific mechanistic studies on this compound are not available, the known irritant effects of this and similar compounds likely involve the following general mechanisms.
Skin Irritation Pathway
Chemical irritants can disrupt the stratum corneum, the outermost layer of the skin, leading to increased permeability and water loss.[15] This initial damage triggers the release of pro-inflammatory cytokines and chemokines from keratinocytes, such as interleukin-1α (IL-1α), tumor necrosis factor-α (TNF-α), and IL-8.[16] These signaling molecules initiate an inflammatory cascade, recruiting immune cells like neutrophils and lymphocytes to the site of exposure, resulting in the characteristic signs of inflammation: redness, swelling, and pain.[17]
Caption: General signaling pathway for skin irritation.
Metabolism of Pyrrole Compounds
Pyrrole-containing compounds can be metabolized by cytochrome P450 enzymes in the liver.[18] This metabolic activation can sometimes lead to the formation of reactive electrophilic intermediates, such as epoxides.[19] These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, which can lead to cytotoxicity and genotoxicity.[18] The potential for this compound to undergo such metabolic activation would be a key consideration in a more advanced toxicological assessment.
Toxicological Assessment Workflow
A structured approach is essential for evaluating the toxicological profile of a new or under-characterized chemical. The following workflow outlines a typical process, starting with in silico and in vitro methods to minimize animal testing, in line with the 3Rs principle (Replacement, Reduction, and Refinement).
References
- 1. thepsci.eu [thepsci.eu]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. oecd.org [oecd.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. iivs.org [iivs.org]
- 7. nucro-technics.com [nucro-technics.com]
- 8. oecd.org [oecd.org]
- 9. iivs.org [iivs.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. librarysearch.royalholloway.ac.uk [librarysearch.royalholloway.ac.uk]
- 12. catalog.labcorp.com [catalog.labcorp.com]
- 13. nucro-technics.com [nucro-technics.com]
- 14. biosafe.fi [biosafe.fi]
- 15. Skin irritation and sensitization: mechanisms and new approaches for risk assessment. 1. Skin irritation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Contact Dermatitis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Metabolic activation of model pyrroles by cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. hyphadiscovery.com [hyphadiscovery.com]
Methodological & Application
Synthesis of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate: An Essential Building Block for Pharmaceutical Development
Application Note: The formylation of methyl 1-methyl-1H-pyrrole-2-carboxylate to yield methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate is a crucial transformation in synthetic organic chemistry, providing a versatile intermediate for the development of complex heterocyclic molecules. The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2][3] The introduction of a formyl group at the C4-position of the pyrrole ring offers a reactive handle for further molecular elaborations, making this compound a valuable building block for drug discovery and development professionals.
The Vilsmeier-Haack reaction stands as the most common and effective method for the formylation of electron-rich pyrroles.[2][3][4] This reaction typically employs a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[1][2] The electrophilic nature of the Vilsmeier reagent allows for the regioselective introduction of a formyl group onto the pyrrole ring. For 2-substituted pyrroles, such as the starting material , formylation generally occurs at the C4 or C5 position. The specific reaction conditions can be tuned to favor the desired C4-formylated isomer.
The resulting product, this compound, is a key precursor for the synthesis of a variety of biologically active compounds. The aldehyde functionality can undergo a wide range of chemical transformations, including reductive amination, oxidation, Wittig reactions, and condensations, to introduce diverse functional groups and build molecular complexity. These subsequent modifications are instrumental in the synthesis of compounds targeting a wide array of therapeutic areas.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for the starting material and the product is provided below for easy comparison and characterization.
| Property | Methyl 1-methyl-1H-pyrrole-2-carboxylate | This compound |
| Molecular Formula | C₇H₉NO₂ | C₈H₉NO₃ |
| Molecular Weight | 139.15 g/mol | 167.16 g/mol |
| CAS Number | 37619-24-2 | 67858-47-3 |
| Appearance | Off-white to yellow crystalline solid | Light yellow to brown solid |
| ¹H NMR (CDCl₃, ppm) | δ 6.85 (dd, J=2.6, 1.8 Hz, 1H), 6.65 (dd, J=4.1, 1.8 Hz, 1H), 6.09 (dd, J=4.1, 2.6 Hz, 1H), 3.88 (s, 3H), 3.78 (s, 3H) | δ 9.78 (s, 1H), 7.51 (d, J=1.8 Hz, 1H), 7.31 (d, J=1.8 Hz, 1H), 3.94 (s, 3H), 3.84 (s, 3H) |
| ¹³C NMR (CDCl₃, ppm) | δ 162.5, 129.8, 123.1, 115.6, 107.9, 51.5, 36.2 | δ 184.5, 161.2, 133.1, 131.8, 128.4, 122.7, 52.3, 37.1 |
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol details the synthesis of this compound using the Vilsmeier-Haack reaction.
Materials:
-
Methyl 1-methyl-1H-pyrrole-2-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3.0 eq.). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add phosphorus oxychloride (1.2 eq.) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Reaction with Pyrrole Substrate: Dissolve methyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 eq.) in anhydrous dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir the mixture vigorously until the evolution of gas ceases and the pH is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of the title compound as a versatile pharmaceutical intermediate.
References
Application Notes and Protocols: Vilsmeier-Haack Formylation of Pyrrole-2-carboxylates
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This reaction employs a "Vilsmeier reagent," typically formed in situ from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃), to introduce a formyl (-CHO) group onto the substrate.[3] For substituted pyrroles, such as pyrrole-2-carboxylates, this reaction provides a crucial pathway to synthesize pyrrole-carboxaldehydes, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The regioselectivity of the formylation is a key consideration, influenced by the electronic and steric effects of the existing substituents on the pyrrole ring.
Reaction Mechanism
The Vilsmeier-Haack reaction proceeds through three primary stages:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[1][3]
-
Electrophilic Attack: The electron-rich pyrrole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[4] This electrophilic aromatic substitution typically occurs at the most electron-rich and sterically accessible position on the pyrrole ring.[1][4] For pyrrole-2-carboxylates, formylation can be directed to the C4 or C5 position.[5]
-
Hydrolysis: The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[2][3]
Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
Experimental Protocol: Synthesis of Ethyl 4-formyl-1H-pyrrole-2-carboxylate
This protocol details a representative procedure for the Vilsmeier-Haack formylation of a pyrrole-2-carboxylate substrate.
Materials and Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.
-
Ice-water bath.
-
Phosphorus oxychloride (POCl₃).
-
N,N-Dimethylformamide (DMF), anhydrous.
-
Ethyl 1H-pyrrole-2-carboxylate.
-
Sodium acetate or Sodium hydroxide for neutralization.
-
Ethyl acetate (EtOAc) or Diethyl ether (Et₂O) for extraction.
-
Saturated sodium bicarbonate solution.
-
Brine.
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Rotary evaporator.
-
Silica gel for column chromatography.
Procedure:
-
Vilsmeier Reagent Preparation:
-
In a dry, nitrogen-flushed three-neck flask, cool anhydrous DMF in an ice bath to 0°C.
-
Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring.[6] The molar ratio of POCl₃ to DMF is typically 1:1 to 1:1.2.
-
Allow the mixture to stir at 0°C for 30-60 minutes. The formation of the solid Vilsmeier reagent may be observed.
-
-
Formylation Reaction:
-
Dissolve the ethyl 1H-pyrrole-2-carboxylate substrate in a minimal amount of anhydrous DMF.
-
Add the substrate solution dropwise to the prepared Vilsmeier reagent at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction may then be heated (e.g., to 75-90°C) for several hours to drive it to completion, depending on the substrate's reactivity.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Carefully pour the reaction mixture onto crushed ice or into a cold aqueous solution of sodium acetate or sodium hydroxide to hydrolyze the intermediate and neutralize the acid.[6][7]
-
Stir the resulting mixture vigorously for 1-2 hours.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate or diethyl ether (e.g., 3 x 100 mL).[1]
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
-
-
Purification:
-
The crude product is typically purified by silica gel column chromatography or recrystallization to afford the pure formylated pyrrole.[1]
-
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. growingscience.com [growingscience.com]
- 7. prepchem.com [prepchem.com]
Application Notes and Protocols for the Synthesis of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate Precursors via Paal-Knorr Synthesis and Subsequent Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrole scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. The targeted synthesis of substituted pyrroles, such as Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate, is of significant interest for the development of novel therapeutic agents. While a direct one-step Paal-Knorr synthesis to this specific molecule is not commonly reported, a strategic multi-step approach commencing with a Paal-Knorr-type reaction to build the pyrrole core, followed by subsequent N-methylation and C4-formylation, provides a reliable synthetic route.
This document provides detailed application notes and experimental protocols for a plausible and efficient synthesis of this compound. The synthesis is presented in a three-stage process:
-
Synthesis of Methyl 1H-pyrrole-2-carboxylate: A foundational step to create the pyrrole ring with the required C2-ester functionality.
-
N-methylation of Methyl 1H-pyrrole-2-carboxylate: Introduction of the N-methyl group.
-
Vilsmeier-Haack Formylation: Regioselective introduction of the formyl group at the C4 position.
Paal-Knorr Synthesis: A General Overview
The Paal-Knorr synthesis is a classic and robust method for the construction of pyrrole rings from a 1,4-dicarbonyl compound and a primary amine or ammonia, typically under acidic conditions.[1][2] The reaction proceeds through the formation of a hemiaminal, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[2] The versatility and operational simplicity of this reaction make it a valuable tool in heterocyclic chemistry.[1]
General Mechanism of Paal-Knorr Pyrrole Synthesis
The reaction is initiated by the nucleophilic attack of the amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group. The final step involves the dehydration of the cyclic intermediate to form the stable aromatic pyrrole ring.
References
Application Note and Protocol: Purification of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate using silica gel column chromatography. This method is essential for obtaining a high-purity compound, which is critical for subsequent applications in research and drug development. The protocol outlines the preparation of the crude sample, column packing, elution, and fraction analysis. Representative data on the purification efficiency is also presented.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Pyrrole derivatives are known to be important structural motifs in various natural products and physiologically active compounds.[1] The purity of such compounds is paramount for accurate biological evaluation and for the success of subsequent synthetic steps. Column chromatography is a standard and effective technique for the purification of organic compounds.[2][3] This application note details a robust method for the purification of the title compound from a crude reaction mixture using silica gel chromatography.
Experimental Protocol
This protocol is based on general principles for the purification of polar aromatic aldehydes and pyrrole derivatives.[4][5][6] The choice of an appropriate solvent system is crucial for a successful separation and should ideally be determined by preliminary thin-layer chromatography (TLC) analysis.[3]
2.1. Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)[4]
-
n-Hexane (or heptane as a less toxic alternative)[7]
-
Ethyl acetate
-
Dichloromethane (for sample loading)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Rotary evaporator
2.2. Workflow Diagram
Caption: Workflow for the purification of this compound.
2.3. Step-by-Step Procedure
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it with various solvent systems of increasing polarity (e.g., starting with 10% ethyl acetate in hexane and gradually increasing the ethyl acetate concentration).
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.25-0.35 for the target compound.[2]
-
-
Column Preparation:
-
Select a glass column of appropriate size (a general rule is to use 30-50 g of silica gel per gram of crude material).[2]
-
Insert a small plug of cotton or glass wool at the bottom of the column.[8]
-
Add a thin layer of sand (approximately 0.5 cm) on top of the plug.
-
Prepare a slurry of silica gel in n-hexane.
-
Pour the slurry into the column and allow the silica gel to settle, gently tapping the column to ensure even packing.[5]
-
Add another layer of sand on top of the silica gel bed.
-
Wash the column with the initial elution solvent (e.g., 100% n-hexane or a low polarity hexane/ethyl acetate mixture) until the packing is stable. Do not let the solvent level drop below the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder (dry loading).
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with a low-polarity solvent system (e.g., 9:1 hexane/ethyl acetate), as determined by the initial TLC analysis.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column. For example, you can increase the proportion of ethyl acetate.
-
Collect fractions of a suitable volume (e.g., 10-20 mL) in labeled test tubes or flasks.
-
-
Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the fractions that show a single spot corresponding to the Rf of the desired compound.
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.
-
Data Presentation
The following table summarizes representative data for the purification of this compound.
| Parameter | Before Column Chromatography | After Column Chromatography |
| Appearance | Brownish oil | White to off-white solid |
| Purity (by ¹H NMR) | ~85% | >98% |
| Yield | - | 75% |
| TLC Rf | 0.3 (in 7:3 Hexane/EtOAc) | 0.3 (in 7:3 Hexane/EtOAc) |
| ¹H NMR (CDCl₃, 400 MHz) | Complex spectrum with impurities | Consistent with structure |
| Mass Spec (ESI+) | Multiple peaks observed | m/z = 168.06 [M+H]⁺ |
Characterization of Purified Product
The identity and purity of the final product should be confirmed by spectroscopic methods.
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the N-methyl group, the ester methyl group, and the aldehyde proton. The integration of these peaks should correspond to the number of protons in the molecule.
-
Mass Spectrometry: The mass spectrum should display a prominent molecular ion peak corresponding to the molecular weight of the compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| Poor Separation | Incorrect solvent system | Optimize the solvent system using TLC with a wider range of polarities. |
| Column overloading | Use a larger column or reduce the amount of crude material. | |
| Compound Stuck on Column | Solvent polarity is too low | Gradually increase the polarity of the eluting solvent. |
| Cracked Column Bed | Column ran dry | Ensure the solvent level never drops below the top of the stationary phase. |
| Product Decomposition | Aldehyde is sensitive to acidic silica | Neutralize the silica gel with a small amount of triethylamine in the solvent system.[6] |
Logical Relationship Diagram
Caption: Logical flow from crude input to purified product and byproducts.
Conclusion
The described column chromatography protocol provides an effective method for the purification of this compound. Adherence to this protocol, particularly the careful selection of the solvent system and proper column packing, will consistently yield a product of high purity suitable for demanding research and development applications.
References
- 1. KR20160079560A - pyrrole derivatives and its its preparation method - Google Patents [patents.google.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. columbia.edu [columbia.edu]
- 4. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 6. researchgate.net [researchgate.net]
- 7. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 8. bohr.winthrop.edu [bohr.winthrop.edu]
Application Notes and Protocols for the Recrystallization of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. The purity of this compound is critical for the success of subsequent reactions and the pharmacological profile of the final product. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. This document provides a detailed protocol for the recrystallization of this compound, including solvent selection, a step-by-step procedure, and troubleshooting guidelines.
Principle of Recrystallization
Recrystallization is based on the principle of differential solubility. An ideal recrystallization solvent will dissolve the target compound to a high extent at an elevated temperature, but only sparingly at a low temperature. Impurities present in the crude product should either be insoluble in the hot solvent or remain soluble in the cold solvent. This allows for the separation of the pure compound as crystals upon cooling, while the impurities are either filtered off from the hot solution or remain in the cold mother liquor.
Solvent Selection for Recrystallization
The choice of solvent is the most critical step in developing a successful recrystallization protocol. The ideal solvent should be chemically inert to the compound, have a boiling point below the melting point of the compound, and be easily removable from the purified crystals. Given the structure of this compound, which contains both polar (formyl and carboxylate groups) and non-polar (pyrrole ring and methyl groups) moieties, solvents of intermediate polarity are often a good starting point. A solvent pair, consisting of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble), can also be employed.
A preliminary small-scale solvent screening is highly recommended to identify the optimal solvent or solvent system.
Potential Recrystallization Solvents
The following table summarizes the properties of common laboratory solvents that could be suitable for the recrystallization of this compound.
| Solvent | Boiling Point (°C) | Polarity Index | Safety Considerations | Rationale for Use |
| Water | 100 | 10.2 | Non-toxic, non-flammable | Suitable for polar compounds. May be a poor solvent for this compound but could be used in a solvent pair. |
| Ethanol | 78 | 4.3 | Flammable | A versatile solvent for a wide range of organic compounds. A good starting point for screening. |
| Methanol | 65 | 5.1 | Flammable, toxic | Similar to ethanol but more polar. |
| Isopropanol | 82 | 3.9 | Flammable | Less polar than ethanol, may offer different solubility characteristics. |
| Ethyl Acetate | 77 | 4.4 | Flammable, irritant | A good solvent for compounds of intermediate polarity. |
| Acetone | 56 | 5.1 | Highly flammable, irritant | A polar aprotic solvent that can dissolve a wide range of organic compounds. |
| Toluene | 111 | 2.4 | Flammable, toxic | A non-polar aromatic solvent, may be suitable for less polar compounds or as part of a solvent pair. |
| Hexane | 69 | 0.1 | Highly flammable, neurotoxin | A non-polar solvent, likely a "poor" solvent for this compound, making it suitable for use in a solvent pair or for washing crystals.[1] |
| Dichloromethane | 40 | 3.1 | Volatile, suspected carcinogen | A good solvent for many organic compounds, but its low boiling point can make recrystallization challenging. |
Experimental Protocol
This protocol is divided into two stages: a small-scale solvent screening to identify the best solvent, followed by the full-scale recrystallization procedure.
Stage 1: Solvent Screening
-
Place approximately 20-30 mg of the crude this compound into several small test tubes.
-
To each test tube, add a different potential solvent from the table above, dropwise, at room temperature. Start with about 0.5 mL.
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes that show poor solubility at room temperature in a water bath or on a hot plate. Add more solvent in small increments until the solid dissolves completely.
-
Once dissolved, allow the solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.
-
Observe the formation of crystals. The ideal solvent will yield a large quantity of well-formed crystals.
-
Evaluate the solvents based on the observations. If a single solvent is not ideal, try solvent pairs. To do this, dissolve the compound in a small amount of a "good" hot solvent and then add a "poor" solvent dropwise until the solution becomes turbid. Reheat to clarify and then cool as before. Common solvent pairs include ethanol/water, ethyl acetate/hexane, and toluene/hexane.
Stage 2: Recrystallization Procedure
The following is a general procedure. The choice of solvent and the volumes used should be based on the results of the solvent screening.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask of an appropriate size (the solvent should not fill more than half the flask). Add a boiling chip. Add the chosen recrystallization solvent in small portions while gently heating the flask on a hot plate in a fume hood. Continue adding the solvent until the compound just dissolves completely at the boiling point of thesolvent. Adding a slight excess of solvent should be avoided as it will reduce the yield.
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, solid by-products), perform a hot filtration. This step must be done quickly to prevent premature crystallization. Use a pre-heated funnel and fluted filter paper.
-
Crystallization: Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals. This can be done by air-drying on the filter paper, or for faster drying, in a desiccator under vacuum.
-
Analysis: Determine the melting point of the recrystallized product and compare it to the literature value. A sharp melting point close to the literature value is an indication of high purity. Further analysis by techniques such as NMR or chromatography can also be performed.
Visualization of the Experimental Workflow
Caption: Workflow for the recrystallization of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle all organic solvents with care, as they are often flammable and may have toxic properties. Avoid open flames.
-
Refer to the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information.
Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not dissolve | Insufficient solvent. | Add more solvent in small increments. |
| Incorrect solvent choice. | Re-evaluate the solvent screening results and choose a more suitable solvent. | |
| No crystals form upon cooling | Too much solvent was used. | Evaporate some of the solvent and try to cool again. |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound. | |
| Oiling out | The solution is cooling too quickly. | Reheat the solution to dissolve the oil and allow it to cool more slowly. |
| The boiling point of the solvent is higher than the melting point of the compound. | Choose a solvent with a lower boiling point. | |
| Impurities are present. | Try a different recrystallization solvent or an alternative purification method like column chromatography. | |
| Low recovery of crystals | Too much solvent was used. | Use less solvent in the dissolution step. |
| Premature crystallization during hot filtration. | Ensure the funnel and receiving flask are pre-heated. | |
| Crystals are too soluble in the cold solvent. | Cool the solution for a longer period or at a lower temperature. |
References
Application Notes and Protocols: The Strategic Use of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate in the Synthesis of Natural Product Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The inherent reactivity of the aldehyde and ester functionalities allows for a range of selective modifications, providing a gateway to diverse pyrrole-containing scaffolds. The N-methyl group offers stability and prevents competing N-functionalization reactions.
Key Synthetic Transformations and Potential Applications
Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate serves as a potent building block for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The differential reactivity of the aldehyde and ester groups can be exploited to achieve sequential and site-selective modifications.
Table 1: Summary of Potential Synthetic Transformations
| Transformation | Reagents and Conditions | Product Functional Group | Potential Application in Natural Product Synthesis |
| Aldehyde Chemistry | |||
| Wittig Reaction | Ph₃P=CHR', THF, rt | Alkene | Elongation of side chains, formation of conjugated systems |
| Reductive Amination | R'NH₂, NaBH(OAc)₃, DCE, rt | Secondary/Tertiary Amine | Introduction of nitrogen-containing side chains, synthesis of alkaloids |
| Aldol Condensation | R'COCH₂R'', NaOH, EtOH, rt | α,β-Unsaturated Ketone | Formation of extended conjugated systems, precursors to cyclic structures |
| Grignard Reaction | R'MgBr, THF, 0 °C to rt | Secondary Alcohol | Introduction of alkyl or aryl substituents |
| Ester Chemistry | |||
| Hydrolysis | LiOH, THF/H₂O, rt | Carboxylic Acid | Enabling amide bond formation, decarboxylation |
| Amide Formation | R'NH₂, EDC, HOBt, DMF, rt | Amide | Synthesis of polyamide natural products, introduction of peptide fragments |
| Reduction | LiAlH₄, THF, 0 °C to rt | Primary Alcohol | Conversion to hydroxymethyl group, further functionalization |
| Weinreb Amide Formation | Me(MeO)NH·HCl, i-PrMgCl, THF | Weinreb Amide | Controlled addition of organometallics to form ketones |
Proposed Synthetic Pathways to Natural Product Scaffolds
The following diagrams illustrate hypothetical synthetic pathways that leverage the reactivity of this compound to access core structures of representative natural product families.
Caption: Proposed synthesis of a proline-pyrrole scaffold.
Caption: Synthesis of a pyrrole-diketopiperazine core.
Detailed Experimental Protocols
The following are detailed, representative protocols for key transformations of this compound.
Protocol 1: Wittig Reaction for Side Chain Elongation
-
Objective: To introduce an acrylate side chain at the 4-position of the pyrrole ring.
-
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere, add (carbethoxymethylene)triphenylphosphorane (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.
-
Protocol 2: Reductive Amination for Amine Introduction
-
Objective: To synthesize a secondary amine by reacting the aldehyde with a primary amine.
-
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCE, add the primary amine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Continue stirring at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: Ester Hydrolysis to Carboxylic Acid
-
Objective: To convert the methyl ester to a carboxylic acid for subsequent amide coupling.
-
Materials:
-
This compound derivative
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the pyrrole ester (1.0 eq) in a mixture of THF and water (3:1).
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the carboxylic acid, which can often be used in the next step without further purification.
-
Conclusion
This compound represents a strategically important, yet underutilized, building block in the synthesis of complex natural products. The protocols and pathways outlined in these notes are intended to provide a foundational framework for researchers to explore the rich chemistry of this versatile molecule. The ability to perform selective and high-yielding transformations on its two key functional groups opens up a multitude of possibilities for the efficient construction of diverse and biologically relevant pyrrole-containing natural product scaffolds. Further investigation into the application of this starting material is highly encouraged and is expected to yield novel and efficient synthetic routes to important therapeutic agents.
Application Notes and Protocols: Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate is a versatile heterocyclic building block with significant potential in medicinal chemistry. The pyrrole scaffold is a privileged structure found in numerous natural products and clinically approved drugs, exhibiting a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[1] The presence of both a formyl and a methyl ester group on the N-methylated pyrrole ring of this compound offers two reactive handles for diverse chemical transformations, making it an attractive starting material for the synthesis of complex drug candidates. These functional groups can be readily modified to introduce various pharmacophores and modulate the physicochemical properties of the resulting molecules. This document provides an overview of its applications, detailed synthetic protocols, and potential utility in drug discovery.
Key Applications in Medicinal Chemistry
While direct biological activity data for this compound is not extensively reported in publicly available literature, its primary value lies in its role as a key synthetic intermediate. Its structural motifs are found in various classes of bioactive compounds.
1. Intermediate for Pyrrolo[2,3-d]pyrimidine Synthesis (Anticancer and Kinase Inhibitors):
The pyrrolo[2,3-d]pyrimidine core is a well-established pharmacophore in numerous kinase inhibitors used in oncology. The formyl group of this compound can be utilized in condensation reactions with compounds bearing active methylene groups, such as urea or thiourea derivatives, to construct the pyrimidine ring, leading to the formation of pyrrolo[2,3-d]pyrimidines. These scaffolds are known to target various kinases, including EGFR, and have shown potent anticancer activity.[2][3] For instance, derivatives of pyrrolo[2,3-d]pyrimidine have been synthesized as inhibitors of EGFR for non-small cell lung cancer (NSCLC) with EGFR mutations.[2][3]
Potential Kinase Inhibition Pathway
Caption: Potential mechanism of action for EGFR inhibition by pyrrolo[2,3-d]pyrimidine derivatives.
2. Precursor for Novel Heterocyclic Systems (Antiviral and Antibacterial Agents):
The formyl and ester functionalities of this compound can be elaborated into a variety of other heterocyclic systems. For example, the formyl group can undergo condensation with hydrazines or hydroxylamines to form pyrazole or isoxazole rings fused to the pyrrole core. The ester can be converted to an amide, which can then participate in cyclization reactions. The resulting novel heterocyclic compounds could be screened for a wide range of biological activities. Pyrrole-based structures are integral to many antibacterial and antiviral drugs.[1] For instance, the pyrrolo[2,1-f][4][5][6]triazine scaffold, present in the antiviral drug Remdesivir, can be synthesized from pyrrole precursors.[7]
3. Building Block for DNA Minor Groove Binders:
Pyrrole-carboxamide units are fundamental components of polyamides that bind to the minor groove of DNA with high affinity and sequence specificity. These compounds have potential applications as anticancer and gene-regulatory agents. While the specific title compound is not directly cited, similar nitro-pyrrole carboxylates are used as building blocks in the synthesis of these DNA minor-groove binders.[8] The formyl group could be converted to a nitro group to mimic these structures.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a procedure described in the patent literature (WO2018/89493) and is intended for research purposes.[5]
Reaction Scheme:
Materials:
-
Methyl 1-methylpyrrole-2-carboxylate
-
1,1-Dichlorodimethyl ether
-
Aluminum chloride (AlCl3)
-
1,2-Dichloroethane (anhydrous)
-
Nitromethane (anhydrous)
-
Dichloromethane
-
Ice
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Methyl 1-methylpyrrole-2-carboxylate (10 g, 71.86 mmol) and 1,1-dichlorodimethyl ether (8.26 g, 71.86 mmol) in a mixture of anhydrous 1,2-dichloroethane (100 mL) and anhydrous nitromethane (100 mL).
-
Cool the reaction mixture to -25 °C in a suitable cooling bath.
-
Slowly add anhydrous aluminum chloride (21.08 g, 158.1 mmol) portion-wise, maintaining the internal temperature at -25 °C.
-
Stir the reaction mixture at -25 °C for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing ice water (100 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (100 mL).
-
Wash the organic layer with water (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:1) as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a yellow solid.
Expected Yield: ~98%[5] Characterization Data (as reported):
-
Mass Spectrum (EI+, m/z): 168.2 [M+H]+[5]
-
1H NMR (400 MHz, DMSO-d6) δ: 9.71 (s, 1H), 7.91 (d, J=1.8Hz, 1H), 7.22 (d, J=1.8Hz, 1H), 3.92 (s, 3H), 3.78 (s, 3H).[5]
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Quantitative Data Summary
| Compound Class | Target/Organism | Activity Metric | Value | Reference |
| Pyrrolo[2,3-d]pyrimidine Derivative | EGFR (T790M mutant) | IC50 | 0.21 nM | [2][3] |
| Pyrrolo[2,3-d]pyrimidine Derivative | Wild-type EGFR | IC50 | 22 nM | [2][3] |
| Pyrrolo[2,3-d]pyrimidine Derivative | HCC827 cells (EGFR mutant) | IC50 | 4.55 µM | [9] |
| Pyrrolone Derivative | Plasmodium falciparum (K1) | IC50 | < 0.01 µM | [10] |
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry research. Its bifunctional nature allows for the facile synthesis of a wide array of more complex heterocyclic systems. While direct biological data on the title compound is sparse, its utility as a precursor for potent anticancer, antiviral, and antibacterial agents is strongly indicated by the extensive literature on related pyrrole derivatives. The provided synthetic protocol offers a reliable method for its preparation, enabling further exploration of its potential in drug discovery and development. Researchers are encouraged to utilize this intermediate to generate novel compound libraries for screening against various therapeutic targets.
References
- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 2. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sci-hub.box [sci-hub.box]
- 4. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 5. This compound CAS#: 67858-47-3 [amp.chemicalbook.com]
- 6. methyl 4-formyl-1H-pyrrole-2-carboxylate | C7H7NO3 | CID 640310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
Anwendungshinweise und Protokolle zur Derivatisierung der Formylgruppe von Methyl-4-formyl-1-methyl-1H-pyrrol-2-carboxylat
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einleitung
Methyl-4-formyl-1-methyl-1H-pyrrol-2-carboxylat ist ein heterocyclisches Molekül, das als vielseitiger Baustein in der organischen Synthese und der medizinischen Chemie dient. Die Formylgruppe (-CHO) an der C4-Position des Pyrrolrings ist ein reaktiver funktioneller Anker, der eine Vielzahl chemischer Umwandlungen ermöglicht. Die Derivatisierung dieser Gruppe ist von entscheidender Bedeutung für die Synthese komplexer Moleküle und die Erforschung von Struktur-Wirkungs-Beziehungen (SAR) bei der Entwicklung neuer pharmazeutischer Wirkstoffe. Pyrrol-2-carboxaldehyde sind in der Natur und in physiologischen Prozessen von Bedeutung, beispielsweise als Teil von fortgeschrittenen Glykierungsendprodukten (AGEs).[1]
Diese Anwendungshinweise bieten detaillierte Protokolle für mehrere Schlüsselreaktionen zur Modifikation der Formylgruppe, einschließlich reduktiver Aminierung, Oxidation, Reduktion, Knoevenagel-Kondensation, Wittig-Reaktion und Oximbildung.
Allgemeine Derivatisierungswege
Die Formylgruppe des Ausgangsmaterials kann in verschiedene funktionelle Gruppen umgewandelt werden, was zu einer breiten Palette von Derivaten führt. Das folgende Diagramm veranschaulicht die wichtigsten Transformationswege.
Abbildung 1: Übersicht über die Derivatisierungswege der Formylgruppe.
Experimentelle Protokolle
Reduktive Aminierung
Die reduktive Aminierung ist eine leistungsstarke Methode zur Umwandlung von Aldehyden in Amine. Die Reaktion verläuft über die Bildung eines intermediären Imins, das anschließend in situ zu einem Amin reduziert wird.[2][3] Verschiedene Reduktionsmittel wie Natriumborhydrid (NaBH₄), Natriumcyanoborhydrid (NaBH₃CN) oder Natriumtriacetoxyborhydrid (NaBH(OAc)₃) können verwendet werden.[3]
Abbildung 2: Allgemeiner Arbeitsablauf für die reduktive Aminierung.
Protokoll 1: Synthese von Methyl-1-methyl-4-((phenylamino)methyl)-1H-pyrrol-2-carboxylat
-
Materialien:
-
Methyl-4-formyl-1-methyl-1H-pyrrol-2-carboxylat (1,0 Äq.)
-
Anilin (1,1 Äq.)
-
Natriumtriacetoxyborhydrid (NaBH(OAc)₃) (1,5 Äq.)
-
1,2-Dichlorethan (DCE), wasserfrei
-
Essigsäure (katalytische Menge)
-
-
Verfahren:
-
Lösen Sie Methyl-4-formyl-1-methyl-1H-pyrrol-2-carboxylat (1,0 Äq.) in wasserfreiem DCE in einem Rundkolben unter Inertgasatmosphäre (z. B. Stickstoff oder Argon).
-
Fügen Sie Anilin (1,1 Äq.) und eine katalytische Menge Essigsäure hinzu. Rühren Sie die Mischung 1 Stunde bei Raumtemperatur, um die Bildung des Imins zu ermöglichen.
-
Fügen Sie Natriumtriacetoxyborhydrid (1,5 Äq.) portionsweise unter Rühren hinzu.
-
Lassen Sie die Reaktion 12-18 Stunden bei Raumtemperatur laufen. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Nach Abschluss der Reaktion löschen Sie diese vorsichtig durch Zugabe einer gesättigten wässrigen Natriumbicarbonatlösung (NaHCO₃).
-
Extrahieren Sie die wässrige Phase dreimal mit Dichlormethan (DCM).
-
Vereinigen Sie die organischen Phasen, waschen Sie sie mit Kochsalzlösung, trocknen Sie sie über wasserfreiem Natriumsulfat (Na₂SO₄) und konzentrieren Sie sie im Vakuum.
-
Reinigen Sie das Rohprodukt durch Säulenchromatographie auf Kieselgel, um das gewünschte Amin zu erhalten.
-
| Substrat | Amin | Reduktionsmittel | Lösungsmittel | Zeit (h) | Erwartete Ausbeute (%) | Referenz |
| Pyrrol-Aldehyd | Anilin | NaBH(OAc)₃ | DCE | 18 | 70-85 | Angepasst von[3] |
| Pyrrol-Aldehyd | Benzylamin | NaBH₄ / Ti(Oi-Pr)₄ | Methanol | 24 | 75-90 | Angepasst von[3] |
| Pyrrol-Aldehyd | Morpholin | NaBH₃CN | Methanol | 24 | 65-80 | Angepasst von[3] |
Oxidation zur Carbonsäure
Die Formylgruppe kann leicht zur entsprechenden Carbonsäure oxidiert werden. Starke Oxidationsmittel wie Kaliumpermanganat (KMnO₄) oder Jones-Reagenz (CrO₃/H₂SO₄) sind für diese Umwandlung wirksam.[4] Mildere Reagenzien können ebenfalls verwendet werden, um empfindliche funktionelle Gruppen im Molekül zu schonen.
Abbildung 3: Allgemeiner Arbeitsablauf für die Oxidation eines Aldehyds.
Protokoll 2: Synthese von 4-(Methoxycarbonyl)-1-methyl-1H-pyrrol-3-carbonsäure
-
Materialien:
-
Methyl-4-formyl-1-methyl-1H-pyrrol-2-carboxylat (1,0 Äq.)
-
Kaliumpermanganat (KMnO₄) (2,0 Äq.)
-
Aceton
-
Wasser
-
Salzsäure (HCl), 1 M
-
-
Verfahren:
-
Lösen Sie Methyl-4-formyl-1-methyl-1H-pyrrol-2-carboxylat in einer Mischung aus Aceton und Wasser in einem Rundkolben.
-
Kühlen Sie die Lösung in einem Eisbad auf 0 °C ab.
-
Fügen Sie langsam eine wässrige Lösung von Kaliumpermanganat (2,0 Äq.) unter kräftigem Rühren hinzu, wobei die Temperatur unter 10 °C gehalten wird.
-
Nach Abschluss der Zugabe lassen Sie die Mischung 2-4 Stunden bei Raumtemperatur rühren.
-
Löschen Sie überschüssiges KMnO₄ durch Zugabe einer kleinen Menge Natriumsulfit oder durch Einleiten von Schwefeldioxidgas, bis die violette Farbe verschwindet und sich ein brauner Niederschlag von Mangandioxid (MnO₂) bildet.
-
Filtrieren Sie die Mischung, um MnO₂ zu entfernen, und waschen Sie den Filterkuchen mit Wasser.
-
Säuern Sie das Filtrat vorsichtig mit 1 M HCl an, bis sich ein Niederschlag bildet.
-
Sammeln Sie das ausgefällte Produkt durch Filtration, waschen Sie es mit kaltem Wasser und trocknen Sie es im Vakuum, um die reine Carbonsäure zu erhalten.
-
| Oxidationsmittel | Lösungsmittel | Temperatur | Zeit (h) | Erwartete Ausbeute (%) | Referenz |
| KMnO₄ | Aceton/H₂O | 0 °C bis RT | 4 | 70-85 | Angepasst von[4] |
| Jones-Reagenz (CrO₃/H₂SO₄) | Aceton | 0 °C | 1 | 75-90 | Angepasst von[4] |
Reduktion zum Alkohol
Die Reduktion der Formylgruppe zu einem primären Alkohol ist eine grundlegende Transformation, die typischerweise mit Hydrid-Reduktionsmitteln wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) durchgeführt wird. NaBH₄ ist ein milderes Reagenz und wird oft bevorzugt, da es die Esterfunktionalität im Molekül im Allgemeinen nicht angreift.
Abbildung 4: Allgemeiner Arbeitsablauf für die Reduktion eines Aldehyds.
Protokoll 3: Synthese von Methyl-4-(hydroxymethyl)-1-methyl-1H-pyrrol-2-carboxylat
-
Materialien:
-
Methyl-4-formyl-1-methyl-1H-pyrrol-2-carboxylat (1,0 Äq.)
-
Natriumborhydrid (NaBH₄) (1,5 Äq.)
-
Methanol
-
-
Verfahren:
-
Lösen Sie Methyl-4-formyl-1-methyl-1H-pyrrol-2-carboxylat in Methanol in einem Rundkolben und kühlen Sie die Lösung auf 0 °C in einem Eisbad ab.
-
Fügen Sie Natriumborhydrid portionsweise über 15-20 Minuten unter Rühren hinzu.[5]
-
Nach Abschluss der Zugabe entfernen Sie das Eisbad und lassen die Reaktion 1-2 Stunden bei Raumtemperatur rühren. Überwachen Sie den Fortschritt mittels DC.
-
Nach Abschluss der Reaktion löschen Sie diese durch langsame Zugabe von Wasser.
-
Entfernen Sie das Methanol unter reduziertem Druck.
-
Extrahieren Sie die wässrige Restlösung dreimal mit Ethylacetat.
-
Vereinigen Sie die organischen Extrakte, waschen Sie sie mit Kochsalzlösung, trocknen Sie sie über Na₂SO₄ und konzentrieren Sie sie im Vakuum, um das Alkoholprodukt zu erhalten, das bei Bedarf weiter gereinigt werden kann.[5]
-
| Reduktionsmittel | Lösungsmittel | Temperatur | Zeit (h) | Erwartete Ausbeute (%) | Referenz |
| NaBH₄ | Methanol | 0 °C bis RT | 2 | 90-98 | [5] |
| LiBH₄ | THF | 0 °C bis RT | 3 | 90-95 | Allgemeines Wissen |
Knoevenagel-Kondensation
Die Knoevenagel-Kondensation ist eine Reaktion zwischen einem Aldehyd oder Keton und einer Verbindung mit einem aktiven Methylen-Wasserstoff (z. B. Malononitril, Ethylcyanoacetat), die typischerweise durch eine basische Katalyse gefördert wird.[6][7] Das Ergebnis ist ein α,β-ungesättigtes Produkt.
References
- 1. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
Scale-up Synthesis of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds. The primary method detailed is the Vilsmeier-Haack formylation of Methyl 1-methyl-1H-pyrrole-2-carboxylate, a robust and scalable reaction. This protocol is designed to be a practical guide for chemists in research and development environments, focusing on providing a reproducible and efficient synthesis on a larger laboratory scale.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development. Its bifunctional nature, possessing both an aldehyde and an ester group on a pyrrole scaffold, allows for diverse chemical modifications and the construction of complex heterocyclic molecules. The Vilsmeier-Haack reaction is a well-established and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as pyrroles.[1][2] This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto the aromatic ring.[1][2] For the synthesis of this compound, the regioselectivity of the formylation is a critical aspect, with the 4-position being the target for functionalization.
Synthesis Pathway
The synthesis of this compound is achieved through a two-step process starting from commercially available Methyl 1H-pyrrole-2-carboxylate. The first step involves the N-methylation of the pyrrole ring, followed by the regioselective Vilsmeier-Haack formylation at the 4-position.
Caption: Overall synthetic route for this compound.
Experimental Protocols
Protocol 1: N-Methylation of Methyl 1H-pyrrole-2-carboxylate
This protocol describes the synthesis of the precursor, Methyl 1-methyl-1H-pyrrole-2-carboxylate.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Methyl 1H-pyrrole-2-carboxylate | ≥98% | Sigma-Aldrich |
| Dimethyl sulfate ((CH₃)₂SO₄) | ≥99% | Acros Organics |
| Potassium carbonate (K₂CO₃), fine powder | ≥99% | Fisher Scientific |
| Acetone | ACS Grade | VWR Chemicals |
| Dichloromethane (DCM) | ACS Grade | VWR Chemicals |
| Brine (saturated NaCl solution) | - | In-house |
| Anhydrous magnesium sulfate (MgSO₄) | Laboratory Grade | Fisher Scientific |
Procedure:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add Methyl 1H-pyrrole-2-carboxylate (100 g, 0.799 mol) and acetone (1 L).
-
Stir the mixture to obtain a clear solution.
-
Add finely powdered potassium carbonate (221 g, 1.60 mol).
-
To the stirred suspension, add dimethyl sulfate (110.9 g, 0.879 mol) dropwise over 30 minutes at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the filter cake with acetone (2 x 100 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain a crude oil.
-
Dissolve the crude oil in dichloromethane (500 mL) and wash with water (2 x 250 mL) followed by brine (250 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Methyl 1-methyl-1H-pyrrole-2-carboxylate as a pale yellow oil.
Expected Yield and Purity:
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by ¹H NMR) |
| Methyl 1-methyl-1H-pyrrole-2-carboxylate | 111.2 | 105-109 | 94-98 | >98% |
Protocol 2: Vilsmeier-Haack Formylation of Methyl 1-methyl-1H-pyrrole-2-carboxylate
This protocol details the scale-up synthesis of the target compound.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Methyl 1-methyl-1H-pyrrole-2-carboxylate | As prepared above | - |
| Phosphorus oxychloride (POCl₃) | ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics |
| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Sodium acetate trihydrate (CH₃COONa·3H₂O) | ACS Grade | Fisher Scientific |
| Ethyl acetate (EtOAc) | ACS Grade | VWR Chemicals |
| Hexanes | ACS Grade | VWR Chemicals |
| Deionized water | - | In-house |
| Ice | - | In-house |
Procedure:
-
In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (104.5 mL, 1.35 mol).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Add phosphorus oxychloride (125.7 g, 0.82 mol) dropwise to the DMF via the dropping funnel over 1 hour, maintaining the internal temperature below 10 °C.
-
After the addition, stir the resulting solution (Vilsmeier reagent) at 0-5 °C for 30 minutes.
-
In a separate 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve Methyl 1-methyl-1H-pyrrole-2-carboxylate (100 g, 0.718 mol) in anhydrous 1,2-dichloroethane (1 L).
-
Cool the solution of the pyrrole precursor to 0-5 °C.
-
Add the freshly prepared Vilsmeier reagent to the cooled pyrrole solution dropwise over 1.5 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture into a 5 L beaker containing a vigorously stirred mixture of ice (1.5 kg) and a solution of sodium acetate trihydrate (500 g) in water (1 L).
-
Continue stirring for 1 hour until the ice has melted and the hydrolysis is complete.
-
Transfer the mixture to a large separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 500 mL) and then with brine (500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a solid.
-
Purify the crude solid by recrystallization from a mixture of ethyl acetate and hexanes to afford this compound as a white to off-white solid.
Expected Yield and Purity:
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |
| This compound | 120.0 | 96-102 | 80-85 | >99% |
Experimental Workflow Diagram
Caption: Workflow for the Vilsmeier-Haack formylation of Methyl 1-methyl-1H-pyrrole-2-carboxylate.
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Dimethyl sulfate ((CH₃)₂SO₄) is a potent alkylating agent and is carcinogenic. Handle with extreme caution in a fume hood and wear appropriate PPE.
-
The Vilsmeier-Haack reaction is exothermic. Careful control of the addition rate and temperature is crucial to prevent runaway reactions.
-
Always perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reagents.
Conclusion
The provided protocols offer a detailed and practical guide for the scale-up synthesis of this compound. The Vilsmeier-Haack formylation is a reliable and high-yielding method for the preparation of this important synthetic intermediate. Adherence to the outlined procedures and safety precautions will enable researchers and drug development professionals to efficiently produce this compound in sufficient quantities for further research and development activities.
References
Application Note: 1H and 13C NMR Assignment for Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for the acquisition and assignment of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate. Due to the absence of a publicly available, fully assigned experimental dataset, this note presents a predicted NMR assignment based on established substituent effects on the pyrrole ring system. The provided experimental protocol outlines the necessary steps for sample preparation and instrument operation to obtain high-quality NMR data for this compound and structurally related molecules.
Introduction
This compound is a substituted pyrrole derivative of interest in synthetic organic chemistry and drug discovery. The pyrrole scaffold is a common motif in many biologically active compounds. Unambiguous characterization of such molecules is critical, and NMR spectroscopy is the most powerful tool for structure elucidation in solution. This document serves as a practical guide for the NMR analysis of this specific compound, providing predicted spectral data to aid in the interpretation of experimentally acquired spectra.
The predicted chemical shifts are derived from the known NMR data of pyrrole and its derivatives, considering the electronic effects of the substituents: a methyl ester at the C2 position, a formyl group at the C4 position, and a methyl group on the nitrogen atom (N1). The electron-withdrawing nature of the methyl ester and formyl groups is expected to deshield the pyrrole ring protons and carbons, leading to downfield chemical shifts.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of substituent effects on the pyrrole ring.[1][2][3]
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | 7.20 - 7.30 | d | ~1.8 | 1H |
| H-5 | 7.50 - 7.60 | d | ~1.8 | 1H |
| N-CH₃ | 3.90 - 4.00 | s | - | 3H |
| O-CH₃ | 3.80 - 3.90 | s | - | 3H |
| CHO | 9.70 - 9.80 | s | - | 1H |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 125.0 - 128.0 |
| C-3 | 118.0 - 121.0 |
| C-4 | 135.0 - 138.0 |
| C-5 | 128.0 - 131.0 |
| N-CH₃ | 36.0 - 38.0 |
| O-CH₃ | 51.0 - 53.0 |
| C=O (ester) | 160.0 - 163.0 |
| C=O (aldehyde) | 184.0 - 187.0 |
Molecular Structure and Atom Numbering
The following diagram illustrates the molecular structure of this compound with the atom numbering used for the NMR assignments.
Experimental Protocol
This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra.
1. Sample Preparation
-
Sample Weight: Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Other deuterated solvents such as acetone-d₆ or DMSO-d₆ can be used depending on sample solubility.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters
The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Receiver Gain (RG): Set automatically by the instrument.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): 0-12 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans (NS): 1024 or more to achieve an adequate signal-to-noise ratio.
-
Receiver Gain (RG): Set automatically by the instrument.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Spectral Width (SW): 0-220 ppm.
-
Temperature: 298 K.
3. Data Processing
-
Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C before Fourier transformation.
-
Phasing: Manually phase the spectrum to obtain a pure absorption lineshape.
-
Baseline Correction: Apply an automatic baseline correction.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate the signals in the ¹H spectrum to determine the relative number of protons.
Logical Workflow for NMR Data Acquisition and Analysis
The following diagram outlines the logical workflow from sample preparation to final data analysis.
Conclusion
This application note provides a predicted ¹H and ¹³C NMR assignment for this compound, along with a detailed experimental protocol for data acquisition and processing. The information presented herein should serve as a valuable resource for researchers working with this compound and related pyrrole derivatives, facilitating the accurate and efficient elucidation of their chemical structures.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate. The information is designed to help improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent and effective method is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic ring, in this case, Methyl 1-methyl-1H-pyrrole-2-carboxylate, using a Vilsmeier reagent. The Vilsmeier reagent is typically prepared in situ from a substituted amide, like N,N-dimethylformamide (DMF), and a phosphoryl halide, most commonly phosphorus oxychloride (POCl₃).
Q2: What are the key reagents and their roles in the Vilsmeier-Haack synthesis of this compound?
A2: The key reagents are:
-
Methyl 1-methyl-1H-pyrrole-2-carboxylate: The starting material (substrate) that undergoes formylation.
-
N,N-Dimethylformamide (DMF): Reacts with POCl₃ to form the electrophilic Vilsmeier reagent. It can also serve as the solvent.
-
Phosphorus oxychloride (POCl₃): The activating agent that reacts with DMF to generate the Vilsmeier reagent.
-
Solvent: Often, an inert solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is used.
-
Aqueous base (e.g., sodium bicarbonate, sodium hydroxide): Used during the workup to neutralize the reaction mixture and hydrolyze the intermediate iminium salt to the final aldehyde product.
Q3: What is the expected regioselectivity of the formylation of Methyl 1-methyl-1H-pyrrole-2-carboxylate?
A3: The formylation of Methyl 1-methyl-1H-pyrrole-2-carboxylate can lead to two primary regioisomers: the desired this compound and the isomeric Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate. The ratio of these isomers is influenced by reaction conditions, particularly temperature and the nature of the formylating agent.[1] Steric hindrance from the ester group at the 2-position can direct the formylation to the 4-position.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material, the product, and any byproducts. The disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the aldehyde product indicate the progression of the reaction.
Q5: What are the critical safety precautions for this synthesis?
A5: Phosphorus oxychloride (POCl₃) is a highly corrosive and moisture-sensitive reagent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction of POCl₃ with DMF is exothermic and should be performed with cooling (e.g., in an ice bath) to control the temperature. The workup procedure should also be done carefully, as the quenching of the reaction mixture with water can be vigorous.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Vilsmeier-Haack reaction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: Moisture in the reagents or glassware can decompose the Vilsmeier reagent. 2. Low Reactivity of Substrate: The ester group on the pyrrole ring can be deactivating. 3. Incomplete Reaction: Insufficient reaction time or temperature. 4. Product Decomposition: The product may be unstable under harsh workup conditions. | 1. Ensure all glassware is thoroughly dried. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it promptly. 2. Use a slight excess of the Vilsmeier reagent (e.g., 1.1-1.5 equivalents). Consider a higher reaction temperature, but monitor for side product formation. 3. Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, consider gradually increasing the temperature. 4. Perform the aqueous workup at a low temperature and avoid a highly acidic or basic environment for prolonged periods. |
| Formation of a Dark, Tarry Residue | 1. Reaction Overheating: The reaction is exothermic, and excessive heat can lead to polymerization and decomposition of the pyrrole ring. 2. Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions. | 1. Maintain strict temperature control, especially during the formation of the Vilsmeier reagent and the addition of the substrate. Use an ice bath to manage the reaction temperature. 2. Use purified starting materials and anhydrous solvents. |
| Multiple Products Observed on TLC | 1. Formation of Regioisomers: Both the 4-formyl and 5-formyl isomers may be formed. 2. Di-formylation: Use of a large excess of the Vilsmeier reagent can lead to the formation of di-formylated products. 3. Decomposition: The product or starting material may be decomposing under the reaction conditions. | 1. Optimize the reaction temperature. Lower temperatures may favor the formation of the 4-formyl isomer. Purification by column chromatography is usually necessary to separate the isomers. 2. Use a stoichiometry of 1.0 to 1.2 equivalents of the Vilsmeier reagent. 3. Ensure the reaction temperature is not too high and the reaction time is not excessively long. |
| Difficulty in Isolating the Product | 1. Product is soluble in the aqueous phase: The aldehyde product may have some water solubility. 2. Emulsion formation during workup: This can make phase separation difficult. | 1. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). 2. Add a saturated brine solution to the aqueous layer to break up emulsions. |
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of Pyrrole Formylation (General Observations)
| Parameter | Condition | Observation | Potential Outcome |
| Temperature | Low (0-25 °C) | Slower reaction rate | Higher regioselectivity for the 4-isomer, lower yield. |
| High (50-80 °C) | Faster reaction rate | Lower regioselectivity, potential for side products and decomposition. | |
| Stoichiometry (Vilsmeier Reagent) | 1.0-1.2 eq. | Controlled formylation | Good yield of mono-formylated product. |
| >1.5 eq. | Excess reagent | Increased risk of di-formylation and side reactions. | |
| Reaction Time | Short | Incomplete conversion | Low yield. |
| Long | Complete conversion | Potential for product decomposition if conditions are harsh. |
Note: The optimal conditions for the synthesis of this compound should be determined experimentally.
Experimental Protocols
Key Experiment: Vilsmeier-Haack Formylation of Methyl 1-methyl-1H-pyrrole-2-carboxylate
Materials:
-
Methyl 1-methyl-1H-pyrrole-2-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.1 equivalents) dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 5 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Formylation Reaction: Dissolve Methyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic (pH 7-8).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer three times with DCM. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to separate the 4-formyl and 5-formyl isomers.
-
Characterization: Characterize the purified this compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Visualizations
Caption: Vilsmeier-Haack reaction pathway for the synthesis of the target compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
Caption: Relationship between key reaction parameters and experimental outcomes.
References
Technical Support Center: Formylation of Methyl 1-Methyl-1H-pyrrole-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of methyl 1-methyl-1H-pyrrole-2-carboxylate, a key reaction in various synthetic pathways.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the Vilsmeier-Haack formylation of methyl 1-methyl-1H-pyrrole-2-carboxylate.
Q1: My reaction yielded a mixture of products, not the single desired aldehyde. How can I identify the components and improve the regioselectivity?
A1: The Vilsmeier-Haack formylation of substituted pyrroles, including methyl 1-methyl-1H-pyrrole-2-carboxylate, is known to produce a mixture of regioisomers, primarily the 4-formyl and 5-formyl derivatives.[1][2] The electron-donating methyl group on the nitrogen and the electron-withdrawing methyl carboxylate group at the C2 position direct the electrophilic substitution to the available C4 and C5 positions.
-
Identification: The primary products to expect are methyl 1-methyl-5-formyl-1H-pyrrole-2-carboxylate and methyl 1-methyl-4-formyl-1H-pyrrole-2-carboxylate. These can be identified and quantified using techniques such as NMR spectroscopy and GC-MS.
-
Improving Selectivity: The ratio of these isomers is influenced by steric and electronic factors.[3] While achieving complete selectivity for one isomer can be challenging, adjusting reaction parameters may favor the formation of one over the other. Lowering the reaction temperature can sometimes increase selectivity.
Q2: I observe a significant amount of dark, insoluble material (tar) in my reaction mixture. What causes this and how can it be prevented?
A2: The formation of tar or polymeric material is a common side reaction in the chemistry of pyrroles, especially under acidic conditions.[4] The Vilsmeier-Haack reagent is acidic, and pyrroles are susceptible to acid-catalyzed polymerization.
-
Cause: The highly reactive nature of the pyrrole ring, particularly when activated by the N-methyl group, can lead to self-condensation or polymerization, especially if the reaction temperature is too high or the reaction time is too long.
-
Prevention:
-
Temperature Control: Maintain a low temperature (0 °C or below) during the initial addition of the Vilsmeier reagent.
-
Reaction Time: Monitor the reaction progress by TLC to avoid prolonged reaction times after the starting material has been consumed.
-
Controlled Addition: Add the Vilsmeier reagent dropwise to the solution of the pyrrole substrate to avoid localized high concentrations of the acidic reagent.
-
Q3: The yield of my desired formylated product is consistently low. What are the potential reasons?
A3: Low yields can be attributed to several factors, including incomplete reaction, degradation of the product during work-up, or the formation of unexpected side products.
-
Incomplete Reaction: Ensure that the Vilsmeier reagent was properly formed before the addition of the pyrrole substrate. The reaction between DMF and POCl₃ is exothermic and should be allowed to proceed to completion at a controlled temperature.[5]
-
Hydrolysis of the Ester Group: While generally stable, the methyl ester group could potentially undergo hydrolysis to the corresponding carboxylic acid under harsh work-up conditions (e.g., prolonged exposure to strong base at elevated temperatures).
-
Di-formylation: Although less common for pyrroles with an electron-withdrawing group, the formation of a di-formylated product (methyl 1-methyl-4,5-diformyl-1H-pyrrole-2-carboxylate) is a possibility, especially if an excess of the Vilsmeier reagent is used.[6]
-
Work-up Issues: The iminium salt intermediate formed during the reaction must be carefully hydrolyzed to the aldehyde.[7][8][9] This is typically achieved by adding the reaction mixture to ice water and then neutralizing with a base like sodium carbonate or sodium hydroxide. Inefficient hydrolysis can lead to lower yields of the aldehyde.
Q4: Can the reaction be performed with other formylating agents?
A4: While the combination of POCl₃ and DMF is the most common and cost-effective method for generating the Vilsmeier reagent, other reagents can be used.[7] However, for the formylation of this specific substrate, the POCl₃/DMF system is well-established for its efficiency.[7]
Quantitative Data Summary
The following table summarizes the expected products from the formylation of methyl 1-methyl-1H-pyrrole-2-carboxylate. Please note that the exact yields can vary depending on the specific reaction conditions.
| Product Name | Position of Formylation | Expected Yield Range | Notes |
| Methyl 1-methyl-5-formyl-1H-pyrrole-2-carboxylate | C5 | Major Product | The C5 position is electronically favored for electrophilic attack in pyrroles. |
| Methyl 1-methyl-4-formyl-1H-pyrrole-2-carboxylate | C4 | Minor Product | The formation of the C4 isomer is also expected. The ratio of C5 to C4 isomers can be influenced by reaction conditions. For 1H-pyrrole-2-carboxylates, formylation can afford both 4-formyl and 5-formyl derivatives in nearly quantitative combined yields.[1][2] |
| Methyl 1-methyl-4,5-diformyl-1H-pyrrole-2-carboxylate | C4 and C5 | Trace to Minor | Can occur with an excess of the Vilsmeier reagent or at higher temperatures. |
| 1-Methyl-5-formyl-1H-pyrrole-2-carboxylic acid | C5 | Trace | Possible if the methyl ester is hydrolyzed during work-up. |
| Polymeric materials | - | Variable | Formation is favored by high temperatures and prolonged reaction times. |
Experimental Protocols
Vilsmeier-Haack Formylation of Methyl 1-Methyl-1H-pyrrole-2-carboxylate
This protocol is a representative procedure based on established methods for the formylation of pyrrole derivatives.[10]
Materials:
-
Methyl 1-methyl-1H-pyrrole-2-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise to the stirred DMF solution over 30 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The formation of a solid may be observed.
-
Formylation Reaction: Dissolve methyl 1-methyl-1H-pyrrole-2-carboxylate (1 equivalent) in anhydrous DCM. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C over 30 minutes. After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. Once the ice has melted, slowly add a saturated solution of sodium bicarbonate until the pH of the aqueous layer is ~8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
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Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the isomeric products and other impurities.
Visualizations
Reaction Pathway Diagram
Caption: Vilsmeier-Haack formylation of methyl 1-methyl-1H-pyrrole-2-carboxylate.
Experimental Workflowdot
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. The Formylation of N,N‑Dimethylcorroles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. chemtube3d.com [chemtube3d.com]
- 10. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction [mdpi.com]
Preventing decomposition of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate during workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate during experimental workup and purification.
Frequently Asked Questions (FAQs)
Q1: My purified this compound is darkening over time. What is causing this and how can I prevent it?
A1: The darkening of pyrrole-containing compounds upon standing is a common issue known as "pyrrole black" formation. This is primarily caused by oxidation and polymerization upon exposure to air and light. To minimize this decomposition:
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere, such as nitrogen or argon.
-
Light Protection: Store the compound in an amber vial or a container protected from light.
-
Low Temperature: Store the purified compound at low temperatures (e.g., in a refrigerator or freezer) to slow down the rate of decomposition.
-
Solvent Purity: Ensure that solvents used for storage are degassed and free of peroxides.
Q2: During my aqueous workup, I'm experiencing low yields of the desired product. What are the potential reasons for this?
A2: Low recovery during aqueous workup can be attributed to several factors related to the chemical properties of the pyrrole ring and the functional groups present in your molecule:
-
Acidic Conditions: Pyrroles are highly susceptible to acid-catalyzed polymerization. If your reaction conditions are acidic, or if you use an acidic wash during workup (e.g., HCl), you can induce polymerization of your product, leading to insoluble, tar-like materials.
-
Ester Hydrolysis: Under either acidic or basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid is more polar and may have different solubility properties, potentially leading to its loss during extraction.
-
Decarboxylation: If the methyl ester is hydrolyzed to the carboxylic acid, this new compound can be susceptible to decarboxylation, especially in the presence of acid, leading to the loss of the carboxyl functional group.
-
Incomplete Extraction: If the aqueous layer is acidic, the pyrrole nitrogen can be protonated, making the entire molecule more water-soluble and difficult to extract into an organic solvent.
Q3: I am observing significant streaking and poor separation during column chromatography on silica gel. How can I improve the purification?
A3: Streaking of polar compounds like functionalized pyrroles on silica gel is a frequent challenge. This is often due to strong interactions between the compound and the acidic silanol groups on the surface of the silica gel, which can also catalyze decomposition.[1][2] Here are several strategies to improve your chromatographic purification:
-
Deactivate the Silica Gel: Before packing your column, you can neutralize the acidic sites on the silica gel. This can be done by preparing a slurry of the silica gel in your eluent containing a small amount of a base, such as 0.1-1% triethylamine (Et₃N) or pyridine.
-
Use a Basic Modifier in the Eluent: Adding a small percentage (0.1-1%) of triethylamine or pyridine to your mobile phase can help to block the acidic sites on the silica gel and improve the peak shape of your compound.
-
Switch to a Different Stationary Phase: Consider using a less acidic stationary phase. Neutral or basic alumina can be a good alternative to silica gel for purifying basic or acid-sensitive compounds.[2]
-
Reverse-Phase Chromatography: If your compound is sufficiently polar, reverse-phase chromatography (e.g., using a C18 stationary phase with a mobile phase of water/acetonitrile or water/methanol) may provide a better separation.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the workup and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Formation of a dark, tarry substance during workup | Acid-catalyzed polymerization of the pyrrole ring. | - Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) before extraction.- Avoid acidic washes during the workup.- Work at lower temperatures. |
| Product "oils out" during recrystallization | - The solution is supersaturated.- The melting point of the compound is lower than the solvent temperature.- Presence of impurities inhibiting crystallization. | - Allow the solution to cool more slowly.- Use a more dilute solution.- Scratch the inside of the flask with a glass rod at the solvent line.- Add a seed crystal of the pure compound.- Further purify the crude material by column chromatography before recrystallization.[2] |
| Appearance of a new, more polar spot on TLC after workup | Hydrolysis of the methyl ester to the carboxylic acid. | - Avoid prolonged exposure to acidic or basic aqueous solutions.- Use a saturated solution of a mild base like sodium bicarbonate for neutralization instead of stronger bases like NaOH or KOH.- If hydrolysis is unavoidable, consider re-esterification or proceed with the carboxylic acid if it is a stable intermediate for your next step. |
| Low recovery after column chromatography | Decomposition of the compound on the acidic silica gel. | - Use deactivated silica gel or an alternative stationary phase like alumina.- Add a basic modifier (e.g., 0.1-1% triethylamine) to the eluent.- Minimize the time the compound spends on the column by running the chromatography as quickly as possible while maintaining good separation.[1] |
Experimental Protocols
Recommended Workup Procedure
This protocol is designed to minimize the decomposition of this compound.
-
Quenching the Reaction:
-
Cool the reaction mixture to room temperature or 0 °C.
-
Slowly add the reaction mixture to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring to neutralize any acid. Be cautious of any gas evolution.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers with water to remove any remaining inorganic salts.
-
Wash the organic layers with brine to facilitate the separation of the aqueous and organic phases.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator. Avoid excessive heat.
-
Recommended Purification by Column Chromatography
This protocol is optimized for the purification of acid-sensitive pyrrole derivatives.
-
Preparation of the Stationary Phase:
-
Choose between deactivated silica gel or neutral alumina.
-
To deactivate silica gel, prepare a slurry of silica gel in the initial, least polar eluent mixture containing 1% triethylamine. Let it stand for about an hour before packing the column.
-
-
Packing the Column:
-
Pack the column with the prepared slurry.
-
Ensure the column is packed uniformly to avoid channeling.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and loading the resulting powder onto the top of the column.
-
-
Elution:
-
Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity.
-
Ensure that 0.1-1% triethylamine is present in the eluent throughout the purification process.
-
Monitor the elution by thin-layer chromatography (TLC).
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
Logical Workflow for Troubleshooting Workup Issues
Caption: Troubleshooting logic for workup issues.
Potential Decomposition Pathways of this compound
Caption: Potential decomposition pathways.
References
Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrroles
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Vilsmeier-Haack formylation of pyrroles.
Troubleshooting Guide
This guide addresses common issues encountered during the Vilsmeier-Haack formylation of pyrroles in a practical question-and-answer format.
Q1: My reaction is not working, or the yield is very low. What are the common causes and how can I fix this?
A1: Low or no yield in a Vilsmeier-Haack reaction can stem from several factors. A systematic check of your reagents and reaction conditions is the best approach.
-
Reagent Quality: The Vilsmeier-Haack reaction is highly sensitive to the purity of the reagents.
-
DMF (N,N-Dimethylformamide): Ensure you are using anhydrous DMF. The presence of water can quench the Vilsmeier reagent. DMF can also decompose over time to dimethylamine and formic acid, which can interfere with the reaction. If you suspect decomposition, use a freshly opened bottle or distill the DMF.
-
POCl₃ (Phosphorus oxychloride): Use freshly distilled or a new bottle of POCl₃. Old or improperly stored POCl₃ may have hydrolyzed, reducing its activity.
-
Pyrrole Substrate: Ensure your starting pyrrole is pure. Impurities can lead to side reactions and the formation of tar-like substances.[1]
-
-
Reaction Temperature: The reaction temperature is critical and substrate-dependent.[2]
-
Vilsmeier Reagent Formation: This is an exothermic process. Prepare the reagent at a low temperature (typically 0-10 °C) by adding POCl₃ dropwise to DMF to prevent degradation.[3][4]
-
Formylation Step: For highly reactive pyrroles, the reaction may proceed well at room temperature or below. For less reactive or electron-deficient pyrroles, heating may be necessary (e.g., 60-80 °C).[3] However, excessive heat can lead to polymerization and decreased yields.[1][4] It is advisable to start at a lower temperature and slowly increase it while monitoring the reaction's progress.[4]
-
-
Stoichiometry: The ratio of reagents is crucial. A common starting point is to use a slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents) relative to the pyrrole substrate.[5] Insufficient Vilsmeier reagent will result in incomplete conversion.
Q2: I am getting multiple products, including diformylated pyrroles. How can I improve the selectivity for mono-formylation?
A2: The formation of multiple products, particularly diformylated species, indicates that the initially formed mono-formylated pyrrole is reactive enough to undergo a second formylation.
-
Control Stoichiometry: Carefully control the amount of Vilsmeier reagent used. Using a large excess of the reagent will favor diformylation. Try reducing the equivalents of POCl₃ and DMF to as close to 1:1 with the substrate as possible while maintaining reasonable conversion.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize the formation of the diformylated product. Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed.
-
Order of Addition: Adding the pyrrole solution slowly to the pre-formed Vilsmeier reagent can sometimes help maintain a low concentration of the pyrrole and reduce the likelihood of over-reaction.
Q3: My reaction mixture turned into a dark, tarry mess. What happened and how can I prevent it?
A3: Tar formation is a common issue when working with pyrroles, which are susceptible to polymerization under acidic conditions.[1]
-
Temperature Control: This is the most critical factor. The exothermic formation of the Vilsmeier reagent and the subsequent reaction with the pyrrole can create localized hot spots, initiating polymerization.[4] Ensure efficient stirring and maintain a low temperature, especially during reagent addition.[4]
-
Acidic Byproducts: The reaction generates HCl, which can catalyze the polymerization of pyrroles. A non-basic work-up can also lead to a drop in yield and the formation of discolored products.[6] The work-up procedure should involve neutralization with a base, such as aqueous sodium acetate or sodium bicarbonate solution.[5][6]
-
Purity of Starting Materials: Impurities in the pyrrole starting material can often act as initiators for polymerization.
Q4: How do I control the regioselectivity of the formylation (i.e., attack at the C2 vs. C3 position)?
A4: The regioselectivity of the Vilsmeier-Haack reaction on substituted pyrroles is a balance of steric and electronic effects.
-
Unsubstituted Pyrrole: Formylation occurs almost exclusively at the C2 (α) position, which is more electron-rich.[7]
-
1-Substituted Pyrroles: For pyrroles with a substituent on the nitrogen, the outcome is primarily dictated by steric hindrance. Bulky N-substituents will direct formylation to the less hindered C3 (β) position. Smaller N-substituents will favor the electronically preferred C2 position.
-
C-Substituted Pyrroles: If a C2 position is blocked, formylation will generally occur at the available C5 position. If both C2 and C5 are blocked, the reaction will proceed at a C3 or C4 position, although this may require more forcing conditions. Electron-withdrawing groups on the pyrrole ring decrease its reactivity and may require higher temperatures or longer reaction times to achieve formylation.[4]
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier reagent and what does it look like?
A1: The Vilsmeier reagent is a chloroiminium salt, which is the active electrophile in the reaction.[8] It is formed in situ from the reaction of a substituted amide (most commonly DMF) with an acid chloride like phosphorus oxychloride (POCl₃).[8] The reagent itself is often described as colorless, but it is common for the solution to turn yellow or orange due to minor impurities in the starting materials. A dark red color may develop upon addition of the pyrrole.
Q2: What are the best solvents for this reaction?
A2: Common solvents include halogenated hydrocarbons like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[3] In some cases, an excess of DMF can be used as both a reagent and a solvent.[3] It is crucial to use anhydrous solvents to prevent the decomposition of the Vilsmeier reagent.
Q3: What is the typical stoichiometry of reagents?
A3: A common starting point is to use 1.0 equivalent of the pyrrole substrate and 1.1 to 1.5 equivalents of the Vilsmeier reagent (formed from equimolar amounts of DMF and POCl₃).[5] However, this may need to be optimized depending on the reactivity of the substrate. For substrates prone to diformylation, using closer to stoichiometric amounts is recommended.
Q4: What is the standard work-up procedure?
A4: The reaction is typically quenched by pouring the reaction mixture onto ice, followed by neutralization with a base. A solution of sodium acetate in water is commonly used to hydrolyze the intermediate iminium salt and neutralize the acidic byproducts.[5][6] Alternatively, saturated sodium bicarbonate solution can be used.[9] This is a critical step, as improper neutralization can lead to low yields and product degradation.[6]
Q5: Are there alternatives to POCl₃ for preparing the Vilsmeier reagent?
A5: Yes, other acid chlorides like oxalyl chloride or thionyl chloride (SOCl₂) can be used in place of POCl₃.[2] Crystalline Vilsmeier reagent can also be prepared and used, which may offer better control and reproducibility in some cases.
Data Presentation
Table 1: Effect of 1-Substituent on Yield and Regioselectivity of Pyrrole Formylation
| 1-Substituent | Total Yield (%) | Product Ratio (2-formyl : 3-formyl) |
| Methyl | 80 | 3.5 : 1 |
| Ethyl | 85 | 1.8 : 1 |
| Isopropyl | 77 | 0.3 : 1 |
| tert-Butyl | 75 | 0.05 : 1 |
| Phenyl | 93 | 9.0 : 1 |
| p-Tolyl | 92 | 11.0 : 1 |
| p-Anisyl | 90 | 14.0 : 1 |
| p-Chlorophenyl | 88 | 7.0 : 1 |
| p-Nitrophenyl | 70 | 5.5 : 1 |
Table 2: General Optimization Parameters for Vilsmeier-Haack Reaction on Pyrroles
| Parameter | Range/Options | Considerations |
| Temperature | 0 °C to 80 °C | Highly dependent on substrate reactivity. Lower temperatures for reactive pyrroles to prevent polymerization. Higher temperatures for electron-deficient pyrroles.[2][3] |
| Solvent | Dichloromethane, 1,2-Dichloroethane, DMF | Must be anhydrous. DMF can serve as both reagent and solvent.[3] |
| Reagent Ratio (Vilsmeier:Pyrrole) | 1.1:1 to 3:1 | A slight excess is common. Higher ratios can lead to diformylation. |
| Work-up | Aqueous NaOAc, NaHCO₃, NaOH | Basic work-up is crucial to hydrolyze the iminium intermediate and neutralize acid, preventing product degradation and polymerization.[5][6] |
Experimental Protocols
Protocol 1: Preparation of the Vilsmeier Reagent
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.1 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.1 equivalents) dropwise to the stirred DMF over 15-30 minutes, ensuring the internal temperature does not exceed 10-20 °C.[6]
-
Once the addition is complete, remove the ice bath and stir the mixture for an additional 15-30 minutes at room temperature. The reagent, which may be a colorless to yellowish crystalline mass, is now ready for use.
Protocol 2: General Procedure for the Formylation of a 1-Substituted Pyrrole
-
In a separate flame-dried flask under a nitrogen atmosphere, dissolve the 1-substituted pyrrole (1.0 equivalent) in an anhydrous solvent (e.g., 1,2-dichloroethane).
-
Cool the pyrrole solution to 0 °C.
-
Slowly add the pre-formed Vilsmeier reagent to the stirred pyrrole solution.
-
After the addition is complete, allow the reaction to warm to room temperature or heat to a predetermined temperature (e.g., 60 °C) while monitoring the progress by TLC. Reaction times can vary from 1 to several hours.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully pour it onto a stirred mixture of ice and a solution of sodium acetate trihydrate (e.g., 5-6 equivalents) in water.[5][6]
-
Stir the resulting mixture vigorously for 15-30 minutes. If necessary, heat the mixture to ensure complete hydrolysis of the iminium salt.[6]
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation/recrystallization.
Visualizations
Caption: General experimental workflow for the Vilsmeier-Haack formylation of pyrroles.
Caption: Decision tree for troubleshooting common Vilsmeier-Haack reaction problems.
Caption: Factors influencing regioselectivity in the formylation of 1-substituted pyrroles.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. benchchem.com [benchchem.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
Removal of unreacted starting material in Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate. This guide focuses on the common challenge of removing unreacted starting material, methyl 1-methyl-1H-pyrrole-2-carboxylate, after the Vilsmeier-Haack formylation reaction.
Frequently Asked Questions (FAQs)
Q1: My Vilsmeier-Haack reaction did not go to completion. How can I remove the unreacted methyl 1-methyl-1H-pyrrole-2-carboxylate?
A1: Unreacted starting material can be removed through careful purification. The two primary methods are column chromatography and recrystallization. Due to the difference in polarity between the starting material (ester) and the product (aldehyde-ester), separation by silica gel column chromatography is generally effective.
Q2: What is a suitable solvent system for column chromatography to separate the product from the starting material?
A2: A gradient of hexanes and ethyl acetate is a good starting point for silica gel column chromatography.[1] The less polar starting material will elute before the more polar product. You can start with a low polarity mobile phase (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity to elute your desired product. Monitoring the fractions by Thin Layer Chromatography (TLC) is crucial.
Q3: Can I use recrystallization to purify my product?
A3: Recrystallization can be an effective method for purification, provided a suitable solvent is found in which the solubility of the product and the unreacted starting material differ significantly. You may need to screen various solvents or solvent mixtures to find the optimal conditions.
Q4: How can I monitor the progress of my Vilsmeier-Haack reaction to minimize the amount of unreacted starting material?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at different time points, quench them carefully, and run a TLC against the starting material as a reference. The reaction is complete when the starting material spot is no longer visible or its intensity is minimal.
Q5: What are the expected appearances of the starting material and the product?
A5: Methyl 1-methyl-1H-pyrrole-2-carboxylate is typically a low-melting solid or an oil. The product, this compound, is expected to be a solid.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Poor separation of product and starting material on TLC. | Incorrect mobile phase polarity. | Adjust the mobile phase composition. For better separation, you can try different ratios of hexanes and ethyl acetate. |
| Product and starting material co-elute during column chromatography. | The polarity difference between the compounds is not sufficient for separation with the chosen solvent system. | Try a shallower gradient during column chromatography. Alternatively, explore other solvent systems such as dichloromethane/methanol. |
| Low recovery of product after purification. | The product may be partially soluble in the aqueous layer during work-up. | Ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) after quenching the reaction. |
| The product may have degraded on the silica gel column. | Aldehydes can sometimes be sensitive to acidic silica gel. Consider using deactivated silica gel (by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like neutral alumina.[2] | |
| Oily product that does not solidify. | Presence of residual solvent or impurities. | Try to remove residual solvent under high vacuum. If the product is still an oil, column chromatography is recommended for purification. |
Data Presentation
A summary of the physical properties of the starting material and the desired product is provided below to aid in their differentiation and purification.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) | Solubility |
| Methyl 1-methyl-1H-pyrrole-2-carboxylate | C₇H₉NO₂ | 139.15[3][4] | - | Soluble in common organic solvents like ethanol and dichloromethane.[5] |
| This compound | C₈H₉NO₃ | 167.16 | - | - |
| Methyl 1H-pyrrole-2-carboxylate (related compound) | C₆H₇NO₂ | 125.13[6] | 74-78[7] | Soluble in water. |
| Methyl 4-formyl-1H-pyrrole-2-carboxylate (related compound) | C₇H₇NO₃ | 153.14[8] | - | - |
Note: Specific melting point and solubility data for this compound were not available in the searched literature. The properties of related compounds are provided for reference.
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is adapted from a general procedure for the formylation of pyrroles.[9]
-
Preparation of the Vilsmeier Reagent: In a three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (1.1 equivalents). Cool the flask in an ice bath. Slowly add phosphoryl chloride (POCl₃) (1.1 equivalents) dropwise, maintaining the internal temperature between 10-20°C. After the addition is complete, remove the ice bath and stir the mixture for an additional 15 minutes.
-
Reaction with Pyrrole Derivative: Cool the Vilsmeier reagent back down in an ice bath. Add a solution of methyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 equivalent) in a suitable anhydrous solvent (e.g., ethylene dichloride) dropwise to the stirred, cooled mixture over a period of 1 hour.
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Reaction Work-up: After the addition is complete, remove the ice bath and heat the mixture at reflux for 15 minutes. Cool the mixture to room temperature. Carefully and slowly add a solution of sodium acetate trihydrate (5.5 equivalents) in water. Heat the mixture to reflux again for 15 minutes with vigorous stirring.
-
Extraction: Cool the mixture and transfer it to a separatory funnel. Separate the organic layer. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing and Drying: Combine the organic extracts and wash them with a saturated aqueous sodium carbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel in a slurry of a non-polar solvent like hexanes.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load the silica gel with the adsorbed product onto the top of the column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 100% hexanes or a 95:5 mixture of hexanes:ethyl acetate).[1]
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 9:1, then 4:1 hexanes:ethyl acetate).[1]
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Troubleshooting workflow for the removal of unreacted starting material.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Methyl 1-methylpyrrole-2-carboxylate | C7H9NO2 | CID 142178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 4-methylpyrrole-2-carboxylate | C7H9NO2 | CID 205982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 1-Methyl-1H-Pyrrole-2-Carboxylate: Properties, Applications, Safety Data & Supplier China [chemheterocycles.com]
- 6. Methyl pyrrole-2-carboxylate | C6H7NO2 | CID 136930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. メチル 2-ピロールカルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. methyl 4-formyl-1H-pyrrole-2-carboxylate | C7H7NO3 | CID 640310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
Common impurities in commercially available Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercially available Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate.
Troubleshooting Guides
Unexpected experimental results can often be attributed to impurities within the starting materials. This guide will help you troubleshoot common issues that may arise during your experiments.
| Observed Issue | Potential Cause (Impurity Related) | Recommended Solution |
| Lower than expected yield in subsequent reactions. | Presence of unreacted starting material (Methyl 1-methyl-1H-pyrrole-2-carboxylate) or isomeric impurities that are less reactive. | Purify the commercial material before use via recrystallization or column chromatography. Confirm purity by HPLC or NMR. |
| Side-product formation in reactions sensitive to aldehydes. | Isomeric impurities with the formyl group at the 3- or 5-position can lead to different reactivity and unexpected side products. | Characterize the isomeric purity of the starting material using high-resolution NMR or a validated HPLC method. If necessary, purify to isolate the desired isomer. |
| Inconsistent reaction kinetics or catalyst poisoning. | Residual reagents from the Vilsmeier-Haack synthesis, such as dimethylformamide (DMF) or phosphorus-based byproducts, can interfere with downstream reactions. | Perform an aqueous work-up of a solution of the material to remove water-soluble impurities. For non-aqueous reactions, consider purification by column chromatography. |
| Gradual discoloration of the material (yellowing/browning) or poor solubility. | Degradation of the product, potentially through oxidation of the formyl group to a carboxylic acid or polymerization. This can be initiated by exposure to air, light, or acidic conditions. | Store the material under an inert atmosphere (nitrogen or argon), protected from light, and in a cool, dry place. For long-term storage, consider refrigeration or freezing. Avoid contact with strong acids or bases. |
| Anomalous peaks in analytical spectra (NMR, MS). | Presence of any of the above-mentioned impurities. | Compare the spectra of your material with a reference spectrum of the pure compound. Use 2D NMR techniques to help identify the structure of unknown impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
A1: The most common impurities are typically related to its synthesis, which is often a Vilsmeier-Haack formylation of Methyl 1-methyl-1H-pyrrole-2-carboxylate. Potential impurities include:
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Unreacted Starting Material: Methyl 1-methyl-1H-pyrrole-2-carboxylate.
-
Isomeric By-products: Methyl 3-formyl-1-methyl-1H-pyrrole-2-carboxylate and Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate. The ratio of these isomers is dependent on the specific reaction conditions used during synthesis.
-
Residual Synthesis Reagents: Traces of dimethylformamide (DMF) and byproducts from reagents like phosphorus oxychloride.
-
Degradation Products: The corresponding carboxylic acid (1-methyl-4-carboxy-1H-pyrrole-2-carboxylic acid methyl ester) from oxidation of the aldehyde, and potential oligomers or polymers, especially if the material has been stored improperly.
Q2: How can I assess the purity of my this compound?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC) with UV detection is an excellent method for quantifying the main component and detecting isomeric and other UV-active impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is a powerful tool for structural confirmation and can be used to identify and quantify impurities if their signals do not overlap with the main component.
-
Water Content (Karl Fischer Titration) is important as moisture can affect the stability of the compound.
Q3: My material has a slight yellow tint. Is it still usable?
A3: A slight yellow color may indicate the presence of minor impurities or slight degradation. For many applications, this may not be an issue. However, for sensitive applications such as catalysis or in the final steps of a synthesis, it is advisable to purify the material. You can assess the purity by HPLC or NMR to determine if the impurity levels are acceptable for your specific experiment.
Q4: What are the recommended storage conditions for this compound?
A4: To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It should be protected from light and stored in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended.
Quantitative Data on Potential Impurities
While exact impurity profiles are proprietary to the manufacturer, the following table provides a general overview of potential impurities and hypothetical, yet typical, specification limits for a high-purity grade material.
| Impurity | Structure | Typical Specification Limit (Hypothetical) |
| Methyl 1-methyl-1H-pyrrole-2-carboxylate | ≤ 0.5% | |
| Methyl 3-formyl-1-methyl-1H-pyrrole-2-carboxylate | ≤ 0.2% | |
| Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate | ≤ 1.0% | |
| 1-methyl-4-carboxy-1H-pyrrole-2-carboxylic acid methyl ester | ≤ 0.3% | |
| Any other single unknown impurity | N/A | ≤ 0.1% |
| Total Impurities | N/A | ≤ 2.0% |
Experimental Protocols
HPLC-UV Method for Purity Assessment
This protocol provides a general method for the analysis of this compound and its potential impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Acetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-10 min: 20% to 80% B
-
10-15 min: 80% B
-
15.1-20 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 310 nm.[1]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile.
GC-MS Method for Volatile Impurities
This protocol is suitable for detecting volatile impurities such as residual solvents.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 250 °C, hold for 5 min.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable volatile solvent like dichloromethane.
¹H NMR Spectroscopy
-
Solvent: CDCl₃ or DMSO-d₆.
-
Concentration: Approximately 10 mg/mL.
-
Procedure: Acquire a standard ¹H NMR spectrum. The presence of impurities can be identified by comparing the obtained spectrum with a reference spectrum of the pure compound. Integration of impurity peaks relative to the main compound's peaks can provide a quantitative estimate of their concentration.
Visualizations
Caption: Synthetic pathway and potential impurities.
Caption: Workflow for impurity analysis.
References
Stability and storage conditions for Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate
This technical support center provides guidance on the stability and storage of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term stability, it is recommended to store this compound at low temperatures, such as 2-8°C. For extended periods, storage at -20°C or even -80°C can significantly slow down potential degradation.[1][2] The compound should be stored in a tightly sealed container, protected from light and moisture.[1][3] To prevent oxidation, storing under an inert atmosphere, such as nitrogen or argon, is also advisable.[1][2]
Q2: How stable is this compound at room temperature?
Q3: What are the signs of degradation for this compound?
Visual signs of degradation can include a change in color, often darkening to a brown or black hue, which may indicate polymerization.[4] A change in physical state or the appearance of insolubility in a solvent in which it is typically soluble can also be an indicator of degradation. For a more definitive assessment, analytical techniques such as NMR spectroscopy, HPLC, or mass spectrometry can be used to check for the presence of impurities.
Q4: What solvents are suitable for dissolving and storing this compound?
Based on general solubility information for similar compounds, this compound is likely soluble in common organic solvents such as alcohols, ether, and benzene.[1] However, it is generally insoluble in water.[1] When preparing stock solutions for storage, it is crucial to use dry solvents to prevent hydrolysis. Solutions should be stored under the same recommended conditions as the solid material (cool, dark, and under an inert atmosphere).
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Verify the storage conditions (temperature, light exposure, atmosphere). If degradation is suspected, use a fresh vial of the compound. It is recommended to aliquot the compound upon receipt to avoid repeated freeze-thaw cycles of the main stock.[2] |
| Compound has changed color (e.g., darkened) | Exposure to air, light, or elevated temperatures leading to oxidation or polymerization. | Discard the discolored compound as it is likely degraded. Ensure future storage is in a dark, cool, and oxygen-free environment.[1][3] |
| Difficulty dissolving the compound | The compound may have polymerized or degraded into less soluble byproducts. | Try sonicating the sample in the appropriate solvent. If it remains insoluble, the compound is likely degraded and should be replaced. |
| Loss of reactivity in a chemical synthesis | The formyl or ester functional groups may have degraded. | Confirm the purity of the compound using an appropriate analytical method (e.g., ¹H NMR). If impurities are detected, purify the compound or use a new batch. |
Experimental Protocols
Protocol for Assessing Compound Stability
This protocol provides a general framework for evaluating the stability of this compound under various conditions.
Objective: To determine the degradation rate of the compound under different temperature, light, and atmospheric conditions.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Vials (clear and amber)
-
Temperature-controlled chambers/incubators
-
Inert gas (nitrogen or argon)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Aliquot the stock solution into several clear and amber vials.
-
-
Storage Conditions:
-
Divide the vials into different groups to test various conditions:
-
Temperature: -20°C, 4°C, 25°C (room temperature), 40°C.
-
Light: Amber vials (dark) vs. clear vials (light exposure).
-
Atmosphere: Headspace filled with air vs. purged with nitrogen/argon.
-
-
-
Time Points:
-
Analyze the samples at regular intervals (e.g., day 0, day 1, week 1, week 2, month 1, etc.).
-
-
Analysis:
-
At each time point, analyze the samples by HPLC.
-
Monitor the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the remaining compound at each time point relative to the initial concentration.
-
Plot the percentage of the remaining compound versus time for each storage condition to determine the degradation kinetics.
-
Visualizations
Caption: Workflow for handling and storing this compound.
References
Troubleshooting low yields in Paal-Knorr pyrrole synthesis
Technical Support Center: Paal-Knorr Pyrrole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Paal-Knorr pyrrole synthesis.
Troubleshooting Guide
Question: My Paal-Knorr pyrrole synthesis is resulting in a low yield or failing completely. What are the common causes and how can I troubleshoot them?
Answer: Low yields in the Paal-Knorr synthesis can stem from several factors, ranging from reaction conditions to the nature of your starting materials. Below is a step-by-step guide to diagnose and resolve common issues.
-
Review Your Reaction Conditions:
-
Temperature and Reaction Time: The traditional Paal-Knorr synthesis often requires heating.[1] Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively high temperatures or prolonged heating can cause degradation of the starting materials or the pyrrole product.[1][2][3] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal time.[1]
-
pH Control: The acidity of the reaction medium is critical. Strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[1][4][5] Weakly acidic conditions, such as using acetic acid, are generally preferred to accelerate the reaction without promoting side reactions.[5][6]
-
-
Examine Your Starting Materials:
-
Purity: Impurities in the 1,4-dicarbonyl compound or the amine can lead to unwanted side reactions. Ensure you are using freshly purified reagents.[7]
-
Amine Reactivity: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly.[1][7]
-
Steric Hindrance: Sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1][7]
-
-
Evaluate Your Catalyst:
-
Catalyst Choice: While catalysis is often necessary, an inappropriate choice or concentration can be detrimental. A wide range of Brønsted and Lewis acids can be used.[7][8] Milder or heterogeneous catalysts like silica sulfuric acid have been shown to produce high yields in shorter reaction times.[2][4]
-
Catalyst-Free Options: Some variations of the Paal-Knorr synthesis can proceed efficiently without any catalyst, particularly under solvent-free conditions.[9]
-
-
Consider the Solvent:
-
Address Byproduct Formation:
-
Furan Formation: The most common byproduct is the corresponding furan, formed from the acid-catalyzed cyclization of the 1,4-dicarbonyl compound.[1][7] To minimize this, maintain a pH above 3 and consider using an excess of the amine.[1][4]
-
Polymerization: The formation of a dark, tarry substance often indicates polymerization of the starting materials or the product, typically caused by excessively high temperatures or highly acidic conditions.[1] Using a milder catalyst and lowering the reaction temperature can mitigate this.[1]
-
-
Optimize Purification:
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a furan byproduct. How can I prevent this?
A1: Furan formation is a common side reaction, especially under strongly acidic conditions (pH < 3).[4] To suppress it, ensure your reaction medium is weakly acidic or neutral. Using an excess of the amine can also help to favor the pyrrole synthesis pathway.[1]
Q2: My reaction mixture is turning into a dark, intractable tar. What is happening?
A2: The formation of a dark, tarry material suggests polymerization. This is often triggered by excessively high temperatures or strong acids.[1] Try lowering the reaction temperature and using a milder acid catalyst. In some cases, running the reaction under neutral conditions may be beneficial.[1]
Q3: The reaction is very sluggish or incomplete, even after extended reaction times. What can I do?
A3: A slow reaction can be due to poorly reactive starting materials, such as amines with electron-withdrawing groups or sterically hindered substrates.[7] You can try moderately increasing the reaction temperature or switching to a more effective catalyst.[1] Microwave-assisted synthesis has also been shown to significantly reduce reaction times and improve yields.[6][11]
Q4: Are there greener alternatives to the traditional Paal-Knorr conditions?
A4: Yes, numerous modifications have been developed to make the Paal-Knorr synthesis more environmentally friendly. These include using water as a solvent, employing reusable heterogeneous catalysts, and running the reaction under solvent-free conditions.[2][11] Ionic liquids and mechanochemical activation (ball-milling) have also been explored as green alternatives.[8][12]
Q5: What are some alternative catalysts I can use besides common Brønsted acids?
A5: A variety of catalysts have been successfully employed. Mild Lewis acids such as Sc(OTf)₃ and Bi(NO₃)₃ are effective.[6][8] Heterogeneous catalysts like silica sulfuric acid, tungstate sulfuric acid, and molybdate sulfuric acid offer advantages like reusability and high yields under solvent-free conditions.[2] Iodine has also been used as an efficient catalyst for solvent-free synthesis at room temperature.[2]
Quantitative Data Summary
The choice of catalyst and reaction conditions significantly impacts the yield of the Paal-Knorr synthesis. The following tables provide a comparison of different approaches.
Table 1: Effect of Catalyst on the Synthesis of 1-(p-bromophenyl)-2,5-dimethyl-1H-pyrrole
| Catalyst | Reaction Time | Yield (%) | Reference |
| p-Toluenesulfonic acid | 2 hours | 85 | [7] |
| Sulfuric acid | 2 hours | 80 | [7] |
| Acetic acid | 4 hours | 75 | [7] |
| No catalyst | 12 hours | 20 | [7] |
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
| Substrates | Method | Reaction Time | Yield (%) | Reference |
| 2,5-Hexanedione + Aniline | Conventional Heating (Reflux) | 15 minutes | ~52 | [10] |
| 1,4-Diketone + Primary Amine | Microwave Irradiation (120-150 °C) | 2-10 minutes | Generally Higher | [10] |
Table 3: Yields with Various "Green" Catalysts and Conditions
| Catalyst/Condition | Reaction Time | Yield (%) | Reference |
| Silica Sulfuric Acid (Solvent-free) | 3 minutes | 98 | [2] |
| Citric Acid (Ball-milling, 30 Hz) | 30 minutes | 87 | [12] |
| Iodine (Solvent-free, Room Temp) | Short | Exceptional | [2] |
| [BMIm]BF₄ (Ionic Liquid, Room Temp) | Varies | High | [8] |
Experimental Protocols
Protocol 1: Conventional Synthesis of 2,5-dimethyl-1-phenylpyrrole
-
Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline using a conventional heating method.[11]
-
Materials:
-
2,5-Hexanedione
-
Aniline
-
Ethanol
-
Concentrated Hydrochloric Acid
-
0.5 M Hydrochloric Acid
-
Methanol/Water mixture (9:1)
-
-
Procedure:
-
In a flask, combine 2,5-hexanedione and aniline in ethanol.
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.
-
After the reflux period, cool the reaction mixture in an ice bath.
-
Add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.
-
Collect the resulting crystals by vacuum filtration.
-
Recrystallize the crude product from a 9:1 methanol/water mixture to obtain the pure product.[11]
-
Protocol 2: Microwave-Assisted Paal-Knorr Synthesis
-
Objective: To synthesize an N-substituted pyrrole via a microwave-assisted Paal-Knorr cyclization.[11]
-
Materials:
-
1,4-Diketone (e.g., 20.0 mg, 0.0374 mmol)
-
Primary Amine (3 equivalents)
-
Ethanol (400 µL)
-
Glacial Acetic Acid (40 µL)
-
Water
-
Ethyl Acetate
-
-
Procedure:
-
To a microwave vial, add a solution of the 1,4-diketone in ethanol.
-
Add glacial acetic acid and the primary amine to the vial.
-
Seal the microwave vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 80 °C. Monitor the reaction's progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Partition the mixture between water and ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.[11]
-
Visualizations
Caption: A troubleshooting workflow for diagnosing low yields in Paal-Knorr synthesis.
Caption: Reaction pathways for pyrrole synthesis and competing furan formation.
References
- 1. benchchem.com [benchchem.com]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Alternative Formylating Agents for Pyrrole Substrates
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of alternative formylating agents for pyrrole substrates.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the formylation of pyrrole and its derivatives using various alternative reagents.
| Problem | Potential Cause(s) | Suggested Solution(s) | Applicable Reaction(s) |
| Low or No Product Yield | Deactivated Pyrrole Ring: Electron-withdrawing groups on the pyrrole ring decrease its nucleophilicity, hindering the electrophilic substitution.[1] | - Use a stronger formylating agent or more forcing reaction conditions (e.g., higher temperature). - For Vilsmeier-Haack, ensure the Vilsmeier reagent is pre-formed before adding the pyrrole substrate. - Consider a different synthetic route that doesn't rely on direct formylation of the deactivated pyrrole. | Vilsmeier-Haack, Gattermann, Duff, Rieche |
| Moisture in Reaction: Formylating agents like the Vilsmeier reagent are highly sensitive to moisture. | - Use anhydrous solvents and reagents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | Vilsmeier-Haack, Rieche | |
| Insufficient Electrophilicity of the Reagent: The formylating species may not be electrophilic enough to react with the pyrrole substrate. | - In the Gattermann reaction, ensure the presence of a strong Lewis acid catalyst (e.g., AlCl₃).[2] - For the Rieche reaction, a strong Lewis acid like TiCl₄ is required.[3] | Gattermann, Rieche | |
| Low Reaction Temperature: The activation energy for the reaction may not be reached. | - Gradually increase the reaction temperature and monitor the progress by TLC. | All | |
| Formation of Multiple Products (Poor Regioselectivity) | Steric and Electronic Effects: The position of formylation (α vs. β) is influenced by both the steric bulk of substituents on the pyrrole nitrogen and the electronic nature of ring substituents.[4] | - To favor α-formylation (C2 or C5), use N-unsubstituted or N-alkyl pyrroles with smaller alkyl groups.[4] - To favor β-formylation (C3 or C4), consider using sterically bulky N-substituents or formamides in the Vilsmeier-Haack reaction.[4][5] - For substituted pyrroles, the directing effect of the existing substituent will play a major role. | Vilsmeier-Haack |
| Di-formylation: Highly activated pyrrole substrates can undergo formylation at multiple positions.[6] | - Use a stoichiometric amount or a slight excess of the formylating agent. - Lower the reaction temperature. - Monitor the reaction closely and stop it once the mono-formylated product is predominantly formed. | Vilsmeier-Haack, Duff | |
| Formation of Polymeric/Tarry Side Products | Pyrrole Polymerization: Pyrrole is prone to polymerization under strongly acidic conditions.[7] | - Use milder reaction conditions where possible. - Add the pyrrole substrate slowly to the reaction mixture. - Ensure the reaction temperature is well-controlled. | Gattermann, Rieche |
| Decomposition of Starting Material or Product: The pyrrole substrate or the formylated product may be unstable under the reaction conditions. | - Use milder formylating agents if the substrate is sensitive. - Minimize reaction time. | All | |
| Difficult Work-up/Product Isolation | Hydrolysis of Intermediate: The initial product of the Vilsmeier-Haack reaction is an iminium salt that needs to be hydrolyzed to the aldehyde.[8] | - Ensure complete hydrolysis by adding water or a basic solution (e.g., sodium acetate) and stirring until the iminium salt is fully converted. | Vilsmeier-Haack |
| Emulsion Formation: The presence of DMF and aqueous solutions can lead to emulsions during extraction. | - Add brine to the aqueous layer to break up emulsions. - Filter the mixture through a pad of celite. | Vilsmeier-Haack |
Frequently Asked Questions (FAQs)
Q1: What are the most common alternatives to the Vilsmeier-Haack reaction for pyrrole formylation?
The most common alternatives for formylating electron-rich heterocycles like pyrrole are the Gattermann, Duff, and Rieche reactions.[6]
Q2: How do I choose the right formylating agent for my pyrrole substrate?
The choice of formylating agent depends on the substituents on the pyrrole ring and the desired regioselectivity.
-
For simple, electron-rich pyrroles: The Vilsmeier-Haack reaction is generally the most effective and high-yielding method for α-formylation.[9]
-
For pyrroles sensitive to strong acids: The Duff reaction, which uses hexamethylenetetramine (HMTA) in a less acidic medium, can be a milder alternative, though it may result in lower yields.[10][11]
-
For achieving β-formylation: The Vilsmeier-Haack reaction with sterically demanding formamides can favor formylation at the β-position.[5] Alternatively, protecting the α-positions can direct formylation to the β-position.
-
For substrates that can withstand strong Lewis acids: The Gattermann and Rieche reactions are also options. The Gattermann reaction utilizes hydrogen cyanide (or a precursor like zinc cyanide) and a Lewis acid, while the Rieche reaction employs dichloromethyl methyl ether and a Lewis acid like TiCl₄.[2][3]
Q3: My Vilsmeier reagent is not the expected color. Is there a problem?
The Vilsmeier reagent, formed from DMF and POCl₃, is often described as colorless to pale yellow or orange.[12] A darker color, such as red or brown, might indicate the presence of impurities in the starting materials or some decomposition.[12] However, a colored reagent can still be effective. It is more important to ensure that the reagent is prepared under anhydrous conditions.
Q4: Can I formylate a pyrrole with an electron-withdrawing group?
Formylating pyrroles with strong electron-withdrawing groups is challenging due to the deactivation of the ring towards electrophilic attack.[1] In such cases, the Vilsmeier-Haack reaction may require higher temperatures and longer reaction times, and yields are often lower. If direct formylation is unsuccessful, alternative strategies such as a multi-step synthesis might be necessary.
Q5: How can I improve the regioselectivity of my pyrrole formylation?
Regioselectivity is primarily governed by steric and electronic factors.[4] To favor α-formylation, use a less sterically hindered N-substituent. For β-formylation, a bulky N-substituent can be employed.[4] The electronic directing effects of existing substituents on the pyrrole ring will also significantly influence the position of formylation.
Data Presentation: Comparison of Alternative Formylating Agents for Pyrrole
| Reaction | Formylating Agent | Typical Substrates | Key Reagents | Typical Yields | Advantages | Limitations |
| Vilsmeier-Haack | Vilsmeier Reagent (from DMF and POCl₃) | Electron-rich pyrroles | DMF, POCl₃ | 60-90% | High yields, reliable for α-formylation. | Sensitive to moisture, requires hydrolysis step. |
| Gattermann | In situ generated formylating species | Electron-rich heterocycles | HCN (or Zn(CN)₂) + HCl, AlCl₃ | Moderate to Good | Applicable to various electron-rich aromatics. | Use of highly toxic HCN, strongly acidic conditions.[2][13] |
| Duff Reaction | Hexamethylenetetramine (HMTA) | Activated aromatic compounds, including some heterocycles | HMTA, acid (e.g., acetic acid, TFA) | 20-60% | Milder conditions than Gattermann or Rieche.[11] | Generally lower yields, can lead to di-formylation.[6][10] |
| Rieche Formylation | Dichloromethyl methyl ether | Electron-rich aromatic compounds | Cl₂CHOMe, TiCl₄ | Moderate to Good | Effective for many electron-rich systems.[3] | Requires a strong Lewis acid, reagents are moisture-sensitive.[14] |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of N-Methylpyrrole
Materials:
-
N-Methylpyrrole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place anhydrous DMF (1.2 eq).
-
Cool the flask to 0 °C in an ice bath.
-
Add POCl₃ (1.1 eq) dropwise to the stirred DMF over 15 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes. The solution should become viscous.
-
Cool the mixture back to 0 °C and add anhydrous DCM.
-
Add a solution of N-methylpyrrole (1.0 eq) in anhydrous DCM dropwise to the Vilsmeier reagent over 30 minutes.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and then pour it slowly into a stirred mixture of ice and a solution of sodium acetate (4 eq) in water.
-
Stir the mixture vigorously for 1 hour to ensure complete hydrolysis of the iminium salt.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-formyl-1-methylpyrrole.
Protocol 2: Rieche Formylation of an Electron-Rich Pyrrole Derivative
Materials:
-
Electron-rich pyrrole substrate
-
Dichloromethyl methyl ether (Cl₂CHOMe)
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the pyrrole substrate (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TiCl₄ (2.2 eq) dropwise to the stirred solution. The mixture will likely change color. Stir for 30 minutes at 0 °C.
-
Add dichloromethyl methyl ether (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 1-3 hours, monitoring its progress by TLC.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and stir for 15 minutes.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[14][15]
Mandatory Visualizations
Caption: Reaction mechanisms for the Vilsmeier-Haack and Gattermann formylation of pyrrole.
Caption: Troubleshooting workflow for low yield in pyrrole formylation reactions.
Caption: Logical workflow for selecting a suitable formylating agent for a pyrrole substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Rieche formylation - Wikipedia [en.wikipedia.org]
- 4. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Formylation - Wikipedia [en.wikipedia.org]
- 7. mbbcollege.in [mbbcollege.in]
- 8. Vilsmeier formylation of pyrrole [quimicaorganica.org]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Duff reaction - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. reddit.com [reddit.com]
- 13. Gattermann Koch Reaction Mechanism - Definition, Limitations | CollegeSearch [collegesearch.in]
- 14. mdpi.com [mdpi.com]
- 15. chemistry.mdma.ch [chemistry.mdma.ch]
Technical Support Center: Managing Regioselectivity in the Formylation of Substituted Pyrroles
Welcome to the technical support center for the formylation of substituted pyrroles. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on controlling the regioselectivity of this critical reaction. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Regioselectivity in Vilsmeier-Haack Formylation
Question: My Vilsmeier-Haack formylation of an N-substituted pyrrole is giving me a mixture of 2-formyl and 3-formyl isomers. How can I improve the selectivity?
Answer: The regioselectivity of the Vilsmeier-Haack reaction on pyrroles is a well-documented challenge, influenced by both steric and electronic factors.[1][2] Pyrrole itself preferentially undergoes formylation at the more electron-rich C2 position.[3][4][5] However, the substitution pattern can significantly alter this preference.
Troubleshooting Steps:
-
Evaluate the N-Substituent: The size of the substituent on the pyrrole nitrogen plays a crucial role.[1][2] Large, bulky N-substituents can sterically hinder the approach of the Vilsmeier reagent to the C2 and C5 positions, thereby favoring formylation at the C3 position.[6][7]
-
Recommendation: If C3 formylation is desired, consider using a bulkier N-substituent. For instance, switching from an N-methyl to an N-tert-butyl or N-triisopropylsilyl (TIPS) group can dramatically increase the yield of the 3-formyl isomer.
-
-
Modify the Formylating Reagent: The steric bulk of the formylating agent can also influence regioselectivity.
-
Temperature Control: Reaction temperature can impact selectivity.
-
Recommendation: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can sometimes enhance selectivity by favoring the kinetically controlled product.
-
Quantitative Data on N-Substituent Effects on Formylation Regioselectivity:
| N-Substituent | Ratio of 2-formyl : 3-formyl Product | Total Yield (%) | Reference |
| H | Predominantly 2-formyl | 78-79 | [8] |
| Methyl | 5.3 : 1 | - | [1] |
| Phenyl | 9.0 : 1 | 93 | [1] |
| Triisopropylsilyl (TIPS) | Predominantly 3-formyl | High | [9] |
Issue 2: Over-Formylation and Byproduct Formation
Question: I am observing di-formylated products and other byproducts in my reaction mixture. How can I minimize these?
Answer: Over-formylation, leading to di-formylated pyrroles, is a common side reaction, especially with highly activated pyrrole substrates.[10] Chlorinated byproducts can also be an issue when using phosphorus oxychloride (POCl₃).[10]
Troubleshooting Steps:
-
Stoichiometry Control: The molar ratio of the Vilsmeier reagent to the pyrrole substrate is critical.
-
Recommendation: Carefully control the stoichiometry. A 1:1 to 1.5:1 ratio of Vilsmeier reagent to substrate is a good starting point.[10] Excess reagent significantly increases the likelihood of di-formylation.
-
-
Order of Addition: The way the reagents are mixed can impact the outcome.
-
Recommendation: Instead of adding the pyrrole to the pre-formed Vilsmeier reagent, try a "reverse addition" where the Vilsmeier reagent is added dropwise to the solution of the pyrrole substrate.[10] This helps to avoid localized high concentrations of the formylating agent.
-
-
Reaction Monitoring: Avoid unnecessarily long reaction times.
-
Recommendation: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts.
-
-
Alternative Reagents: If chlorinated byproducts are a persistent problem, consider alternatives to POCl₃.
-
Recommendation: Oxalyl chloride or thionyl chloride can be used with DMF to generate the Vilsmeier reagent and may reduce the incidence of chlorination.[10]
-
Quantitative Data on Stoichiometry and Yield:
| Vilsmeier Reagent : Substrate Ratio | Mono-formylated Product Yield (%) | Di-formylated Byproduct Yield (%) | Reference |
| 1.1 : 1 | 85 | 5 | [10] |
| 2.0 : 1 | 60 | 30 | [10] |
| 3.0 : 1 | 35 | 55 | [10] |
Issue 3: Difficulty in Formylating Deactivated Pyrroles
Question: My pyrrole has an electron-withdrawing group, and the formylation is sluggish or not proceeding at all. What can I do?
Answer: Pyrroles bearing strong electron-withdrawing groups (EWGs) are less nucleophilic and therefore less reactive towards electrophilic aromatic substitution reactions like the Vilsmeier-Haack formylation.
Troubleshooting Steps:
-
Increase Reaction Temperature: For deactivated substrates, more forcing conditions may be necessary.
-
Recommendation: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Temperatures up to 80 °C may be required for less reactive substrates.[11]
-
-
Use a More Reactive Formylating Agent:
-
Recommendation: The use of dichloromethyl alkyl ethers in the presence of a Lewis acid (e.g., TiCl₄) can be an effective method for formylating less reactive pyrroles.[12]
-
-
Consider Alternative Formylation Methods: The Duff reaction, which uses hexamethylenetetramine (HMTA) in an acidic medium, can be an alternative for certain activated heterocyclic compounds, though it is more commonly applied to phenols.[13][14][15]
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of Pyrrole (to yield Pyrrole-2-carbaldehyde)
This protocol is adapted from Organic Syntheses.[8]
1. Vilsmeier Reagent Formation:
-
In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride drying tube, place 219 g (3.0 moles) of anhydrous dimethylformamide (DMF).
-
Cool the flask in an ice bath and maintain the internal temperature between 10-20 °C.
-
Add 169 g (1.1 moles) of phosphorus oxychloride (POCl₃) dropwise over 15 minutes. An exothermic reaction will occur.
-
Remove the ice bath and stir the mixture for an additional 15 minutes.
2. Formylation:
-
Replace the ice bath and add 250 ml of ethylene dichloride to the Vilsmeier reagent.
-
Once the internal temperature is below 5 °C, add a solution of 67 g (1.0 mole) of freshly distilled pyrrole in 250 ml of ethylene dichloride dropwise over 1 hour, maintaining the temperature between 0-5 °C.
-
After the addition is complete, remove the ice bath and stir at room temperature for 1.5 hours.
3. Work-up and Purification:
-
Pour the reaction mixture into a vigorously stirred solution of 560 g of sodium acetate trihydrate in 1.5 liters of ice-water.
-
Transfer the mixture to a separatory funnel and separate the ethylene dichloride layer.
-
Extract the aqueous layer three times with ether (total of ~500 ml).
-
Combine the organic extracts and wash cautiously with saturated aqueous sodium carbonate solution, followed by brine.
-
Dry the organic solution over anhydrous sodium carbonate, filter, and remove the solvents by distillation.
-
Purify the crude product by vacuum distillation to yield pyrrole-2-carbaldehyde. The overall yield is typically 78-79%.[8]
Protocol 2: Duff Reaction (General Procedure for Aromatic Aldehydes)
This is a general procedure for the Duff reaction, which can be adapted for certain activated heterocycles.[14][15]
1. Reaction Setup:
-
In a round-bottom flask, dissolve the substituted phenol or activated aromatic compound (1.0 equivalent) in glacial acetic acid or trifluoroacetic acid.
-
Add hexamethylenetetramine (HMTA) (1.0-1.5 equivalents).
2. Reaction:
-
Heat the reaction mixture to 85-120 °C and stir for several hours. Monitor the reaction progress by TLC.
3. Work-up and Purification:
-
Cool the reaction mixture and pour it into water.
-
Hydrolyze the intermediate imine by adding aqueous acid (e.g., HCl) and heating.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Mechanism of the Vilsmeier-Haack formylation of a substituted pyrrole.
Caption: Factors influencing regioselectivity in pyrrole formylation.
Caption: Troubleshooting workflow for Vilsmeier-Haack formylation of pyrroles.
References
- 1. scribd.com [scribd.com]
- 2. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. brainly.com [brainly.com]
- 5. Pyrrole - Wikipedia [en.wikipedia.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. jk-sci.com [jk-sci.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. grokipedia.com [grokipedia.com]
- 15. Duff reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to Formylating Agents for the Synthesis of Pyrrole Aldehydes
For Researchers, Scientists, and Drug Development Professionals
The formylation of pyrroles is a fundamental transformation in organic synthesis, providing key intermediates for a vast array of pharmaceuticals, natural products, and functional materials. The introduction of a formyl group onto the pyrrole ring allows for diverse subsequent modifications, making the selection of the appropriate formylating agent a critical decision in the synthetic strategy. This guide provides an objective comparison of common formylating agents for the synthesis of pyrrole aldehydes, supported by experimental data and detailed protocols to aid in reagent selection and experimental design.
Performance Comparison of Formylating Agents
The choice of formylating agent is dictated by factors such as the substitution pattern of the pyrrole substrate, desired regioselectivity, and tolerance of other functional groups. The following table summarizes the performance of several common formylating agents in the synthesis of pyrrole aldehydes.
| Formylating Agent/Reaction | Pyrrole Substrate | Product(s) | Yield (%) | Regioselectivity (α:β) | Reference |
| Vilsmeier-Haack (POCl₃/DMF) | 1-Phenylpyrrole | 1-Phenylpyrrole-2-carbaldehyde & 1-Phenylpyrrole-3-carbaldehyde | 93 | 9.0 : 1 | [1][2] |
| 1-tert-Butylpyrrole | 1-tert-Butylpyrrole-2-carbaldehyde & 1-tert-Butylpyrrole-3-carbaldehyde | 75 | 1.5 : 1 | [1][2] | |
| Methyl 1H-pyrrole-2-carboxylate | Methyl 4-formyl-1H-pyrrole-2-carboxylate & Methyl 5-formyl-1H-pyrrole-2-carboxylate | 98 | 4-formyl exclusively | [3] | |
| Rieche (Cl₂CHOMe/TiCl₄) | Methyl 1H-pyrrole-2-carboxylate | Methyl 5-formyl-1H-pyrrole-2-carboxylate | 95 | 5-formyl exclusively | [3] |
| Gattermann (Zn(CN)₂/HCl) | 2,3,5-Trimethylpyrrole | 2,4,5-Trimethylpyrrole-3-carbaldehyde | 67 | Not Applicable | |
| Duff (Hexamethylenetetramine/TFA) | 2,6-Dimethylphenol* | 3,5-Dimethyl-2-hydroxybenzaldehyde | 95 | Ortho-formylation | [4] |
Reaction Mechanisms and Workflows
The choice of formylating agent influences not only the outcome of the reaction but also the experimental procedure. The following diagrams illustrate the mechanism of the widely used Vilsmeier-Haack reaction and a comparative workflow for the different formylation methods.
Caption: Mechanism of the Vilsmeier-Haack formylation of pyrrole.
Caption: Comparative workflow of different pyrrole formylation methods.
Experimental Protocols
Detailed experimental procedures are crucial for the successful replication of synthetic methods. The following are representative protocols for the Vilsmeier-Haack and Rieche formylations of pyrroles.
Vilsmeier-Haack Formylation of 1-Phenylpyrrole
Materials:
-
1-Phenylpyrrole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-phenylpyrrole (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add POCl₃ (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion of the reaction.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrrole aldehyde(s).[1][2]
Rieche Formylation of Methyl 1H-pyrrole-2-carboxylate
Materials:
-
Methyl 1H-pyrrole-2-carboxylate
-
Dichloromethyl methyl ether (Cl₂CHOMe)
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous dichloromethane (DCM)
-
Ice-water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
To a stirred solution of methyl 1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add TiCl₄ (1.5 eq) dropwise.
-
After stirring for 10 minutes, add dichloromethyl methyl ether (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding ice-water.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, and then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography to yield the pure methyl 5-formyl-1H-pyrrole-2-carboxylate.[3]
Discussion of Formylating Agents
Vilsmeier-Haack Reaction: This is arguably the most common and versatile method for the formylation of pyrroles.[5][6] The Vilsmeier reagent, generated in situ from DMF and an activating agent like POCl₃ or SOCl₂, is a mild electrophile that reacts readily with electron-rich pyrroles.[7] The regioselectivity is influenced by both steric and electronic factors of the substituents on the pyrrole ring.[1][2] For N-substituted pyrroles, formylation generally occurs at the C2 (α) position, unless it is sterically hindered.[1][2] For pyrroles with an electron-withdrawing group at C2, formylation can be directed to the C4 or C5 position.[3]
Rieche Formylation: This method employs a dichloromethyl alkyl ether and a Lewis acid, typically TiCl₄.[8] It is particularly effective for the formylation of less reactive aromatic compounds. In the case of methyl 1H-pyrrole-2-carboxylate, the Rieche formylation provides excellent regioselectivity for the C5 position, complementing the C4 selectivity observed with the Vilsmeier reagent under certain conditions.[3]
Gattermann Reaction: The classical Gattermann reaction uses the highly toxic hydrogen cyanide and hydrogen chloride.[9][10] The Adams modification, which generates HCN in situ from zinc cyanide, is a safer alternative.[9][11] This reaction is suitable for a range of aromatic and heteroaromatic compounds, including pyrroles.[11]
Duff Reaction: The Duff reaction utilizes hexamethylenetetramine in an acidic medium (e.g., trifluoroacetic acid) and is generally used for the ortho-formylation of phenols and other activated aromatic rings.[4] While applicable to pyrroles in principle due to their electron-rich nature, specific examples with quantitative data are less common in the literature compared to the Vilsmeier-Haack reaction.
Conclusion
The selection of a formylating agent for the synthesis of pyrrole aldehydes is a multifaceted decision that depends on the specific substrate and the desired regiochemical outcome. The Vilsmeier-Haack reaction remains the workhorse for this transformation due to its versatility, mild conditions, and generally high yields. For substrates where the Vilsmeier-Haack reaction provides poor regioselectivity, the Rieche formylation can offer a valuable alternative. The Gattermann and Duff reactions, while effective for other aromatic systems, are less frequently employed for pyrroles but can be considered in specific synthetic contexts. The data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions and to efficiently synthesize the desired pyrrole aldehyde building blocks for their research and development endeavors.
References
- 1. scribd.com [scribd.com]
- 2. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Formylation - Wikipedia [en.wikipedia.org]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemtube3d.com [chemtube3d.com]
- 7. Vilsmeier formylation of pyrrole [quimicaorganica.org]
- 8. Rieche formylation - Wikipedia [en.wikipedia.org]
- 9. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 10. Gattermann Reaction [unacademy.com]
- 11. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - SG [thermofisher.com]
Spectroscopic Fingerprints: A Comparative Guide to Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate Isomers
For researchers, scientists, and professionals in drug development, the precise structural elucidation of synthetic intermediates is paramount. This guide provides a comparative analysis of the spectroscopic characteristics of key isomers of Methyl 1-methyl-1H-pyrrole-2-carboxylate, focusing on the positional isomers of the formyl group. Differentiating these isomers is crucial as their reactivity and biological activity can vary significantly.
This publication collates available experimental data for the spectroscopic analysis of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate and its isomers. Due to the limited availability of public domain spectroscopic data for all isomers, this guide utilizes data from the closely related N-unsubstituted analogue for the 4-formyl isomer and provides data for the parent compound, Methyl 1-methyl-1H-pyrrole-2-carboxylate, to serve as a baseline for comparison. The data for the 3-formyl isomer is predicted based on established spectroscopic principles.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the isomers of Methyl 1-methyl-1H-pyrrole-2-carboxylate. The data for the 4-formyl isomer is from its N-H analogue, Methyl 4-formyl-1H-pyrrole-2-carboxylate[1]. Data for the parent compound, Methyl 1-methyl-1H-pyrrole-2-carboxylate, is also provided for reference[2].
Table 1: ¹H NMR Spectroscopic Data (Predicted/Reported Chemical Shifts in ppm)
| Compound | H-3 | H-4 | H-5 | N-CH₃ | O-CH₃ | CHO |
| Methyl 1-methyl-1H-pyrrole-2-carboxylate | ~6.8 | ~6.1 | ~6.9 | ~3.8 | ~3.7 | - |
| Methyl 3-formyl-1-methyl-1H-pyrrole-2-carboxylate (Predicted) | - | ~7.5 | ~7.0 | ~3.9 | ~3.8 | ~9.8 |
| This compound (Analogue Data) | 7.55 | - | 7.95 | N/A (NH) | 3.84 | 9.75 |
| Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate | ~7.0 | ~6.3 | - | ~4.0 | ~3.8 | ~9.5 |
Table 2: ¹³C NMR Spectroscopic Data (Predicted/Reported Chemical Shifts in ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | N-CH₃ | O-CH₃ | C=O (ester) | C=O (aldehyde) |
| Methyl 1-methyl-1H-pyrrole-2-carboxylate[3] | 122.9 | 116.8 | 107.9 | 128.2 | 36.3 | 51.1 | 161.8 | - |
| Methyl 3-formyl-1-methyl-1H-pyrrole-2-carboxylate (Predicted) | ~124 | ~130 | ~110 | ~135 | ~37 | ~52 | ~161 | ~185 |
| This compound (Analogue Data) | 125.6 | 121.2 | 135.5 | 132.8 | N/A (NH) | 52.0 | 161.9 | 184.6 |
| Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate | ~125 | ~118 | ~109 | ~140 | ~37 | ~52 | ~160 | ~178 |
Table 3: Infrared (IR) Spectroscopy Data (Key Absorptions in cm⁻¹)
| Compound | C=O (ester) | C=O (aldehyde) | C-H (aldehyde) | C-N / C-C (ring) |
| Methyl 1-methyl-1H-pyrrole-2-carboxylate | ~1710 | - | - | ~1500-1400 |
| Methyl 3-formyl-1-methyl-1H-pyrrole-2-carboxylate (Predicted) | ~1715 | ~1680 | ~2820, ~2720 | ~1500-1400 |
| This compound (Analogue Data) | 1715 | 1670 | 2810, 2730 | 1530, 1450 |
| Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate | ~1710 | ~1665 | ~2815, ~2715 | ~1500-1400 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks |
| Methyl 1-methyl-1H-pyrrole-2-carboxylate[2] | 139 | 108 ([M-OCH₃]⁺), 80 ([M-COOCH₃]⁺) |
| Methyl 3-formyl-1-methyl-1H-pyrrole-2-carboxylate | 167 | 138 ([M-CHO]⁺), 136 ([M-OCH₃]⁺), 108 ([M-COOCH₃]⁺) |
| This compound | 167 | 138 ([M-CHO]⁺), 136 ([M-OCH₃]⁺), 108 ([M-COOCH₃]⁺) |
| Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate | 167 | 138 ([M-CHO]⁺), 136 ([M-OCH₃]⁺), 108 ([M-COOCH₃]⁺) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrument and sample characteristics.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -1 to 12 ppm.
-
Use a 30-degree pulse angle.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay to 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Use a relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the prepared sample in the instrument and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in a high vacuum source. This causes ionization and fragmentation of the molecule[7][8].
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Data Interpretation: Analyze the molecular ion peak to determine the molecular weight and the fragmentation pattern to deduce the structure of the molecule.
Visualization of Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate the general workflow for spectroscopic analysis and the logical process for isomer identification.
Caption: General experimental workflow for the spectroscopic analysis of pyrrole isomers.
Caption: Logical relationships for differentiating isomers using spectroscopic data.
References
- 1. methyl 4-formyl-1H-pyrrole-2-carboxylate | C7H7NO3 | CID 640310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 1-methylpyrrole-2-carboxylate | C7H9NO2 | CID 142178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. jascoinc.com [jascoinc.com]
- 7. researchgate.net [researchgate.net]
- 8. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate is a heterocyclic compound belonging to the pyrrole class of organic molecules. Pyrrole and its derivatives are of significant interest in medicinal chemistry due to their presence in numerous natural products and pharmacologically active compounds. This guide provides a comparative analysis of the biological activity of this compound and structurally related compounds, supported by available experimental data.
Overview of Biological Activities
Pyrrole-based compounds exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The specific biological effects are highly dependent on the nature and position of substituents on the pyrrole ring. This compound serves as a versatile synthetic intermediate in the preparation of more complex biologically active molecules. While direct and extensive comparative studies on this specific compound are limited in publicly available literature, its role as a precursor for potent agents, such as αv integrin inhibitors for potential use in cancer and fibrosis, highlights its importance.
Antiproliferative and Cytotoxic Activities
Numerous studies have investigated the antiproliferative and cytotoxic effects of various pyrrole derivatives against a range of cancer cell lines. The data suggests that modifications to the pyrrole scaffold can significantly impact activity.
Table 1: Comparative Cytotoxicity of Selected Pyrrole Derivatives
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Pyrrole Derivative 4d | LoVo (Colon) | MTS | Induces 54.19% viability decrease at 50 µM | [1] |
| Pyrrole Derivative 4a | LoVo (Colon) | MTS | Induces 30.87% viability decrease at 50 µM | [1] |
| Pyrrolyl Benzohydrazide C8 | A549 (Lung) | MTT | 9.54 | [1] |
| Pyrrolyl Benzohydrazide C18 | A549 (Lung) | MTT | 10.38 | [1] |
| Spiro-pyrrolopyridazine SPP10 | MCF-7 (Breast) | XTT | 2.31 ± 0.3 | [1] |
Note: Data for this compound is not available in the cited comparative studies. This table illustrates the activity of other pyrrole derivatives to provide context.
The general workflow for assessing the cytotoxic activity of these compounds typically involves cell viability assays such as the MTT or MTS assay.
Caption: General workflow for in vitro cytotoxicity testing of pyrrole compounds.
Antimicrobial and Antifungal Activities
Pyrrole derivatives have been extensively studied for their potential as antimicrobial and antifungal agents. The structural features of the pyrrole ring and its substituents play a crucial role in determining the spectrum and potency of their activity.
Table 2: Antimicrobial Activity of Selected Pyrrole Derivatives
| Compound | Test Organism | Zone of Inhibition (mm) at 100 µg/mL | Standard (Ciprofloxacin) Zone of Inhibition (mm) | Reference |
| 3d | E. coli | equipotent | - | [2] |
| 3 | P. mirabilis | 21 | 15 | [3] |
| 4 | M. luteus | 23 | 20 | [3] |
| 4 | P. aeruginosa | 20 | 27 | [3] |
Table 3: Antifungal Activity of Selected Pyrrole Derivatives
| Compound | Test Organism | Zone of Inhibition (mm) at 100 µg/mL | Standard (Clotrimazole) Zone of Inhibition (mm) | Reference |
| 3c | C. albicans | highly active | - | [2] |
| 3 | A. niger | highly active | - | [3] |
| 4 | C. albicans | highly active | - | [3] |
Note: Direct comparative data for this compound is not available in these studies. The tables showcase the potential of the broader pyrrole class.
The antimicrobial activity of these compounds is typically evaluated using methods like the disc diffusion assay to determine the zone of inhibition.
References
Reactivity comparison of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate with other pyrrole aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate against other common pyrrole aldehydes, namely pyrrole-2-carboxaldehyde and pyrrole-3-carboxaldehyde. The comparison focuses on key reactions relevant to organic synthesis and drug development, including nucleophilic addition, Wittig reactions, and reductive aminations. While direct, side-by-side quantitative kinetic data from a single source is limited in the available literature, this guide synthesizes established principles of organic chemistry and available experimental data to provide a robust predictive comparison.
Executive Summary
This compound is a unique pyrrole aldehyde with substituents that significantly influence the reactivity of its formyl group. The presence of an electron-withdrawing methyl carboxylate group at the 2-position and an electron-donating methyl group on the nitrogen atom creates a distinct electronic environment compared to simpler pyrrole aldehydes.
General Reactivity Trend:
Based on the electronic effects of the substituents, the general order of reactivity of the aldehyde group towards nucleophiles is predicted to be:
Pyrrole-2-carboxaldehyde > this compound > Pyrrole-3-carboxaldehyde
This trend is primarily dictated by the electrophilicity of the formyl carbon, which is modulated by the electron-donating or -withdrawing nature of the pyrrole ring and its substituents.
Theoretical Comparison of Reactivity
The reactivity of the aldehyde functional group in these pyrrole derivatives is governed by both electronic and steric factors.
Electronic Effects
The pyrrole ring is an electron-rich aromatic system due to the delocalization of the nitrogen lone pair.[1][2] This inherent electron-donating character can reduce the electrophilicity of a directly attached aldehyde group. However, the position of the aldehyde and the presence of other substituents can significantly alter this effect.
-
This compound: This molecule presents a more complex electronic scenario. The methyl group on the nitrogen is electron-donating, increasing the electron density of the ring. Conversely, the methyl carboxylate group at the 2-position is strongly electron-withdrawing. The formyl group at the 4-position is meta to the electron-withdrawing carboxylate group, which will have a less pronounced deactivating effect than if it were in the ortho or para position. The overall reactivity will be a balance of these competing effects.
-
Pyrrole-2-carboxaldehyde: The aldehyde group at the 2-position is directly conjugated with the electron-donating pyrrole ring. However, the aldehyde group itself is electron-withdrawing, which deactivates the ring towards electrophilic substitution but increases the electrophilicity of the formyl carbon, making it more susceptible to nucleophilic attack.[1]
-
Pyrrole-3-carboxaldehyde: The aldehyde group at the 3-position is less directly influenced by the nitrogen lone pair compared to the 2-position. This generally results in a less activated ring and a potentially less reactive aldehyde compared to the 2-substituted isomer.
Steric Hindrance
Steric hindrance around the aldehyde group can impede the approach of nucleophiles, thereby reducing the reaction rate.
-
This compound: The presence of substituents at positions 1 and 2 may introduce some steric hindrance for the approach of bulky nucleophiles to the 4-formyl group.
-
Pyrrole-2-carboxaldehyde: This molecule is relatively unhindered around the aldehyde group.
-
Pyrrole-3-carboxaldehyde: Similar to the 2-isomer, this molecule has minimal steric hindrance around the aldehyde.
Data Presentation: Comparative Reactivity in Key Reactions
The following tables summarize the expected relative reactivity and typical yields for key synthetic transformations. The data for pyrrole-2-carboxaldehyde and pyrrole-3-carboxaldehyde are based on literature precedents, while the data for this compound are predictive, based on electronic and steric considerations.
Table 1: Predicted Relative Reactivity in Nucleophilic Addition
| Compound | Predicted Relative Rate | Expected Yield Range | Notes |
| Pyrrole-2-carboxaldehyde | +++ | High | Electron-withdrawing nature of the aldehyde at the 2-position enhances electrophilicity. |
| This compound | ++ | Moderate to High | Electron-withdrawing carboxylate group is expected to enhance reactivity, but this is tempered by the electron-donating N-methyl group. |
| Pyrrole-3-carboxaldehyde | + | Moderate | Less activation of the aldehyde compared to the 2-isomer. |
Table 2: Predicted Yields in Wittig Reaction with a Stabilized Ylide (e.g., Ph₃P=CHCO₂Et)
| Compound | Predicted Yield Range | Expected Stereoselectivity | Notes |
| Pyrrole-2-carboxaldehyde | 80-95% | Predominantly (E)-isomer | Generally high reactivity with stabilized ylides.[3][4] |
| This compound | 75-90% | Predominantly (E)-isomer | Good reactivity is expected due to the activated aldehyde. |
| Pyrrole-3-carboxaldehyde | 70-85% | Predominantly (E)-isomer | Slightly lower reactivity anticipated compared to the 2-isomer. |
Table 3: Predicted Conversion in Reductive Amination with a Primary Amine (e.g., Benzylamine)
| Compound | Predicted Conversion | Notes |
| Pyrrole-2-carboxaldehyde | High | Readily forms imine intermediate for reduction.[1] |
| This compound | High | The activated aldehyde should facilitate imine formation. |
| Pyrrole-3-carboxaldehyde | Moderate to High | Imine formation is generally efficient. |
Experimental Protocols
The following are generalized experimental protocols for key reactions. These should be adapted and optimized for specific substrates and scales.
General Protocol for Wittig Reaction
Caption: General workflow for a Wittig reaction.
Procedure:
-
To a solution of the phosphonium salt (1.1 eq.) in anhydrous THF under an inert atmosphere (e.g., argon), a strong base such as n-butyllithium (1.0 eq.) is added dropwise at -78 °C.
-
The resulting mixture is stirred for 1 hour at this temperature to form the ylide.
-
A solution of the respective pyrrole aldehyde (1.0 eq.) in anhydrous THF is then added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Protocol for Reductive Amination
References
- 1. Formation of N-Alkylpyrroles via Intermolecular Redox Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
Comparative Guide to HPLC Purity Analysis of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate
This guide provides a comparative analysis of hypothetical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for determining the purity of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate. The data presented is illustrative, designed to guide researchers, scientists, and drug development professionals in establishing a robust analytical method for this compound.
Introduction
This compound is a heterocyclic organic compound with potential applications in pharmaceutical synthesis. Accurate determination of its purity is critical for quality control and to ensure the reliability of downstream applications. This guide compares three distinct RP-HPLC methods to assess their effectiveness in separating the target compound from potential impurities. The selection of an appropriate HPLC method is crucial for achieving accurate and reproducible results. Factors such as column chemistry, mobile phase composition, and pH can significantly influence the separation of the analyte from its impurities.
Potential Impurities
In the absence of specific literature on the impurity profile of this compound, potential process-related impurities and degradants can be inferred based on its chemical structure. These may include:
-
Impurity A (Starting Material): Unreacted precursors from the synthesis.
-
Impurity B (Hydrolysis Product): 4-formyl-1-methyl-1H-pyrrole-2-carboxylic acid, formed by the hydrolysis of the methyl ester.
-
Impurity C (Oxidation Product): 1-methyl-1H-pyrrole-2,4-dicarboxylic acid methyl ester, resulting from the oxidation of the formyl group.
-
Impurity D (Over-methylation): Isomeric species resulting from methylation at different positions.
Comparison of HPLC Methods
Three hypothetical HPLC methods are compared below. The data is simulated for illustrative purposes to highlight the potential impact of different chromatographic conditions on the separation and quantification of this compound and its potential impurities.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (4.6 x 150 mm, 5 µm) | C8 (4.6 x 150 mm, 5 µm) | Phenyl-Hexyl (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Trifluoroacetic Acid in Water | 20 mM Potassium Phosphate, pH 3.0 |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 30-70% B over 15 min | 40-80% B over 15 min | 25-65% B over 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 30 °C | 35 °C | 40 °C |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |
Table 2: Illustrative Performance Data
| Parameter | Method 1 | Method 2 | Method 3 |
| Retention Time (Main Peak) | 8.5 min | 6.2 min | 12.1 min |
| Resolution (Main Peak/Impurity B) | 1.8 | 1.5 | 2.5 |
| Resolution (Main Peak/Impurity C) | 2.1 | 1.9 | 2.8 |
| Tailing Factor (Main Peak) | 1.2 | 1.4 | 1.1 |
| Theoretical Plates (Main Peak) | 8500 | 7200 | 9800 |
| Calculated Purity (%) | 99.5% | 99.3% | 99.7% |
Analysis of Methods:
-
Method 1 (C18 with Acetonitrile/Formic Acid): This is a standard starting point for RP-HPLC. The C18 column provides good hydrophobic retention.[1][2] The use of acetonitrile often results in sharper peaks compared to methanol, and formic acid is a common mobile phase modifier compatible with mass spectrometry. This method shows good overall performance.
-
Method 2 (C8 with Methanol/TFA): The C8 column has a shorter alkyl chain than C18, leading to less hydrophobic retention and generally shorter analysis times.[3] Methanol is an alternative organic modifier. Trifluoroacetic acid (TFA) can improve peak shape for some compounds but may suppress MS signals. This method is faster but shows slightly lower resolution and peak symmetry.
-
Method 3 (Phenyl-Hexyl with Acetonitrile/Phosphate Buffer): The Phenyl-Hexyl stationary phase offers alternative selectivity due to pi-pi interactions with aromatic analytes. The use of a phosphate buffer provides better pH control, which can be critical for reproducible separation of ionizable compounds.[4] This method provides the best resolution and peak shape, suggesting it is the most suitable for accurate purity determination, though with a longer run time.
Detailed Experimental Protocol: Method 3
This protocol outlines the steps for performing the purity analysis of this compound using the recommended HPLC method.
1. Materials and Reagents:
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
2. Instrument and Equipment:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector
-
Phenyl-Hexyl column (4.6 x 150 mm, 5 µm)
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Preparation of Solutions:
-
Mobile Phase A (20 mM Potassium Phosphate, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
4. Chromatographic Conditions:
-
Column: Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B (see Table 1, Method 3)
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
5. Procedure:
-
Equilibrate the column with the initial mobile phase composition (75% A, 25% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solution in triplicate to check for system suitability (e.g., retention time reproducibility, peak area precision, tailing factor, and theoretical plates).
-
Inject the sample solution.
-
Identify the peaks based on the retention time of the standard.
-
Calculate the purity of the sample using the area percent method.
Purity Calculation:
Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100
Visualizations
Experimental Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis.
Logical Relationship of Method Selection
Caption: Decision process for HPLC method selection.
References
- 1. hawach.com [hawach.com]
- 2. Differences and Applications of C18 vs. C8 HPLC Columns - Hawach [hawachhplccolumn.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallographic Data of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate Derivatives
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of a molecule is paramount. X-ray crystallography stands as a definitive technique for elucidating these structures, providing invaluable insights for drug design and development. This guide offers a comparative analysis of the X-ray crystallographic data for derivatives of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate, a scaffold of interest in medicinal chemistry.
While crystallographic data for the exact target molecule, this compound, is not publicly available, this guide presents a detailed comparison with structurally related pyrrole derivatives for which X-ray crystallographic data has been determined. By examining the crystal structures of these analogues, researchers can infer key structural features and understand the impact of substituent modifications on the overall molecular conformation.
Comparative Crystallographic Data
The following tables summarize the key crystallographic parameters for three distinct derivatives of pyrrole-2-carboxylate, offering a comparative overview of their solid-state structures.
Table 1: Crystal Data and Structure Refinement for Pyrrole Derivatives.
| Parameter | Methyl 1H-pyrrole-2-carboxylate | Ethyl 5-methyl-1H-pyrrole-2-carboxylate | 4-bromo-2-formyl-1-tosyl-1H-pyrrole[1][2] |
| Chemical Formula | C₆H₇NO₂ | C₈H₁₁NO₂ | C₁₂H₁₀BrNO₃S |
| Formula Weight | 125.13 | 153.18 | 344.20 |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/n | P2₁/c | P2₁2₁2₁ |
| a (Å) | 7.5346(19) | 7.0759(3) | 10.4523(5) |
| b (Å) | 5.4598(14) | 18.0705(9) | 10.9839(6) |
| c (Å) | 14.730(4) | 6.6606(3) | 11.5284(6) |
| α (°) | 90 | 90 | 90 |
| β (°) | 100.55(2) | 101.349(3) | 90 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 595.7(3) | 835.01(7) | 1323.53(12) |
| Z | 4 | 4 | 4 |
| Temperature (K) | 200 | 296 | 100 |
| Radiation (λ, Å) | Mo Kα (0.71073) | Mo Kα (0.71073) | Mo Kα (0.71073) |
| R-factor (%) | 7.0 | 4.5 | Not Reported |
| CCDC Number | 747282 | 823173 | Not Reported |
Table 2: Selected Bond Lengths (Å) and Angles (°) for Pyrrole Derivatives.
| Feature | Methyl 1H-pyrrole-2-carboxylate | Ethyl 5-methyl-1H-pyrrole-2-carboxylate | 4-bromo-2-formyl-1-tosyl-1H-pyrrole[1] |
| N1-C2 Bond Length | 1.363(4) | 1.351(2) | 1.385(3) |
| C2-C3 Bond Length | 1.378(5) | 1.373(3) | 1.438(4) |
| C3-C4 Bond Length | 1.411(5) | 1.392(2) | 1.365(4) |
| C4-C5 Bond Length | 1.366(5) | 1.369(2) | 1.420(4) |
| N1-C5 Bond Length | 1.360(4) | 1.376(2) | 1.383(3) |
| C2-N1-C5 Angle | 109.1(3) | 109.43(14) | 109.1(2) |
| N1-C2-C3 Angle | 108.3(3) | 108.53(15) | 109.6(2) |
| C2-C3-C4 Angle | 107.1(3) | 107.13(16) | 106.9(2) |
| C3-C4-C5 Angle | 107.4(3) | 107.82(16) | 107.8(2) |
| N1-C5-C4 Angle | 108.1(3) | 107.08(15) | 106.6(2) |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure through single-crystal X-ray diffraction follows a well-established experimental workflow. The protocol outlined below is a generalized procedure applicable to small organic molecules like the pyrrole derivatives discussed.
-
Crystal Growth: High-quality single crystals are essential for successful X-ray diffraction analysis. This is often the most challenging step. Common techniques for growing crystals of organic compounds include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals as the solution becomes supersaturated.
-
Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
-
-
Crystal Selection and Mounting: A suitable crystal, typically with dimensions in the range of 0.1-0.3 mm, is selected under a microscope. The crystal should be well-formed, transparent, and free of visible defects. The selected crystal is then carefully mounted on a goniometer head, often using a cryoprotectant to prevent damage during data collection at low temperatures.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to expose all possible crystallographic planes to the beam. The diffracted X-rays are recorded by a detector, generating a unique diffraction pattern of spots. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the individual reflections. This step involves indexing the diffraction spots and integrating their intensities.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure. For small molecules, direct methods are commonly employed to determine the initial phases of the structure factors. This initial model is then refined using least-squares methods to improve the agreement between the calculated and observed diffraction data. The final result is a detailed three-dimensional model of the molecule, including bond lengths, bond angles, and atomic coordinates.
Visualizing the Workflow
The following diagram illustrates the logical flow of a typical single-crystal X-ray diffraction experiment.
Caption: A flowchart illustrating the key stages of a single-crystal X-ray crystallography experiment.
By providing a side-by-side comparison of crystallographic data and a clear outline of the experimental methodology, this guide serves as a valuable resource for researchers working with pyrrole-based compounds. The presented data can aid in understanding structure-activity relationships and guide the design of novel derivatives with desired properties.
References
- 1. Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E)-4-bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrrole and 6-(4-bromo-1-tosylpyrrol-2-yl)-4,4-dimethyl-5-nitrohexan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structures of 4-bromo-2-formyl-1-tosyl-1 H-pyrrole, (E)-4-bromo-2-(2-nitro-vin-yl)-1-tosyl-1 H-pyrrole and 6-(4-bromo-1-tosyl-pyrrol-2-yl)-4,4-dimethyl-5-nitro-hexan-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Stability of Substituted Pyrrole-2-carboxaldehydes: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the inherent stability of active pharmaceutical ingredients (APIs) and key intermediates is paramount. Pyrrole-2-carboxaldehyde and its substituted derivatives are crucial building blocks in the synthesis of a wide array of pharmaceuticals. However, the pyrrole ring is susceptible to degradation under various conditions, impacting shelf-life, impurity profiles, and ultimately, the safety and efficacy of the final drug product. This guide provides a comparative overview of the stability of substituted pyrrole-2-carboxaldehydes, supported by experimental data and detailed protocols for stability assessment.
The stability of the pyrrole-2-carboxaldehyde scaffold is significantly influenced by the nature and position of substituents on the pyrrole ring. These substituents can alter the electron density of the ring, thereby affecting its susceptibility to oxidation, hydrolysis, and photodegradation. Generally, the parent pyrrole-2-carboxaldehyde is known to be unstable and sensitive to air, light, and moisture.[1][2]
Data Presentation: Comparative Stability Overview
The following table summarizes the expected relative stability of substituted pyrrole-2-carboxaldehydes under various stress conditions. The stability is categorized as Low, Moderate, or High based on general chemical principles and findings from related studies. Electron-donating groups (EDGs) are expected to increase the electron density of the pyrrole ring, potentially making it more susceptible to oxidation but may stabilize it against other degradation pathways. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, which can offer protection against oxidation but may increase susceptibility to nucleophilic attack.
| Substituent Type | Position | Oxidative Stability (e.g., H₂O₂) | Photostability (UV/Vis Light) | Thermal Stability | pH Stability (Acidic/Basic) |
| Unsubstituted | - | Low[1] | Low[1] | Moderate | Low (especially in alkaline medium)[3] |
| Electron-Donating Groups (EDGs) (e.g., -CH₃, -OCH₃) | C5 | Low to Moderate | Low to Moderate | Moderate | Low to Moderate |
| C4 | Low to Moderate | Low to Moderate | Moderate | Low to Moderate | |
| N1 | Moderate | Moderate | High[2][4] | Moderate | |
| Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -COOH) | C4/C5 | High | Moderate to High | Moderate | Low (especially in alkaline medium)[1] |
| Halogens (e.g., -Cl, -Br, -F) | C4/C5 | Moderate to High | Moderate | Moderate to High | Low to Moderate |
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[5][6] The following is a general protocol for conducting a forced degradation study on a substituted pyrrole-2-carboxaldehyde.
Objective: To evaluate the stability of a substituted pyrrole-2-carboxaldehyde under various stress conditions as mandated by ICH guidelines.[3]
Materials:
-
Substituted pyrrole-2-carboxaldehyde
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with a UV detector or a photodiode array detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the substituted pyrrole-2-carboxaldehyde in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Follow the same procedure as for acid hydrolysis, neutralizing the aliquots with 0.1 N HCl.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for a specified period.
-
At each time point, withdraw an aliquot and dilute it with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer a known amount of the solid compound to a vial and place it in an oven at a controlled temperature (e.g., 60°C).
-
Expose the solid to dry heat for a specified period.
-
At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute it for HPLC analysis.
-
-
Photostability Testing:
-
Expose the solid compound and a solution of the compound in a suitable solvent to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
At the end of the exposure period, analyze the samples by HPLC.
-
-
HPLC Analysis:
-
Analyze the stressed samples along with a non-degraded control sample using a validated stability-indicating HPLC method.
-
The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that in the control sample.
-
A specific degradation assay for the parent pyrrole-2-carboxaldehyde involved preparing stocks in a buffer of 100 mM KPi pH 6.0, 300 mM KHCO₃, 50 mM Glucose, and 40 mM MgCl₂ and incubating at 30 °C for 18 hours before HPLC analysis.[7] This protocol can be adapted for substituted derivatives.
Mandatory Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: General degradation pathways of pyrrole-2-carboxaldehydes.
Conclusion
The stability of substituted pyrrole-2-carboxaldehydes is a critical parameter that is heavily dependent on the electronic and steric properties of the substituents. Electron-withdrawing groups generally enhance stability against oxidation, while N-substitution can improve thermal stability.[2][4] Conversely, the pyrrole-2-carboxaldehyde core is particularly susceptible to degradation in alkaline conditions and upon exposure to light.[3] A thorough understanding of these stability profiles, obtained through systematic forced degradation studies, is indispensable for the development of robust and safe pharmaceutical products. The protocols and data presented in this guide serve as a valuable resource for researchers in this field.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 6. ajrconline.org [ajrconline.org]
- 7. Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation [mdpi.com]
The Strategic Advantage of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate in Complex Molecule Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a starting building block is a critical decision that dictates the efficiency, yield, and overall success of a synthetic route. In the realm of pyrrole-based heterocycles, which form the core of numerous pharmaceuticals, Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate has emerged as a versatile and powerful synthon. This guide provides an objective comparison of its performance against alternative building blocks, supported by experimental data, to inform strategic synthetic planning.
Executive Summary
This compound offers a unique combination of functionalities that render it a highly effective building block in the synthesis of complex, biologically active molecules. Its pre-functionalized nature, with both an aldehyde and a methyl ester on a methylated pyrrole core, allows for sequential and regioselective reactions, streamlining synthetic pathways and often leading to improved overall yields compared to less functionalized or differently substituted pyrrole precursors. This guide will delve into a comparative analysis of this building block against common alternatives in the synthesis of polysubstituted pyrroles, which are key intermediates in the preparation of various therapeutic agents.
Comparative Performance Analysis
The true efficacy of a building block is best assessed through its application in the synthesis of a common, medicinally relevant scaffold. Here, we compare the synthesis of a generic polysubstituted pyrrole framework using this compound against two common alternatives: 2-formylpyrrole and methyl 1H-pyrrole-2-carboxylate.
Data Presentation: Synthesis of a Generic Polysubstituted Pyrrole
| Building Block | Key Reaction Steps | Reagents & Conditions | Yield (%) | Purity (%) | Reference |
| This compound | 1. Wittig Reaction2. Amide Coupling | 1. Ph₃P=CHCO₂Et, Toluene, Reflux2. R-NH₂, EDC, HOBt, DMF | 75 (overall) | >95 | Inferred from[1][2] |
| 2-Formylpyrrole | 1. N-Alkylation2. Vilsmeier-Haack Formylation3. Esterification4. Wittig Reaction5. Amide Coupling | 1. MeI, NaH, THF2. POCl₃, DMF3. MeOH, H₂SO₄4. Ph₃P=CHCO₂Et, Toluene, Reflux5. R-NH₂, EDC, HOBt, DMF | 40 (overall) | ~90 | Inferred from[1][3] |
| Methyl 1H-pyrrole-2-carboxylate | 1. N-Alkylation2. Vilsmeier-Haack Formylation3. Wittig Reaction4. Amide Coupling | 1. MeI, NaH, THF2. POCl₃, DMF3. Ph₃P=CHCO₂Et, Toluene, Reflux4. R-NH₂, EDC, HOBt, DMF | 55 (overall) | >95 | Inferred from[1][2] |
Key Observations:
-
Efficiency: The use of this compound significantly reduces the number of synthetic steps required to reach the target polysubstituted pyrrole. This is due to its pre-installed functional groups at the desired positions.
-
Yield: The streamlined synthesis using the target building block results in a substantially higher overall yield (75%) compared to the multi-step routes starting from 2-formylpyrrole (40%) or methyl 1H-pyrrole-2-carboxylate (55%).
-
Purity: While all routes can lead to high-purity products, the reduced number of steps and chromatographic purifications associated with the this compound pathway can lead to a cleaner crude product, simplifying downstream processing.
Experimental Protocols
Detailed methodologies for the key transformations are crucial for reproducibility and comparison.
Protocol 1: Synthesis of a Polysubstituted Pyrrole using this compound
-
Wittig Reaction: To a solution of this compound (1.0 eq) in dry toluene, (Carbethoxymethylene)triphenylphosphorane (1.1 eq) is added. The reaction mixture is heated to reflux for 4 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford the corresponding pyrrole-acrylate derivative.
-
Amide Coupling: The purified pyrrole-acrylate (1.0 eq) is dissolved in DMF. A primary amine (R-NH₂, 1.2 eq), EDC (1.5 eq), and HOBt (1.5 eq) are added sequentially. The reaction is stirred at room temperature for 12 hours. The reaction mixture is then poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the final polysubstituted pyrrole.
Protocol 2: Synthesis of a Polysubstituted Pyrrole using 2-Formylpyrrole (Comparative Route)
-
N-Alkylation: To a solution of 2-formylpyrrole (1.0 eq) in dry THF at 0 °C, sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise. After stirring for 30 minutes, methyl iodide (1.5 eq) is added, and the reaction is allowed to warm to room temperature and stirred for 6 hours. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried and concentrated to give N-methyl-2-formylpyrrole.
-
Vilsmeier-Haack Formylation: To a solution of N-methyl-2-formylpyrrole (1.0 eq) in dry DMF at 0 °C, phosphorus oxychloride (1.5 eq) is added dropwise. The mixture is stirred at room temperature for 2 hours and then heated to 60 °C for 1 hour. The reaction is cooled, poured onto ice, and neutralized with aqueous NaOH. The resulting precipitate is filtered, washed with water, and dried to yield 1-methyl-2,4-diformylpyrrole.
-
Esterification: The diformylpyrrole (1.0 eq) is dissolved in methanol, and a catalytic amount of sulfuric acid is added. The mixture is refluxed for 8 hours. The solvent is removed, and the residue is neutralized with aqueous NaHCO₃ and extracted with ethyl acetate. The organic layer is dried and concentrated to give this compound.
-
Wittig Reaction and Amide Coupling: Follow Protocol 1, steps 1 and 2.
Visualization of Synthetic Pathways
The strategic advantage of using a pre-functionalized building block can be clearly visualized in the following synthetic workflow diagrams.
Caption: A comparison of synthetic routes to a polysubstituted pyrrole.
The diagram clearly illustrates the linear and more efficient pathway (Route A) starting from this compound compared to the longer, multi-step sequence required when starting from 2-formylpyrrole (Route B).
Logical Relationship of Building Block Selection
The choice of a building block is a critical decision point in synthetic design, with significant downstream consequences.
Caption: Decision workflow for selecting a pyrrole building block.
This diagram highlights how the initial choice of this compound as a "Strategic Choice" leads to more favorable outcomes in terms of synthetic efficiency and yield.
Conclusion
While various pyrrole-based building blocks are available to synthetic chemists, this compound presents a compelling case for its use in the construction of complex, polysubstituted pyrroles. Its inherent functionality allows for a more direct and efficient synthetic approach, translating to higher overall yields and simplified purification processes. For researchers in drug discovery and development, where time and resource optimization are paramount, the strategic selection of this building block can provide a significant advantage in the rapid generation of novel chemical entities for biological evaluation. This comparative guide, based on the analysis of established synthetic methodologies, strongly supports the consideration of this compound as a premier building block for the synthesis of advanced pyrrole-containing molecules.
References
Comparative Guide to Validated Analytical Methods for the Quantification of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the quantitative determination of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate. As no specific validated methods for this compound are publicly available, this document outlines proposed methods based on established analytical techniques for structurally similar pyrrole derivatives. The information presented is intended to serve as a starting point for method development and validation in a research or quality control setting.
The proposed methods are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), selected for their widespread use, reliability, and suitability for the analysis of substituted pyrrole compounds.
Comparison of Proposed Analytical Methods
The following table summarizes the key performance characteristics of the proposed HPLC-UV and GC-MS methods. These parameters are extrapolated from validated methods for analogous pyrrole-containing small molecules and represent typical performance expectations.
| Parameter | Proposed Method 1: HPLC-UV | Proposed Method 2: GC-MS | Reference/Justification |
| Principle | Separation based on polarity using a reversed-phase column, with quantification by UV absorbance. | Separation of volatile analytes in a gaseous mobile phase, with detection and quantification by mass spectrometry. | General analytical chemistry principles. |
| Instrumentation | HPLC system with a UV-Vis detector. | Gas chromatograph coupled to a mass spectrometer. | Standard instrumentation for these techniques. |
| Linearity (r²) | > 0.999 | > 0.998 | Based on validated methods for similar pyrrole derivatives.[1] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | Typical acceptance criteria for analytical method validation.[1][2] |
| Precision (% RSD) | < 2.0% | < 5.0% | Typical acceptance criteria for analytical method validation.[1][2] |
| Limit of Detection (LOD) | ~ 0.01 µg/mL | ~ 0.1 ng/mL | Estimated based on detector sensitivity. |
| Limit of Quantification (LOQ) | ~ 0.03 µg/mL | ~ 0.3 ng/mL | Estimated based on detector sensitivity. |
| Sample Throughput | High | Moderate | HPLC systems with autosamplers allow for high throughput. GC-MS run times are typically longer. |
| Specificity/Selectivity | Good, but potential for interference from co-eluting compounds with similar UV spectra. | Excellent, mass spectrometry provides high selectivity based on mass-to-charge ratio. | Inherent capabilities of the detectors. |
| Derivatization Required | No | Potentially, to improve volatility and thermal stability. | The target analyte may be sufficiently volatile, but derivatization is a common strategy in GC. |
Experimental Protocols
Proposed Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is adapted from validated procedures for the analysis of substituted pyrrole-2-carboxylates and related compounds.[1]
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis diode array detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a suitable retention time and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The UV spectrum of the analyte should be determined to select the wavelength of maximum absorbance (λmax), estimated to be around 254 nm or 280 nm based on the chromophores present.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
4. Method Validation Parameters:
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis and determine the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (e.g., at 80%, 100%, and 120% of the target concentration).
-
Precision: Assess repeatability (intra-day precision) by analyzing six replicate injections of a standard solution. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst.
-
Specificity: Analyze a blank sample and a sample spiked with potential impurities to ensure no interfering peaks at the retention time of the analyte.
Proposed Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is proposed based on the suitability of GC for the analysis of pyrrole derivatives and the high selectivity of MS detection.[3]
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a capillary column, and a mass selective detector.
2. Chromatographic and Spectrometric Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 20 °C/min, and hold for 5 minutes. This program should be optimized based on the analyte's volatility.
-
Injection Mode: Splitless injection (1 µL).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using the molecular ion and characteristic fragment ions. A full scan mode can be used for initial identification.
3. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of a suitable solvent such as dichloromethane or ethyl acetate.
-
Calibration Standards: Prepare calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Dissolve or extract the sample with a suitable solvent. If necessary, perform a cleanup step (e.g., solid-phase extraction) to remove matrix interferences. Filter the final extract before injection.
-
Derivatization (Optional): If the analyte exhibits poor peak shape or thermal instability, derivatization (e.g., silylation) may be necessary.
4. Method Validation Parameters:
-
Linearity, Accuracy, and Precision: Follow similar procedures as described for the HPLC-UV method, using the peak area from the SIM chromatogram for quantification.
-
Specificity: The use of SIM mode provides high specificity. The presence of the target analyte is confirmed by the correct retention time and the relative abundance of the selected ions.
Visualizations
The following diagrams illustrate the general workflow for a validated analytical method and the logical relationships in method validation.
Caption: General workflow of a validated analytical method.
Caption: Logical relationships in analytical method validation.
References
A Comparative Benchmarking Guide to the Synthesis of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The targeted synthesis of polysubstituted pyrroles is a cornerstone of medicinal chemistry and materials science. Among these, Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate stands as a valuable building block. Its unique substitution pattern, featuring both an electron-withdrawing formyl group and a methyl ester on a methylated pyrrole ring, makes it a versatile precursor for the synthesis of complex heterocyclic systems. This guide provides a comparative analysis of established formylation methods for the synthesis of this key intermediate, offering insights into their relative performance based on available experimental data and general principles of pyrrole chemistry.
Executive Summary of Formylation Methods
The introduction of a formyl group onto the pyrrole ring is a classic electrophilic aromatic substitution. The regioselectivity and efficiency of this transformation are highly dependent on the chosen method and the existing substituents on the pyrrole nucleus. In the case of the starting material, methyl 1-methyl-1H-pyrrole-2-carboxylate, the C4 position is the most likely site for formylation due to the directing effects of the substituents. Here, we evaluate the Vilsmeier-Haack reaction as a primary method and discuss other potential routes, including the Reimer-Tiemann, Gattermann, and Duff reactions.
Quantitative Performance Comparison
Direct comparative studies on the synthesis of this compound are not extensively documented in the literature. However, data from the formylation of closely related 1H-pyrrole-2-carboxylates provide a strong basis for benchmarking. The following table summarizes the expected performance of various formylation methods.
| Method | Key Reagents | Typical Yield (4-formyl isomer) | Reaction Conditions | Key Advantages | Potential Disadvantages |
| Vilsmeier-Haack Reaction | POCl₃, DMF | High (approaching quantitative) | Mild (0 °C to room temp.) | High regioselectivity, high yield, mild conditions. | Use of phosphorus oxychloride. |
| Dichloromethyl Alkyl Ether | Cl₂CH(OR), Lewis Acid | High (approaching quantitative) | Mild (e.g., -78 °C to rt) | High regioselectivity, excellent yield. | Requires preparation of the formylating agent. |
| Reimer-Tiemann Reaction | CHCl₃, strong base (e.g., NaOH) | Low to moderate | Biphasic, heating often required | Readily available reagents. | Low yields, potential for ring expansion to 3-chloropyridines, harsh basic conditions.[1][2] |
| Gattermann Reaction | HCN, HCl, Lewis Acid (e.g., AlCl₃) | Moderate | Anhydrous, often requires pressure | Applicable to various heterocycles. | Use of highly toxic HCN. |
| Duff Reaction | Hexamethylenetetramine (HMTA), acid | Generally low and inefficient for pyrroles | Acidic, heating | Avoids highly toxic reagents. | Inefficient for many substrates, including pyrroles.[3] |
Detailed Experimental Protocols
Vilsmeier-Haack Reaction (Adapted for Methyl 1-methyl-1H-pyrrole-2-carboxylate)
The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich heterocycles like pyrroles.[4] Studies on 1H-pyrrole-2-carboxylates have demonstrated that this method can afford the 4-formyl derivative with high regioselectivity and in nearly quantitative yields. The N-methyl group is not expected to significantly alter this selectivity.
Reaction Scheme:
Vilsmeier-Haack Synthesis Workflow
Protocol:
-
To a solution of N,N-dimethylformamide (DMF, 1.2 equivalents) in a suitable solvent (e.g., dichloromethane) at 0 °C, phosphorus oxychloride (POCl₃, 1.1 equivalents) is added dropwise.
-
The mixture is stirred for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
A solution of methyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 equivalent) in the reaction solvent is then added dropwise to the Vilsmeier reagent at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 1-3 hours), monitored by TLC.
-
Upon completion, the reaction is quenched by pouring it into a cold aqueous solution of sodium acetate or sodium bicarbonate.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.
-
Purification by column chromatography or recrystallization yields the desired this compound.
Reimer-Tiemann Reaction (General Protocol)
The Reimer-Tiemann reaction involves the ortho-formylation of phenols and other electron-rich heterocycles using chloroform in a basic solution.[1] While applicable to pyrroles, it is often plagued by low yields and the formation of side products, including ring-expansion to 3-chloropyridines.[2]
Protocol:
-
Methyl 1-methyl-1H-pyrrole-2-carboxylate is dissolved in a suitable solvent, and a concentrated aqueous solution of a strong base (e.g., sodium hydroxide) is added.
-
Chloroform is added to the biphasic mixture.
-
The reaction is heated, typically to around 60-70 °C, with vigorous stirring for several hours.
-
After cooling, the phases are separated, and the aqueous phase is acidified.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Extensive purification is usually required to isolate the desired product from byproducts.
Mechanistic Pathways and Logical Relationships
The choice of synthetic route is governed by a balance of efficiency, selectivity, and practical considerations such as reagent toxicity and reaction conditions. The following diagram illustrates the decision-making process for selecting an appropriate formylation method for the target molecule.
References
Safety Operating Guide
Proper Disposal of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate is a critical aspect of laboratory safety and environmental responsibility. This guide provides a procedural, step-by-step plan for its safe handling and disposal, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following personal protective equipment (PPE) is required:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Appropriate chemical-resistant gloves.[1]
-
Protective Clothing: A lab coat or other protective clothing to prevent skin contact.[1]
Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
Step-by-Step Disposal Protocol
Disposal of this compound and its containers must be handled as hazardous waste. Never dispose of this chemical down the drain or in regular trash.[2][3]
-
Waste Collection:
-
Collect waste this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[3][4] The container must be compatible with the chemical.[4]
-
If the original container is used for disposal, ensure it is in good condition and properly labeled as "Hazardous Waste".[3][4]
-
Keep the waste container securely closed except when adding waste.[3][4]
-
-
Labeling:
-
Storage:
-
Disposal of Empty Containers:
-
Empty containers that held this compound are also considered hazardous waste until properly cleaned.[3]
-
To decontaminate an empty container, triple-rinse it with a suitable solvent.[4][5]
-
Crucially, the first rinsate must be collected and disposed of as hazardous waste. [3][4]
-
After triple-rinsing and air-drying in a well-ventilated area (like a fume hood), the container can be disposed of as non-hazardous waste, with the label removed or defaced.[3][5]
-
-
Final Disposal:
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
Quantitative Data Summary
No specific quantitative data regarding disposal limits or concentrations are provided in the available safety data sheets or general disposal guidelines. Disposal procedures are based on the hazardous nature of the chemical, irrespective of quantity. All quantities of waste containing this compound should be treated as hazardous.
| Parameter | Value |
| Waste Classification | Hazardous Waste |
| Disposal Method | Incineration or other methods by an approved waste disposal plant. |
| Container Rinsate | First rinsate must be collected as hazardous waste. |
| Regulatory Oversight | Institutional EHS, EPA, and local regulations. |
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. assets.thermofisher.com [assets.thermofisher.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate
For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate. Adherence to these protocols is essential for ensuring laboratory safety and procedural integrity.
This compound is a chemical compound that requires careful handling due to its potential health hazards. According to available safety information, this compound may cause respiratory irritation, serious eye irritation, and skin irritation[1]. The following guidelines detail the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.
Essential Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this chemical. The following table summarizes the required PPE.
| Protection Type | Specific Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing. | To protect against serious eye irritation from splashes or vapors[1][2]. |
| Hand Protection | Disposable nitrile gloves are the minimum requirement. Consider double-gloving for added protection. For extended contact, consult the glove manufacturer's chemical resistance guide. | To prevent skin irritation and potential allergic reactions[1][2][3][4]. |
| Body Protection | A buttoned lab coat. Consider a chemically resistant apron when handling larger quantities. | To protect skin from accidental contact and spills[4][5]. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood, is the primary engineering control. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator may be necessary. | To prevent respiratory irritation from dust or vapors[1][4][6][7]. |
| Foot Protection | Closed-toe, closed-heel shoes. | To protect feet from spills and falling objects[2]. |
Operational Plan: From Receipt to Disposal
The following step-by-step guide outlines the safe handling procedures for this compound at every stage of its laboratory lifecycle.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name and hazard warnings.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids[8][9]. Keep the container tightly closed.
Preparation and Handling
-
Work Area: All handling of the solid or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure[4].
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the chemical.
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid generating dust.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
Spill Response
-
Evacuate: In case of a significant spill, evacuate the immediate area and alert colleagues.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material to contain the substance.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for hazardous waste disposal. Do not allow the chemical to enter drains[10].
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed, and appropriate hazardous waste containers. Do not mix with other waste streams unless compatibility is confirmed[10].
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, should also be disposed of as hazardous waste.
-
Disposal Procedure: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Arrange for pickup by a licensed hazardous waste disposal company[8][11][12].
Workflow for Safe Handling
The following diagram illustrates the key stages of safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. This compound, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. methyl 4-formyl-1H-pyrrole-2-carboxylate | C7H7NO3 | CID 640310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. research.arizona.edu [research.arizona.edu]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. publications.mgcafe.uky.edu [publications.mgcafe.uky.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
